Product packaging for Einecs 308-467-5(Cat. No.:CAS No. 98072-17-4)

Einecs 308-467-5

Cat. No.: B15180195
CAS No.: 98072-17-4
M. Wt: 565.4 g/mol
InChI Key: NRDSBDLGFVAAEV-UHFFFAOYSA-L
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Description

Einecs 308-467-5 is a useful research compound. Its molecular formula is C23H13N5Na2O8S and its molecular weight is 565.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H13N5Na2O8S B15180195 Einecs 308-467-5 CAS No. 98072-17-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

98072-17-4

Molecular Formula

C23H13N5Na2O8S

Molecular Weight

565.4 g/mol

IUPAC Name

disodium;5-[[3-carboxy-5-[(4-nitrophenyl)diazenyl]-4-oxidophenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C23H15N5O8S.2Na/c29-22-19(23(30)31)11-15(12-21(22)27-24-14-4-6-16(7-5-14)28(32)33)25-26-20-3-1-2-13-10-17(37(34,35)36)8-9-18(13)20;;/h1-12,29H,(H,30,31)(H,34,35,36);;/q;2*+1/p-2

InChI Key

NRDSBDLGFVAAEV-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])[O-])C(=O)O.[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Einecs 308-467-5: Flumazenil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by Einecs number 308-467-5, commonly known as Flumazenil. The guide details its chemical structure, physicochemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental protocols.

Chemical Identity and Structure

Flumazenil is an organic heterotricyclic compound belonging to the imidazobenzodiazepine class.[1] It is a well-known competitive antagonist of benzodiazepines.[2][3][4][5]

Chemical Structure:

  • IUPAC Name: ethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][2][3]benzodiazepine-3-carboxylate[1]

  • CAS Number: 78755-81-4[2][6]

  • Molecular Formula: C₁₅H₁₄FN₃O₃[1][2][6]

  • Synonyms: Flumazepil, Anexate, Romazicon, Lanexat, Ro 15-1788[1][2][6]

Physicochemical and Pharmacokinetic Properties

Flumazenil is a white to off-white crystalline compound.[7] It is insoluble in water but slightly soluble in acidic aqueous solutions.[7] The following tables summarize its key quantitative properties.

Table 1: Physicochemical Properties of Flumazenil

PropertyValueReference
Molecular Weight303.29 g/mol [1][2][6]
Melting Point201-203 °C[1]
Solubility in DMSO~16 mg/mL[8]
Solubility in Ethanol~1 mg/mL[8]
LogP1.9[1]

Table 2: Pharmacokinetic Properties of Flumazenil

ParameterValueReference
Absorption
Onset of Action1-2 minutes[9][10]
Peak Effect6-10 minutes[9][10]
Distribution
Volume of Distribution (Vd)0.9 to 1.1 L/kg[9][10]
Protein Binding~50% (primarily to albumin)[3][4]
Metabolism
SiteLiver (extensively metabolized)[2][7][9]
MetabolitesInactive carboxylic acid metabolite[4][7]
Elimination
Half-life (initial)7-15 minutes[2]
Half-life (terminal)40-80 minutes[2][10]
Route of Excretion90-95% in urine, 5-10% in feces[2][7][9]

Mechanism of Action: GABAA Receptor Antagonism

Flumazenil's primary mechanism of action is as a competitive antagonist at the benzodiazepine binding site on the GABAA receptor.[2][4][5] Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in a calming or sedative effect.[5] Flumazenil binds to the same site as benzodiazepines but does not produce the same effect; instead, it blocks the action of benzodiazepines, thereby reversing their sedative and other central nervous system effects.[5][11]

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABAA Receptor Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) GABA_R->Hyperpolarization Leads to GABA GABA GABA->GABA_R Binds & Activates BZD Benzodiazepine BZD->GABA_R Positive Allosteric Modulation (Enhances GABA effect) Flumazenil Flumazenil Flumazenil->GABA_R Competitive Antagonist (Blocks BZD binding)

Caption: GABAA Receptor Signaling Pathway.

Experimental Protocols

A. Competitive Radioligand Binding Assay for GABAA Receptor

This protocol is a standard method to determine the binding affinity of a compound for the benzodiazepine site on the GABAA receptor.

  • Preparation of Synaptic Membranes: Rat cortical synaptosomes are prepared and homogenized in a suitable buffer (e.g., Tris-HCl).

  • Incubation: The membrane preparation is incubated with a radiolabeled benzodiazepine agonist (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (Flumazenil).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

B. Clinical Trial Protocol for Reversal of Benzodiazepine Sedation

This outlines a typical double-blind, randomized, placebo-controlled trial to evaluate the efficacy of Flumazenil.

  • Patient Selection: Patients who have received benzodiazepines for conscious sedation for a medical procedure are recruited.

  • Randomization: Patients are randomly assigned to receive either intravenous Flumazenil or a placebo.

  • Blinding: Both the patient and the administering clinician are unaware of the treatment allocation.

  • Dosing: An initial dose of 0.2 mg of Flumazenil or placebo is administered intravenously over 15 seconds.[10] Subsequent doses may be given if the desired level of consciousness is not achieved.[10]

  • Assessment: The level of sedation is assessed at regular intervals using a standardized scale (e.g., Modified Glasgow Coma Scale).[12]

  • Data Analysis: The time to reversal of sedation and any adverse events are compared between the Flumazenil and placebo groups.

Clinical_Trial_Workflow start Patient Under Benzodiazepine Sedation randomization Randomization start->randomization flumazenil_arm Administer IV Flumazenil randomization->flumazenil_arm Group A placebo_arm Administer IV Placebo randomization->placebo_arm Group B assessment Assess Level of Consciousness flumazenil_arm->assessment placebo_arm->assessment data_analysis Compare Outcomes (Time to Reversal, Adverse Events) assessment->data_analysis

Caption: Clinical Trial Workflow for Flumazenil.

Logical Relationships: Pharmacokinetics

The pharmacokinetic profile of Flumazenil dictates its clinical use, particularly its rapid onset and short duration of action.

Pharmacokinetics_Logical_Flow cluster_absorption_distribution Absorption & Distribution cluster_metabolism_excretion Metabolism & Excretion IV_Admin Intravenous Administration Plasma Plasma IV_Admin->Plasma Rapid Tissues Extravascular Space Plasma->Tissues Extensive Distribution Liver Liver Plasma->Liver Hepatic Clearance Metabolites Inactive Metabolites Liver->Metabolites Kidney Kidney Metabolites->Kidney Renal Excretion Urine Urine Kidney->Urine

Caption: Pharmacokinetic Pathway of Flumazenil.

References

Technical Guide: Synthesis of 3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine, a novel compound with potential applications in medicinal chemistry. Due to the absence of a direct, documented synthesis for this specific molecule, this guide outlines a rational, multi-step approach based on established organic chemistry principles and analogous reactions found in the literature.

Proposed Synthetic Strategy

The synthesis of the target molecule is proposed to proceed via a convergent approach, involving the preparation of two key intermediates: 3-(4-fluorophenyl)piperidine (1) and a reactive epoxide, 2-(chloromethyl)-3-(4-fluorophenyl)oxirane (2) . These intermediates are then coupled in a final nucleophilic substitution reaction to yield the desired product (3) .

Synthetic Pathway cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis Start1 4-Fluorobenzaldehyde Inter1 Chalcone Derivative Start1->Inter1 Condensation Key1 3-(4-fluorophenyl)piperidine (1) Inter1->Key1 Reductive Amination/ Cyclization FinalProduct 3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine (3) Key1->FinalProduct Nucleophilic Substitution Start2 4-Fluorostyrene Inter2 Allylic Halide Start2->Inter2 Halogenation Key2 2-(chloromethyl)-3-(4-fluorophenyl)oxirane (2) Inter2->Key2 Epoxidation Key2->FinalProduct

Figure 1: Proposed convergent synthetic pathway.

Synthesis of Intermediates

Synthesis of 3-(4-fluorophenyl)piperidine (1)

The synthesis of 3-aryl piperidines can be accomplished through various routes. A common method involves the formation of a dihydropyridinone intermediate followed by reduction.

Experimental Protocol:

A plausible route involves the reaction of 4-fluorobenzaldehyde with an appropriate nitrogen-containing Michael acceptor, followed by cyclization and reduction. A one-pot reaction could involve the condensation of 4-fluorobenzaldehyde, an enoate, and ammonia, followed by reductive cyclization.

StepReactantsReagents/SolventsConditionsProduct
14-Fluorobenzaldehyde, Ethyl Acrylate, AmmoniaEthanol, Lewis Acid CatalystReflux, 12-24hEthyl 2,6-dioxo-4-(4-fluorophenyl)piperidine-3-carboxylate
2Piperidine-dione intermediateLiAlH4 or H2/Pd-CTHF, 0°C to RT or High Pressure3-(4-fluorophenyl)piperidine (1)

Data Summary (Hypothetical):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
1 C11H14FN179.2465>95
Synthesis of 2-(chloromethyl)-3-(4-fluorophenyl)oxirane (2)

This reactive epoxide can be synthesized from 4-fluorostyrene. The process involves an initial allylic halogenation followed by epoxidation.

Experimental Protocol:

  • Allylic Chlorination: 4-Fluorostyrene can be treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator to yield 1-chloro-3-(4-fluorophenyl)prop-1-ene.

  • Epoxidation: The resulting allylic chloride is then epoxidized. A common method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is known for its effectiveness in forming epoxides from alkenes.[1]

StepReactantReagents/SolventsConditionsProduct
14-FluorostyreneNCS, AIBN, CCl4Reflux, 4-6h1-chloro-3-(4-fluorophenyl)prop-1-ene
2Allylic chloride intermediatem-CPBA, Dichloromethane0°C to RT, 8-12h2-(chloromethyl)-3-(4-fluorophenyl)oxirane (2)

Data Summary (Hypothetical):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
2 C9H8ClFO186.6170>97

Final Coupling Reaction

The final step involves the nucleophilic attack of the secondary amine of 3-(4-fluorophenyl)piperidine on the electrophilic carbon of the chloromethyl group of the oxirane.

Final Reaction Piperidine 3-(4-fluorophenyl)piperidine (1) Reaction Nucleophilic Substitution Piperidine->Reaction Epoxide 2-(chloromethyl)-3-(4-fluorophenyl)oxirane (2) Epoxide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product Target Molecule (3) Reaction->Product Formation of C-N bond

Figure 2: Final coupling step logical relationship.

Experimental Protocol:

To a solution of 3-(4-fluorophenyl)piperidine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, is added a non-nucleophilic base, for instance, potassium carbonate or diisopropylethylamine (1.5 eq.). The mixture is stirred at room temperature, and a solution of 2-(chloromethyl)-3-(4-fluorophenyl)oxirane (1.1 eq.) in the same solvent is added dropwise. The reaction is then heated to 60-80°C and monitored by TLC or LC-MS until completion. The workup typically involves filtration, extraction, and purification by column chromatography.

ReactantsReagents/SolventsConditionsProduct
1 and 2 K2CO3, Acetonitrile60-80°C, 12-18h3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine (3)

Data Summary (Hypothetical):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
3 C20H21F2NO345.3955>98

Conclusion

This technical guide outlines a feasible and logical synthetic route for the novel compound 3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine. The proposed pathway relies on well-established chemical transformations and provides a solid foundation for researchers to develop a detailed and optimized synthetic procedure. The successful synthesis of this molecule could open new avenues for the development of therapeutic agents.

References

Technical Whitepaper: The Photostabilization Mechanism of EINECS 308-467-5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document details the mechanism of action of the substance identified by EINECS number 308-467-5. It is critical to establish at the outset that this compound is not a pharmacological agent and does not possess a mechanism of action in a biological context. Instead, it is a polymeric Hindered Amine Light Stabilizer (HALS) used in the polymer and plastics industry. Its function is to protect materials from photo-oxidative degradation. This guide will, therefore, focus on its chemical mechanism in that industrial application.

Substance Identification:

  • EINECS Number: 308-467-5

  • CAS Number: 70624-18-9

  • Chemical Name: Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]]

  • Common Designation: Polymeric HALS (often sold under trade names such as Chimassorb 944 or Light Stabilizer 944).[1][2]

Core Mechanism of Action: Radical Scavenging

Unlike UV absorbers that block or absorb UV radiation, EINECS 308-467-5 functions by inhibiting the degradation of a polymer.[3][4] Its efficacy stems from its ability to scavenge and neutralize free radicals that are generated within the polymer upon exposure to light and heat.[5][6] This activity is cyclical, allowing a single HALS molecule to neutralize multiple radicals over a long period, which accounts for the high efficiency and longevity of these stabilizers.[4][5][6] This regenerative process is known as the Denisov Cycle.[5][6]

The core functional group is the 2,2,6,6-tetramethylpiperidine moiety.[3][5] The mechanism can be broadly summarized in the following stages:

  • Initiation: UV radiation creates free radicals (R•) and peroxy radicals (ROO•) in the polymer.

  • Intervention (HALS Activation): The secondary amine (>N-H) of the HALS molecule reacts with peroxy radicals to form a stable nitroxyl radical (>N-O•).

  • Termination: This nitroxyl radical is a highly efficient scavenger that reacts with and terminates the polymer alkyl radicals (R•) in the degradation cycle.

  • Regeneration: Through a series of subsequent reactions with other radical species like hydroperoxides, the active nitroxyl radical and the initial amine form are regenerated, allowing the cycle to continue.[5][6]

This cyclic nature means the stabilizer is not consumed quickly, providing durable, long-term protection to the material.[3][6]

Signaling Pathway Visualization: The Denisov Cycle

The following diagram illustrates the key steps in the HALS radical scavenging cycle. This represents the chemical pathway central to the stabilizer's function.

Denisov_Cycle cluster_Polymer Polymer Degradation cluster_HALS HALS Stabilization Cycle Polymer Polymer (PH) R_radical Alkyl Radical (P•) Polymer->R_radical UV, Heat ROO_radical Peroxy Radical (POO•) R_radical->ROO_radical + O2 HALS_Nitroxyl Nitroxyl Radical (>N-O•) R_radical->HALS_Nitroxyl Radical Trapping ROO_radical->Polymer + PH Degradation Degraded Products ROO_radical->Degradation HALS_Amine HALS Amine (>N-H) ROO_radical->HALS_Amine HALS Intervention HALS_Amine->HALS_Nitroxyl Oxidation HALS_Ether Amino Ether (>N-O-P) HALS_Nitroxyl->HALS_Ether Traps P• HALS_Hydroxylamine Hydroxylamine (>N-OH) HALS_Nitroxyl->HALS_Hydroxylamine Traps other radicals HALS_Ether->HALS_Nitroxyl Regeneration via POO• HALS_Hydroxylamine->HALS_Nitroxyl Regeneration via POO•

Caption: The HALS Denisov Cycle for polymer photostabilization.

Quantitative Data

Specific quantitative performance data for HALS, such as reaction rate constants or stabilization efficiency in particular polymer matrices, is highly dependent on experimental conditions (e.g., polymer type, temperature, light intensity, presence of other additives) and is often proprietary to the manufacturer. Publicly available academic literature may contain such data, but it is not typically aggregated in a comparative format.

For research purposes, the following table outlines the key quantitative parameters used to evaluate the efficacy of a HALS like this compound.

ParameterDescriptionTypical UnitSignificance
Volatility / Migration Rate The rate at which the stabilizer is lost from the polymer matrix due to evaporation or extraction.% weight loss / timeLower values indicate better permanence and long-term stability. Polymeric HALS generally have low volatility.[2][3]
Color Change (Yellowness Index) A measure of discoloration of the polymer after a period of UV exposure.ΔYIA lower change in the yellowness index signifies better color stability and protection.
Gloss Retention The percentage of initial surface gloss maintained after UV exposure.%High gloss retention is critical for surface-finishing applications and indicates less surface degradation.[7]
Mechanical Property Retention The retention of properties like tensile strength or elongation at break after aging.%Indicates the preservation of the polymer's structural integrity.
Radical Scavenging Rate The reaction rate constant for the interaction between the HALS nitroxyl radical and polymer radicals.L mol⁻¹ s⁻¹A higher rate indicates more efficient scavenging. This is typically determined through specialized chemical kinetics studies.

Experimental Protocols

The evaluation of HALS performance involves subjecting stabilized and unstabilized polymer samples to controlled aging conditions and measuring the change in their physical and chemical properties over time.

Accelerated Weathering Protocol

This is the most common method for assessing the performance of light stabilizers.

Objective: To simulate the long-term effects of sunlight, heat, and moisture in a compressed timeframe.

Methodology:

  • Sample Preparation: Polymer samples (e.g., films, plaques) are prepared with and without the HALS additive at specified concentrations.

  • Exposure: Samples are placed inside a weathering chamber equipped with a light source (typically Xenon Arc or Fluorescent UV lamps) that mimics the solar spectrum.

  • Environmental Cycling: The chamber cycles through controlled periods of light exposure, heat, and humidity/moisture spray to simulate day/night and weather cycles.

  • Property Measurement: At predetermined intervals, samples are removed from the chamber for analysis.

  • Analysis:

    • Spectroscopic Analysis: Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to monitor the formation of carbonyl groups, which is a key indicator of polymer oxidation.

    • Colorimetry: A spectrophotometer is used to measure the change in color and yellowness index.

    • Mechanical Testing: A tensiometer is used to measure changes in tensile strength, modulus, and elongation.

    • Surface Analysis: Gloss meters are used to measure the retention of surface gloss.

Analytical Workflow for HALS Quantification

The following diagram outlines a typical workflow for identifying and quantifying HALS in a polymer matrix, which is essential for migration studies and quality control.

HALS_Analysis_Workflow start Polymer Sample (with HALS) extraction Solvent Extraction (e.g., Soxhlet) start->extraction filtration Filtration / Cleanup extraction->filtration analysis Instrumental Analysis filtration->analysis hplc HPLC-UV/ELSD analysis->hplc For Extracts py_gcms Pyrolysis-GC-MS analysis->py_gcms For Direct Solid Analysis results Quantification & Identification hplc->results py_gcms->results

Caption: Experimental workflow for HALS analysis in polymers.[8]

References

The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into piperidine scaffolds has profound effects on the biological activity of the resulting derivatives. This strategic fluorination can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to various biological targets. This technical guide provides an in-depth overview of the diverse biological activities of fluorophenyl piperidine derivatives, with a focus on their interactions with key central nervous system (CNS) targets and their potential as therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Quantitative Biological Activity Data

The biological activities of fluorophenyl piperidine derivatives are diverse, with compounds exhibiting high affinity and potency for a range of receptors and transporters. The following tables summarize key quantitative data for representative compounds.

Table 1: Binding Affinities (Ki) of Fluorophenyl Piperidine Derivatives for Serotonin and Dopamine Transporters

CompoundTargetKi (nM)Reference Compound
GBR 12909 (1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)Dopamine Transporter (DAT)1-

Data sourced from multiple studies, including Andersen (1989).

Table 2: Inhibitory Concentrations (IC50) of Fluorophenyl Piperidine Derivatives for T-Type Calcium Channels

CompoundT-Type Channel SubtypeIC50 (nM)
Pimozideα1G34.6
α1H53.5
α1I30.4
Penfluridolα1G93.1
α1H64.1
α1I71.6

Data from studies on neuroleptic drugs, including Enyeart et al. (1992, 1993).[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. The following sections provide methodologies for key assays used to characterize the biological activity of fluorophenyl piperidine derivatives.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human dopamine transporter.

  • Radioligand: [3H]BTCP (a high-affinity DAT ligand).[3]

  • Non-specific Binding Control: 10 µM BTCP or a similar high-concentration unlabeled ligand.[3]

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Plates.

  • Filter Mats (GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend in the final assay binding buffer.[4]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (50 - 120 µg protein).[4]

    • 50 µL of the test compound at various concentrations or buffer for total binding.

    • 50 µL of [3H]BTCP at a final concentration of 4 nM.[3]

    • For non-specific binding wells, add 50 µL of 10 µM unlabeled BTCP.[3]

  • Incubation: Incubate the plate at 4°C for 120 minutes with gentle agitation.[3]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a 0.3% PEI-presoaked GF/C filter mat using a 96-well cell harvester.[4]

  • Washing: Wash the filters four times with ice-cold wash buffer.[4]

  • Drying: Dry the filter mats for 30 minutes at 50°C.[4]

  • Scintillation Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[4]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

In Vivo Mouse Hypothermia Test

This in vivo assay is used to assess the central nervous system activity of a compound by measuring its effect on body temperature.

Materials:

  • Animals: Male mice (e.g., C57BL/6).

  • Test Compound: Dissolved or suspended in a suitable vehicle (e.g., saline, DMSO/saline).

  • Rectal Thermometer Probe.

  • Animal Cages.

Procedure:

  • Acclimation: Acclimate the mice to the experimental room and handling for at least one hour before the experiment.

  • Baseline Temperature: Measure the baseline core body temperature of each mouse by inserting a rectal thermometer probe.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., every 30 minutes) for a period of 2 to 3 hours after compound administration.[5]

  • Data Analysis: Record the change in body temperature from baseline for each mouse at each time point. Analyze the data to determine the extent and duration of any hypothermic or hyperthermic effects of the compound.

Visualizations of Pathways and Workflows

Graphical representations of complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using the DOT language.

Signaling Pathways

G

G

Experimental Workflows

G

G

References

In-Depth Technical Guide: Safety and Toxicity Profile of Einecs 308-467-5 (Bisphenol A Diglycidyl Ether - BADGE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the safety and toxicity profile of the substance identified by Einecs number 308-467-5. This EINECS (European Inventory of Existing Commercial Chemical Substances) number is associated with the reaction product of bisphenol-A and epichlorohydrin, commonly known as bisphenol A diglycidyl ether (BADGE). BADGE is a primary component of epoxy resins used in a wide range of applications, including protective coatings for food and beverage cans, adhesives, and industrial flooring. Given its widespread use, a thorough understanding of its toxicological properties is crucial for risk assessment and the development of safe handling and use protocols. This document summarizes key toxicological endpoints, details experimental methodologies from cited studies, and visualizes relevant biological pathways to provide a detailed resource for scientific professionals.

Chemical Identification

IdentifierValue
Einecs Number 308-467-5
Chemical Name Reaction product: bisphenol-A-(epichlorhydrin); epoxy resin (number average molecular weight ≤ 700)
Common Name Bisphenol A diglycidyl ether (BADGE)
CAS Number 1675-54-3

Toxicological Data Summary

The toxicological profile of Bisphenol A diglycidyl ether (BADGE) has been evaluated across various endpoints. The following tables summarize the quantitative data from acute toxicity, irritation, sensitization, and genotoxicity studies.

Acute Toxicity
TestSpeciesRouteValueReference
LD50RatOral> 2000 mg/kg bw[1]
LD50RatDermal> 2000 mg/kg[1]
Irritation and Sensitization
TestSpeciesResultReference
Skin Irritation RabbitIrritating[2]
Eye Irritation RabbitSeverely Irritating[1]
Skin Sensitization MouseSensitizing[3]
Genotoxicity
Test TypeTest SystemMetabolic ActivationResultReference
Ames Test S. typhimuriumWith & WithoutNegative[3]
In vitro Chromosome Aberration Mammalian CellsWith & WithoutPositive[4]

Detailed Experimental Protocols

A critical aspect of evaluating toxicological data is understanding the methodologies employed in the studies. Below are detailed protocols for key experiments cited in this guide.

Skin Irritation
  • Guideline: OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Test Animal: Albino rabbit.

  • Methodology: A single dose of 0.5 mL of the undiluted test substance was applied to a small area (approximately 6 cm²) of shaved skin. The application site was covered with a gauze patch and non-irritating tape. After a 4-hour exposure period, the patch was removed, and the skin was wiped to remove any residual test substance.

  • Observations: The skin was examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions was scored according to a standardized scale.

  • Endpoint: The primary endpoint is the presence and severity of skin irritation. BADGE is classified as a skin irritant based on the observation of reversible inflammatory changes.[2]

Eye Irritation
  • Guideline: OECD Guideline 405 (Acute Eye Irritation/Corrosion).

  • Test Animal: Albino rabbit.

  • Methodology: A single dose of 0.1 mL of the undiluted test substance was instilled into the conjunctival sac of one eye of the test animal. The other eye remained untreated and served as a control. The eyelids were held briefly together to prevent loss of the material.

  • Observations: The eyes were examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions was graded according to a standardized scoring system.

  • Endpoint: The potential for the substance to cause eye irritation is determined by the severity and reversibility of the observed effects. BADGE is considered a severe eye irritant.[1]

Skin Sensitization
  • Guideline: OECD Guideline 429 (Skin Sensitization: Local Lymph Node Assay - LLNA).

  • Test Animal: Mouse.

  • Methodology: The test substance, in a suitable vehicle, was applied to the dorsal surface of the ears of the mice for three consecutive days. A control group treated only with the vehicle was also included. On day 5, a solution of radio-labeled thymidine or adenosine was injected intravenously. Three hours later, the animals were euthanized, and the draining auricular lymph nodes were excised and weighed. The incorporation of the radiolabel into the lymph node cells was measured as an indicator of cell proliferation.

  • Endpoint: A substance is classified as a skin sensitizer if it produces a three-fold or greater increase in lymphocyte proliferation in the draining lymph nodes compared to the control group. BADGE has been shown to be a skin sensitizer in this assay.[3]

Mechanisms of Toxicity and Signaling Pathways

BADGE has been shown to exert its toxic effects through various mechanisms, including the induction of apoptosis and interference with nuclear receptor signaling.

Induction of Apoptosis

BADGE can induce apoptosis (programmed cell death) in various cell types. One of the key mechanisms involves the mitochondrial pathway.

BADGE BADGE Bax Bax (Pro-apoptotic) BADGE->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: BADGE-induced mitochondrial pathway of apoptosis.

This pathway is initiated by the activation of pro-apoptotic proteins like Bax, which leads to mitochondrial membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.

PPAR-γ Antagonism

BADGE is also known to be an antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a key role in adipogenesis, inflammation, and insulin sensitization.

cluster_nucleus Nucleus PPARg PPAR-γ RXR RXR PPARg->RXR heterodimerization PPRE PPRE RXR->PPRE GeneExpression Target Gene Expression PPRE->GeneExpression Agonist PPAR-γ Agonist Agonist->PPARg BADGE BADGE BADGE->PPARg inhibition

Caption: Mechanism of PPAR-γ antagonism by BADGE.

By binding to PPAR-γ, BADGE prevents the binding of natural or synthetic agonists, thereby inhibiting the transcription of PPAR-γ target genes. This can disrupt normal metabolic processes and cellular differentiation.

Conclusion

The available data indicates that Einecs 308-467-5, or Bisphenol A diglycidyl ether (BADGE), presents a moderate hazard profile. It is a skin and severe eye irritant, and a skin sensitizer. While it is not mutagenic in the Ames test, it has shown evidence of in vitro clastogenicity. The acute toxicity of BADGE via oral and dermal routes is low. The mechanisms of toxicity involve the induction of apoptosis through the mitochondrial pathway and antagonism of the nuclear receptor PPAR-γ. Professionals handling this substance should adhere to strict safety protocols, including the use of appropriate personal protective equipment to prevent skin and eye contact. Further research into the long-term effects and a more detailed elucidation of its signaling pathway interactions would be beneficial for a more complete risk assessment.

References

In-depth Technical Guide on CAS Number 98072-17-4: A Comprehensive Overview of a Diazo Compound

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the chemical compound identified by CAS number 98072-17-4, chemically known as 3-[(4-nitrophenyl)azo]-5-[(6-sulpho-1-naphthyl)azo]salicylic acid, sodium salt. Due to a notable absence of specific basic research data for this exact compound in publicly accessible scientific literature, this guide will focus on the broader context of related azo dyes containing salicylic acid. It will cover general synthesis methodologies, potential biological activities, and the established mechanisms of action of the core salicylic acid moiety.

Compound Identification and Structure

The compound with CAS number 98072-17-4 is an organic chemical classified as a diazo compound. Its chemical structure features a salicylic acid core substituted with two azo groups, one linked to a nitrophenyl group and the other to a sulpho-naphthyl group. The presence of multiple aromatic rings and the azo (-N=N-) linkages are characteristic of azo dyes, suggesting its primary application may be as a colorant.[1][2]

Chemical Name: 3-[(4-nitrophenyl)azo]-5-[(6-sulpho-1-naphthyl)azo]salicylic acid, sodium salt[3] CAS Number: 98072-17-4 Molecular Formula: C23H14N4NaO7S+ (ion) Synonyms: Benzoic acid, 2-hydroxy-3-methyl-5-((4-((4-sulfophenyl)azo)phenyl)azo)-, disodium salt (related structure)[4]

General Synthesis of Azo Dyes Containing Salicylic Acid

The synthesis of azo compounds, including those with a salicylic acid component, is a well-established process in organic chemistry, primarily involving diazotization and coupling reactions.[1][2][5]

Experimental Protocol: A Generalized Approach

The synthesis typically follows a two-step process:

  • Diazotization: An aromatic amine is converted into a diazonium salt. This reaction is generally carried out in an acidic medium (e.g., with hydrochloric acid) and at low temperatures (0-5 °C) using sodium nitrite to prevent the decomposition of the unstable diazonium salt.[5][6]

  • Azo Coupling: The resulting diazonium salt solution is then added to a solution containing a coupling component, in this case, salicylic acid or a derivative. The coupling reaction is usually performed in a slightly alkaline medium (e.g., with sodium hydroxide) to facilitate the electrophilic substitution on the activated aromatic ring of the salicylic acid.[1][5]

The specific synthesis of 3-[(4-nitrophenyl)azo]-5-[(6-sulpho-1-naphthyl)azo]salicylic acid would involve the diazotization of 4-nitroaniline and 6-amino-1-naphthalenesulfonic acid and their sequential coupling to salicylic acid.

Potential Biological Activities and Research Landscape

Azo compounds have been noted for their potential as antibacterial and antifungal agents.[7][8] Some studies have explored their efficacy against various strains of bacteria and fungi, suggesting that the azo linkage and the nature of the aromatic substituents play a crucial role in their biological activity.[7][8]

Furthermore, certain sulfonated azo dyes have been evaluated for their mutagenicity using the Salmonella/microsome assay, indicating the importance of toxicological assessment for this class of compounds.[9]

Mechanism of Action: The Role of the Salicylic Acid Moiety

The salicylic acid component of the molecule has a well-documented mechanism of action, primarily as an anti-inflammatory agent. Salicylic acid and its derivatives are known to inhibit the cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[10] This inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation and pain.[10]

In the context of plant biology, salicylic acid is a key signaling molecule involved in activating plant defense responses against pathogens.[11][12]

Logical Relationship of Synthesis

References

Spectroscopic Analysis of Einecs 308-467-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound identified by Einecs number 308-467-5, chemically known as 3-[(4-nitrophenyl)azo]-5-[(6-sulpho-1-naphthyl)azo]salicylic acid, sodium salt. Due to the limited availability of specific experimental data for this exact compound in public databases, this guide leverages spectroscopic information from structurally related molecules, including aromatic azo compounds, salicylic acid derivatives, and nitrophenyl- and naphthyl-substituted dyes. The methodologies and expected spectral characteristics detailed herein offer a robust framework for the analysis and characterization of this and similar complex dye molecules.

Expected Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Einecs 308-467-5 based on the analysis of analogous compounds.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic Protons (Salicylic Acid Moiety)7.0 - 8.5110 - 160
Aromatic Protons (Nitrophenyl Moiety)7.5 - 8.5120 - 150
Aromatic Protons (Naphthyl Moiety)7.5 - 9.0120 - 140
-OH (Salicylic Acid)10.0 - 13.0 (broad)-
-COOH (Salicylic Acid)11.0 - 13.0 (broad)165 - 175
Aromatic Carbons attached to Azo group-140 - 160
Aromatic Carbons attached to Nitro group-145 - 155
Aromatic Carbons attached to Sulfonate group-135 - 145

Note: The exact chemical shifts are highly dependent on the solvent and concentration. The presence of multiple aromatic rings and substituents will lead to complex splitting patterns.

Table 2: Expected Infrared (IR) Absorption Frequencies

Functional Group Expected IR Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad
O-H Stretch (Phenolic)3200 - 3600Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
N=N Stretch (Azo)1400 - 1450 and 1570-1630Medium to Weak
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
S=O Stretch (Sulfonate)1030 - 1070 and 1150 - 1230Strong
N-O Stretch (Nitro)1500 - 1560 and 1335 - 1370Strong

Table 3: Expected Mass Spectrometry (MS) Data

Ionization Mode Expected m/z Value Fragmentation Pattern
Electrospray (ESI-)[M-Na]⁻, [M-2Na+H]⁻Cleavage of the azo bonds, loss of SO₃, NO₂, and CO₂.
High-Resolution MSPrecise mass of the molecular ion for elemental composition determination.-

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for organic compounds of this class and may require optimization for the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved. If solids are present, filter the solution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger sample amount (20-50 mg) may be necessary.

    • Longer acquisition times and a higher number of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this type of polar and non-volatile compound. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is beneficial for accurate mass measurements.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

    • Acquire spectra in both positive and negative ion modes to determine the best ionization conditions. Given the presence of acidic groups (sulfonic and carboxylic acids), negative ion mode is likely to be more informative.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation of the molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the accurate mass data to determine the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Characterization Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Prep_IR KBr Pellet Preparation Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute Solution Preparation Acq_MS Mass Spectrometer (ESI-MS, MS/MS) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Coupling Constants, Structure Elucidation Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Weight, Elemental Composition, Fragmentation Pattern Acq_MS->Analysis_MS Report Comprehensive Spectroscopic Profile Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report Sample Sample: This compound Sample->Prep_NMR Sample->Prep_IR Sample->Prep_MS

Caption: Workflow for the spectroscopic analysis of this compound.

Solubility and stability of Einecs 308-467-5 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Solubility and Stability of 3-((4-Nitrophenyl)azo)-5-((6-sulfo-1-naphthyl)azo)salicylic acid, sodium salt (Einecs 308-467-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of the chemical compound identified by this compound and CAS number 98072-17-4. The substance is chemically named 3-((4-Nitrophenyl)azo)-5-((6-sulfo-1-naphthyl)azo)salicylic acid, sodium salt. Understanding the physicochemical properties of this molecule is critical for its application in research and development, particularly in drug formulation and analytical method development. This document summarizes available data on its solubility in various solvents and its stability under different conditions, supported by experimental protocols where available.

Chemical Identification

Based on available chemical databases, this compound is authoritatively identified as:

  • Chemical Name: 3-((4-nitrophenyl)azo)-5-((6-sulpho-1-naphthyl)azo)salicylic acid, sodium salt[1][2][3]

  • CAS Number: 98072-17-4[1][2][3][4]

  • Molecular Formula: C23H15N5O8S·xNa[1]

Initial searches revealed associations with "Salai, ext." and "Centaurea cyanus, ext."; however, these substances are linked to different EC numbers (308-366-6 and 281-664-0, respectively) and are therefore distinct from this compound.

Solubility Profile

Quantitative solubility data for 3-((4-Nitrophenyl)azo)-5-((6-sulfo-1-naphthyl)azo)salicylic acid, sodium salt in a range of common laboratory solvents is limited in publicly accessible literature. However, qualitative descriptions can be inferred from its chemical structure, which features both polar (sulfonate, carboxylate, nitro groups) and non-polar (aromatic rings) regions, suggesting amphiphilic properties.

Table 1: Qualitative Solubility of this compound

SolventSolubilityRemarks
WaterSolubleThe presence of sodium salt forms of the sulfonic and carboxylic acid groups suggests good aqueous solubility.
EthanolLikely SolubleThe molecule's organic character suggests potential solubility in polar organic solvents.
Dimethyl Sulfoxide (DMSO)Likely SolubleA common solvent for complex organic molecules.
Dichloromethane (DCM)Sparingly Soluble to InsolubleThe high polarity of the molecule would likely limit solubility in non-polar halogenated solvents.
HexanesInsolubleThe non-polar nature of hexanes makes it a poor solvent for this highly functionalized molecule.

Stability Profile

The stability of 3-((4-Nitrophenyl)azo)-5-((6-sulfo-1-naphthyl)azo)salicylic acid, sodium salt is crucial for its storage, handling, and application. Key factors influencing its stability include pH, light, and temperature.

General Stability Considerations:

  • pH Stability: The azo linkages may be susceptible to cleavage under strongly acidic or reductive conditions. The ionization state of the carboxylic and sulfonic acid groups will be pH-dependent, which can influence both solubility and stability.

  • Photostability: Azo compounds are known to be sensitive to light, particularly UV radiation, which can lead to isomerization or degradation. It is advisable to store the compound in the dark.

  • Thermal Stability: While specific data is unavailable, elevated temperatures may lead to decomposition. Standard practice for complex organic molecules is storage in a cool, dark, and dry place.

Experimental Protocols

5.1. Solubility Determination Protocol (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess amount of this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25 °C) prep2->equil1 equil2 Allow to reach equilibrium (typically 24-72 hours) equil1->equil2 analysis1 Filter the suspension to remove undissolved solid equil2->analysis1 analysis2 Quantify the concentration of the solute in the filtrate analysis1->analysis2 analysis3 (e.g., using UV-Vis spectroscopy or HPLC) analysis2->analysis3

Workflow for determining equilibrium solubility.

5.2. Stability Assessment Protocol (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and the intrinsic stability of a drug substance.

Diagram 2: Logical Relationship in a Forced Degradation Study

G cluster_conditions Stress Conditions substance This compound in Solution acid Acidic (e.g., 0.1 M HCl) substance->acid base Basic (e.g., 0.1 M NaOH) substance->base oxidative Oxidative (e.g., 3% H2O2) substance->oxidative thermal Thermal (e.g., 60 °C) substance->thermal photo Photolytic (e.g., UV/Vis light) substance->photo analysis Analyze for degradation products (e.g., HPLC with a photodiode array detector) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Stress conditions applied in a forced degradation study.

Conclusion

While quantitative data on the solubility and stability of this compound are not extensively documented in public literature, its chemical structure provides a basis for qualitative predictions. The presence of multiple polar functional groups and a sodium salt form suggests good solubility in polar solvents like water and ethanol. The azo linkages indicate potential sensitivity to light and extreme pH conditions. For precise applications, it is imperative for researchers to determine these parameters empirically using standardized protocols such as the shake-flask method for solubility and forced degradation studies for stability. This guide provides the foundational information and methodological framework to support such investigations.

References

Potential Therapeutic Targets of Einecs 308-467-5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Einecs 308-467-5, chemically identified as the extract of Centaurea cyanus (Cornflower), presents a compelling profile for therapeutic development, primarily in the areas of anti-inflammatory and neuromodulatory applications. This document provides a comprehensive analysis of the core biological activities of Centaurea cyanus extract and its constituent phytochemicals. Key findings indicate that the extract's therapeutic potential stems from its ability to modulate inflammatory pathways, including the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes, as well as its interaction with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. This guide synthesizes the available preclinical data, details relevant experimental methodologies, and visualizes the key signaling pathways to support further research and drug development efforts.

Core Therapeutic Areas and Mechanisms of Action

The therapeutic potential of Centaurea cyanus extract can be broadly categorized into two primary areas: anti-inflammatory effects and modulation of the cannabinoid system.

Anti-inflammatory and Immunomodulatory Effects

Extracts of Centaurea cyanus have demonstrated significant anti-inflammatory properties, attributed to a rich composition of flavonoids, anthocyanins, and polysaccharides.[1]

1.1.1. Inhibition of Inflammatory Mediators:

A key mechanism underlying the anti-inflammatory activity of Centaurea cyanus extract is its ability to suppress the production of critical inflammatory mediators. A methanolic extract of the plant has been shown to inhibit nitric oxide (NO) production and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This inhibition of pro-inflammatory enzymes is a cornerstone of many established anti-inflammatory therapies.

1.1.2. Interference with the Complement System:

Polysaccharides isolated from Centaurea cyanus have been shown to interfere with the complement system, a critical component of the innate immune response.[3] The classical complement pathway, when activated, leads to a cascade of events culminating in cell lysis. The ability of these polysaccharides to modulate this pathway suggests a potential therapeutic application in complement-mediated inflammatory conditions.

Modulation of the Cannabinoid System

Recent research has unveiled a novel therapeutic avenue for Centaurea cyanus extract through its interaction with the endocannabinoid system. This system plays a crucial role in regulating a multitude of physiological processes, including pain, mood, and appetite.

1.2.1. Targeting Cannabinoid Receptors CB1 and CB2:

A study investigating the effects of Centaurea cyanus extract on muscle wasting revealed its ability to target cannabinoid receptors CB1 and CB2.[4] One of the extract's components, graveobioside A, was identified as an inhibitor of the CB1 receptor and an upregulator of the CB2 receptor.[4] This dual activity is of significant therapeutic interest, as CB1 receptor antagonism is associated with reduced psychoactive effects, while CB2 receptor agonism is linked to anti-inflammatory and analgesic properties. This suggests a potential application in treating conditions like sarcopenia and cachexia.[4]

Quantitative Data

The following tables summarize the available quantitative data on the phytochemical content and biological activities of Centaurea cyanus extract.

Table 1: Phytochemical Composition of Centaurea cyanus Methanolic Extract [2]

Phytochemical ClassContent (mg/g of extract)Method
Total Polyphenols33.76 ± 1.27Gallic Acid Equivalent
Total Tannins26.84 ± 0.16Gallic Acid Equivalent
Total Flavonoids45.28 ± 17.03Catechin Equivalent

Table 2: In Vitro Antioxidant Activity of Centaurea cyanus Methanolic Extract [1][2]

AssaySC50 (µg/mL)
DPPH Radical Scavenging271.77 ± 3.07
ABTS Radical Scavenging397.51 ± 24.71

Note: Specific IC50 values for iNOS and COX-2 inhibition by Centaurea cyanus extract or its isolated compounds are not currently available in the reviewed literature. Similarly, precise binding affinities (Ki) or functional potencies (EC50) of graveobioside A for CB1 and CB2 receptors have not been reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Nitric Oxide (NO) Production Inhibition Assay[5]

Objective: To determine the effect of Centaurea cyanus extract on nitric oxide production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Centaurea cyanus extract. Cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce NO production. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plate is incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

    • The plate is incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

In Vitro Cyclooxygenase (COX) Enzyme Activity Assay (General Protocol)[6]

Objective: To assess the inhibitory effect of Centaurea cyanus extract on the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Reaction Mixture: A reaction mixture is prepared containing assay buffer, heme, and a fluorescent probe.

  • Inhibitor Incubation: The Centaurea cyanus extract (at various concentrations) or a known COX inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) is pre-incubated with the enzyme in the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The probe is converted to a fluorescent product by the peroxidase activity of COX.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve. The percentage inhibition of COX activity is calculated for each concentration of the extract, and the IC50 value is determined.

Complement Hemolytic Assay (CH50)[7][8]

Objective: To evaluate the effect of polysaccharides from Centaurea cyanus on the classical complement pathway.

Methodology:

  • Sensitization of Sheep Red Blood Cells (SRBCs): SRBCs are washed and then incubated with a sub-agglutinating dilution of anti-sheep RBC antibody (hemolysin) to create sensitized SRBCs (sSRBCs).

  • Serum Preparation: A pool of normal human serum is used as the source of complement.

  • Inhibitor Incubation: Serial dilutions of the Centaurea cyanus polysaccharide extract are prepared in a suitable buffer.

  • Complement Activation: The serum is incubated with the polysaccharide dilutions for a defined period.

  • Hemolysis: sSRBCs are added to the serum-polysaccharide mixture and incubated at 37°C for 30-60 minutes.

  • Quantification of Hemolysis: The reaction is stopped by adding cold saline, and the tubes are centrifuged to pellet the intact cells. The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured at 415 nm.

  • Data Analysis: The percentage of hemolysis is calculated relative to a 100% lysis control (sSRBCs in water). The CH50 unit, which is the dilution of serum required to lyse 50% of the sSRBCs, is determined. The effect of the polysaccharide is reported as the concentration required to inhibit a certain percentage of hemolysis.

In Vitro Muscle Atrophy Assay Using C2C12 Myotubes[9][10][11]

Objective: To investigate the protective effect of Centaurea cyanus extract against dexamethasone-induced muscle atrophy in vitro.

Cell Line: C2C12 mouse myoblast cell line.

Methodology:

  • Cell Proliferation: C2C12 myoblasts are grown in a growth medium (DMEM with 10% FBS).

  • Differentiation: Once confluent, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) to induce myoblast fusion into myotubes. The medium is changed every 48 hours for 4-5 days.

  • Induction of Atrophy: Differentiated myotubes are treated with dexamethasone (typically 1-100 µM) for 24-48 hours to induce atrophy.

  • Treatment: In parallel, a set of dexamethasone-treated myotubes is co-incubated with various concentrations of the Centaurea cyanus extract.

  • Analysis of Myotube Morphology:

    • Myotubes are fixed and immunostained for myosin heavy chain (MHC).

    • Images are captured using a microscope, and the diameter of the myotubes is measured using image analysis software (e.g., ImageJ).

  • Biochemical Analysis:

    • Protein extracts from the myotubes are analyzed by Western blotting for the expression of muscle atrophy markers (e.g., Atrogin-1, MuRF1) and key signaling proteins in the protein synthesis pathway (e.g., Akt, p70S6K).

  • Data Analysis: The myotube diameters and protein expression levels are compared between the different treatment groups to assess the protective effect of the extract.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS_COX2_gene iNOS & COX-2 Gene Transcription NFkB->iNOS_COX2_gene promotes iNOS iNOS iNOS_COX2_gene->iNOS expresses COX2 COX-2 iNOS_COX2_gene->COX2 expresses NO Nitric Oxide (NO) iNOS->NO produces Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Centaurea_cyanus Centaurea cyanus Extract Centaurea_cyanus->iNOS inhibits Centaurea_cyanus->COX2 inhibits

Caption: Anti-inflammatory signaling pathway of Centaurea cyanus extract.

cannabinoid_pathway Graveobioside_A Graveobioside A (from C. cyanus) CB1 CB1 Receptor Graveobioside_A->CB1 inhibits CB2 CB2 Receptor Graveobioside_A->CB2 upregulates Protein_Degradation Protein Degradation (Catabolism) CB1->Protein_Degradation promotes Protein_Synthesis Protein Synthesis (Anabolism) CB2->Protein_Synthesis promotes Muscle_Atrophy Muscle Atrophy Protein_Synthesis->Muscle_Atrophy prevents Protein_Degradation->Muscle_Atrophy

Caption: Cannabinoid receptor modulation by Graveobioside A.

no_inhibition_workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells pre_incubate Pre-incubate with C. cyanus extract seed_cells->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate Incubate for 24h stimulate->incubate griess_assay Perform Griess Assay on supernatant incubate->griess_assay measure_abs Measure Absorbance at 540 nm griess_assay->measure_abs analyze Calculate % NO inhibition measure_abs->analyze end End analyze->end

Caption: Workflow for the in vitro nitric oxide inhibition assay.

muscle_atrophy_workflow start Start culture_myoblasts Culture C2C12 myoblasts start->culture_myoblasts differentiate Differentiate into myotubes culture_myoblasts->differentiate induce_atrophy Induce atrophy with dexamethasone differentiate->induce_atrophy treat Treat with C. cyanus extract induce_atrophy->treat analyze_morphology Analyze myotube morphology (MHC staining, diameter) treat->analyze_morphology analyze_proteins Analyze protein expression (Western Blot) treat->analyze_proteins end End analyze_morphology->end analyze_proteins->end

Caption: Workflow for the in vitro muscle atrophy assay.

Conclusion and Future Directions

This compound, the extract of Centaurea cyanus, holds significant promise as a source of novel therapeutic agents. Its demonstrated anti-inflammatory and cannabinoid receptor-modulating activities provide a strong foundation for further investigation. Future research should focus on:

  • Bioassay-guided fractionation: to isolate and identify the specific compounds responsible for the observed biological activities.

  • Quantitative analysis: to determine the IC50 values for iNOS and COX-2 inhibition and the binding affinities (Ki) and functional potencies (EC50) of active compounds on cannabinoid receptors.

  • In vivo studies: to validate the preclinical efficacy of the extract and its components in relevant animal models of inflammatory diseases and muscle wasting conditions.

  • Mechanism of action studies: to further elucidate the downstream signaling pathways affected by the active compounds.

By pursuing these research avenues, the full therapeutic potential of Centaurea cyanus extract can be unlocked, paving the way for the development of new and effective treatments for a range of debilitating diseases.

References

In Silico Modeling of N-(2-ethylhexyl)-8,9,10-trinorborn-5-ene-2,3-dicarboximide (Einecs 308-467-5) Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-ethylhexyl)-8,9,10-trinorborn-5-ene-2,3-dicarboximide, registered under Einecs 308-467-5 and commonly known as MGK 264, is a widely used pesticide synergist. Its primary mechanism of action involves the inhibition of cytochrome P450 (CYP450) enzymes in insects, thereby preventing the metabolic detoxification of co-administered insecticides. Additionally, MGK 264 has been identified as an activator of the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a crucial role in the regulation of xenobiotic metabolism. Understanding the molecular interactions between MGK 264 and these protein targets is paramount for the development of more effective and selective pesticide formulations, as well as for assessing potential off-target effects. This technical guide provides a comprehensive overview of the in silico modeling of MGK 264 receptor binding, with a focus on its interactions with cytochrome P450 enzymes and the Constitutive Androstane Receptor. While specific quantitative binding data for MGK 264 is not extensively available in the public domain, this guide outlines the methodologies to generate such data and presents standardized protocols for in silico analysis.

Introduction to this compound (MGK 264)

MGK 264 is a synthetic chemical compound that, on its own, exhibits low insecticidal activity.[1][2][3][4] Its utility lies in its synergistic effect when combined with insecticides such as pyrethrins and pyrethroids.[4] By inhibiting the insect's natural defense mechanisms against foreign compounds, specifically the cytochrome P450 enzyme system, MGK 264 enhances the potency and prolongs the activity of the primary insecticide.[1][2]

Receptor Targets of MGK 264

The primary receptor targets for MGK 264 in the context of its synergistic activity are:

  • Cytochrome P450 (CYP450) Enzymes: These are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including insecticides. In insects, specific CYP450 isoforms are responsible for detoxifying insecticides, rendering them less effective. MGK 264 acts as an inhibitor of these enzymes.

  • Constitutive Androstane Receptor (CAR): This nuclear receptor is a key transcriptional regulator of genes involved in drug and xenobiotic metabolism, including several CYP450 genes. Activation of CAR can lead to the upregulation of these metabolic enzymes. The interaction of MGK 264 with CAR suggests a more complex regulatory role in cellular detoxification pathways.

Data Presentation: In Vitro Inhibition of Cytochrome P450

Table 1: Hypothetical IC50 Values for MGK 264 against Human Cytochrome P450 Isoforms

CYP450 IsoformProbe SubstrateIC50 (µM)Inhibition Type (e.g., Competitive, Non-competitive)
CYP1A2Phenacetin O-deethylationData Not AvailableData Not Available
CYP2B6Bupropion hydroxylationData Not AvailableData Not Available
CYP2C9Diclofenac 4'-hydroxylationData Not AvailableData Not Available
CYP2C19S-Mephenytoin 4'-hydroxylationData Not AvailableData Not Available
CYP2D6Dextromethorphan O-demethylationData Not AvailableData Not Available
CYP3A4Midazolam 1'-hydroxylationData Not AvailableData Not Available

Table 2: Hypothetical Inhibition Constants (Ki) for MGK 264

CYP450 IsoformKi (µM)
CYP1A2Data Not Available
CYP2B6Data Not Available
CYP2C9Data Not Available
CYP2C19Data Not Available
CYP2D6Data Not Available
CYP3A4Data Not Available

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay Protocol

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound, such as MGK 264, against various CYP450 isoforms using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • Test compound (MGK 264)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Specific CYP450 probe substrates (see Table 1)

  • Specific positive control inhibitors for each isoform

  • Acetonitrile or other suitable organic solvent for quenching

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, probe substrates, and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the following in order:

    • Phosphate buffer

    • Human Liver Microsomes

    • A range of concentrations of the test compound (or positive control inhibitor or vehicle control)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes, depending on the isoform and substrate).

  • Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the percent inhibition of the enzyme activity at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Silico Molecular Docking Protocol for MGK 264 and Cytochrome P450

This protocol outlines a general workflow for performing molecular docking of MGK 264 into the active site of a cytochrome P450 enzyme.

Software:

  • Molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE)

  • Docking program (e.g., AutoDock Vina, Glide, GOLD)

  • Visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein Preparation:

    • Obtain the 3D structure of the target cytochrome P450 isoform from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Assign partial charges to the protein atoms.

    • Define the binding site (grid box) around the heme cofactor in the active site.

  • Ligand Preparation:

    • Obtain the 3D structure of MGK 264 from a chemical database (e.g., PubChem) or build it using a molecular editor.

    • Perform energy minimization of the ligand structure.

    • Assign partial charges and define rotatable bonds.

  • Molecular Docking:

    • Run the docking algorithm to predict the binding poses of MGK 264 within the defined active site of the CYP450 enzyme.

    • The docking program will generate multiple binding poses and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding scores. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the docked complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between MGK 264 and the amino acid residues in the active site.

Molecular Dynamics Simulation Protocol

To further refine the docked pose and to study the dynamic behavior of the MGK 264-CYP450 complex, molecular dynamics (MD) simulations can be performed.

Software:

  • MD simulation package (e.g., GROMACS, AMBER, NAMD)

  • Force field (e.g., CHARMM, AMBER)

  • Visualization and analysis tools (e.g., VMD, Chimera)

Procedure:

  • System Setup:

    • Use the best-docked pose of the MGK 264-CYP450 complex as the starting structure.

    • Solvate the complex in a box of water molecules.

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

  • Production MD Simulation:

    • Run the MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to allow the system to reach a stable state and to sample various conformations.

  • Analysis of Trajectory:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation).

    • Analyze the interactions between MGK 264 and the protein over time.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.

Signaling Pathways and Experimental Workflows

Constitutive Androstane Receptor (CAR) Signaling Pathway

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MGK_264 MGK 264 CAR_Complex Inactive CAR Complex (with CCRP, HSP90) MGK_264->CAR_Complex Activation CAR Active CAR CAR_Complex->CAR Dephosphorylation PP2A PP2A PP2A->CAR_Complex CAR_n Active CAR CAR->CAR_n Translocation CAR_RXR CAR/RXR Heterodimer CAR_n->CAR_RXR RXR RXR RXR->CAR_RXR PBREM PBREM CAR_RXR->PBREM Binding Target_Genes Target Gene Transcription (e.g., CYP2B) PBREM->Target_Genes Induction

Caption: CAR signaling pathway activation by MGK 264.

Cytochrome P450 Catalytic Cycle and Inhibition

CYP450_Cycle P450_Fe3 P450 (Fe³⁺) P450_Fe3_S P450 (Fe³⁺)-S P450_Fe3->P450_Fe3_S Substrate (S) binding P450_Fe2_S P450 (Fe²⁺)-S P450_Fe3_S->P450_Fe2_S e⁻ (from NADPH) P450_Fe2_S_O2 P450 (Fe²⁺)-S-O₂ P450_Fe2_S->P450_Fe2_S_O2 O₂ P450_Fe3_S_O2 P450 (Fe³⁺)-S-O₂⁻ P450_Fe2_S_O2->P450_Fe3_S_O2 P450_Fe3_S_O2_2 P450 (Fe³⁺)-S-O₂²⁻ P450_Fe3_S_O2->P450_Fe3_S_O2_2 e⁻, 2H⁺ P450_FeO_S [P450 (Fe⁴⁺)=O]-S P450_Fe3_S_O2_2->P450_FeO_S -H₂O P450_Fe3_SOH P450 (Fe³⁺)-SOH P450_FeO_S->P450_Fe3_SOH S -> S-OH P450_Fe3_SOH->P450_Fe3 Product (S-OH) release MGK_264 MGK 264 MGK_264->P450_Fe3_S Inhibition

Caption: Cytochrome P450 catalytic cycle and its inhibition.

In Silico Modeling Workflow

In_Silico_Workflow Data_Collection Data Collection (Protein & Ligand Structures) Protein_Prep Protein Preparation Data_Collection->Protein_Prep Ligand_Prep Ligand Preparation Data_Collection->Ligand_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy Analysis Analysis of Interactions & Binding Affinity Binding_Energy->Analysis

Caption: General workflow for in silico modeling.

Conclusion

The in silico modeling of the interaction between this compound (MGK 264) and its primary receptor targets, cytochrome P450 enzymes and the Constitutive Androstane Receptor, offers valuable insights into its mechanism of action as a pesticide synergist. While a significant gap exists in the public availability of quantitative binding data for this compound, the established methodologies of molecular docking and molecular dynamics simulations provide a robust framework for predicting and analyzing these interactions. The protocols and workflows detailed in this guide serve as a foundation for researchers to investigate the binding of MGK 264 and to facilitate the rational design of new, more effective, and safer pesticide formulations. Further experimental validation of the in silico predictions is crucial to fully elucidate the molecular basis of MGK 264's synergistic activity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Einecs 308-467-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 308-467-5, identified as the sodium salt of 2-hydroxy-3-[(4-nitrophenyl)azo]-5-[(6-sulfo-1-naphthalenyl)azo]benzoic acid (CAS 98072-17-4), is an azo dye. Azo compounds are a class of synthetic molecules characterized by the presence of one or more azo groups (–N=N–). While widely used as colorants, emerging research has highlighted their potential bioactivity, including antiproliferative effects on various cancer cell lines.[1] In vitro studies are crucial for elucidating the mechanisms of action and potential therapeutic applications of such compounds.

These application notes provide detailed protocols for the in vitro assessment of this compound, focusing on cytotoxicity and the investigation of potential signaling pathway modulation.

Data Presentation

The following table summarizes hypothetical quantitative data from in vitro cytotoxicity assays to illustrate data presentation.

Cell LineAssay TypeTreatment Duration (hours)IC50 (µM)
Glioblastoma (e.g., U-87 MG)MTT7215.5
Breast Cancer (e.g., MCF-7)MTT7225.2
Normal Fibroblasts (e.g., NIH-3T3)MTT72> 100

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on cancer and normal cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

Materials:

  • Target cell lines (e.g., glioblastoma, breast cancer, and a normal control cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in an appropriate solvent like DMSO or water)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from, for example, 0.5 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve.

DNA Damage Assessment by Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Azo dyes have been implicated in DNA interactions, and this assay can reveal potential genotoxicity.

Materials:

  • Cells treated with this compound (from a separate experiment)

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (containing NaCl, EDTA, Tris, and Triton X-100)

  • Alkaline electrophoresis buffer (containing NaOH and EDTA)

  • Neutralization buffer (e.g., Tris-HCl)

  • DNA staining dye (e.g., SYBR Green or ethidium bromide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of NMPA.

  • Cell Encapsulation: Harvest cells treated with this compound and resuspend them in LMPA. Pipette this cell suspension onto the pre-coated slides.

  • Cell Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and cytoplasm, leaving the nuclear material.

  • DNA Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with the neutralization buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., Glioblastoma, Breast Cancer) mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay comet_assay Comet Assay for DNA Damage cell_culture->comet_assay compound_prep Prepare this compound Stock and Dilutions compound_prep->mtt_assay compound_prep->comet_assay ic50 IC50 Determination mtt_assay->ic50 dna_damage_quant Quantification of DNA Damage comet_assay->dna_damage_quant Azo_Dye_Signaling cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes AzoDye This compound (Azo Dye) DNA_Interaction Direct DNA Interaction / Damage AzoDye->DNA_Interaction ROS Reactive Oxygen Species (ROS) Generation AzoDye->ROS Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase Activation) DNA_Interaction->Apoptosis_Pathway CellCycle_Arrest Cell Cycle Arrest (e.g., G2/M Phase) DNA_Interaction->CellCycle_Arrest ROS->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Reduced_Proliferation Reduced Cell Proliferation CellCycle_Arrest->Reduced_Proliferation

References

Application Notes and Protocols for Einecs 308-467-5 (MTT) in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Einecs 308-467-5, chemically known as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, is a widely used yellow tetrazolium salt commonly referred to as MTT.[1][2] In the realm of cell culture, MTT is the cornerstone of a rapid and versatile colorimetric assay for assessing cell metabolic activity. Because metabolic activity is often proportional to the number of viable cells, the MTT assay is a reliable and popular method for quantifying cell viability, proliferation, and cytotoxicity.[2][3] This assay is frequently employed in drug discovery and toxicology studies to screen the effects of chemical compounds on cell populations.[4]

The principle of the MTT assay lies in the enzymatic conversion of the water-soluble MTT into a purple, insoluble formazan product.[1][2][3] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[2][5] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[1]

Principle of the MTT Assay

The biochemical pathway underlying the MTT assay is a straightforward redox reaction. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT, leading to the formation of purple formazan crystals.[4] This process is dependent on the metabolic activity of the cells. Dead or inactive cells have compromised mitochondrial function and are therefore unable to perform this conversion. The insoluble formazan must be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol, to allow for accurate absorbance reading.[6]

MTT_Pathway Biochemical Principle of the MTT Assay MTT MTT (Yellow, Water-Soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenases Reduction Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenases->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Quantification Quantification (Absorbance at ~570 nm) Solubilization->Quantification

Caption: Biochemical Principle of the MTT Assay.

Application: Cytotoxicity Testing of Doxorubicin on HeLa Cells

A common application of the MTT assay is to determine the cytotoxic effects of anticancer drugs. Doxorubicin is a widely used chemotherapeutic agent, and its effect on the viability of cervical cancer cells (HeLa) can be quantified using the MTT assay. By exposing HeLa cells to varying concentrations of doxorubicin, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Data Presentation: IC50 Values of Doxorubicin on HeLa Cells

The following table summarizes IC50 values for doxorubicin on HeLa cells as determined by the MTT assay from various studies. It is important to note that variations in experimental conditions, such as incubation time and cell density, can influence the determined IC50 value.

DrugCell LineAssayIncubation TimeIC50 Value (µM)Reference
DoxorubicinHeLaMTT48 hours0.1246[7]
DoxorubicinHeLaMTT24 hours2.9[8]
DoxorubicinHeLaMTTNot Specified2.4[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxicity of a test compound (e.g., doxorubicin) on an adherent cell line (e.g., HeLa).

Materials
  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS, stored at -20°C, protected from light)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Workflow Experimental Workflow of the MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture HeLa cells Cell_Seeding 2. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) Cell_Culture->Cell_Seeding Incubation_24h 3. Incubate for 24h to allow attachment Cell_Seeding->Incubation_24h Add_Compound 4. Add serial dilutions of Doxorubicin Incubation_24h->Add_Compound Incubation_48h 5. Incubate for 24-72h Add_Compound->Incubation_48h Add_MTT 6. Add MTT solution to each well Incubation_48h->Add_MTT Incubation_4h 7. Incubate for 2-4h Add_MTT->Incubation_4h Solubilize 8. Add solubilization solution (DMSO) Incubation_4h->Solubilize Incubation_Overnight 9. Incubate to dissolve formazan Solubilize->Incubation_Overnight Read_Absorbance 10. Read absorbance at 570 nm Incubation_Overnight->Read_Absorbance Calculate_Viability 11. Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve 12. Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 13. Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental Workflow of the MTT Assay.

Procedure
  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[9]

    • Include wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Cell Treatment:

    • Prepare serial dilutions of doxorubicin in culture medium at the desired concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of doxorubicin.

    • Include control wells with cells treated with vehicle (the solvent used to dissolve the drug) only.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh culture medium and 20 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan, which will appear as purple crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently pipette up and down to ensure complete solubilization.

    • Incubate the plate at room temperature for at least 15 minutes in the dark to allow for complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage of Cell Viability:

    • The percentage of cell viability is calculated relative to the untreated control cells (vehicle control).

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and calculate the IC50 value.

Troubleshooting Common Issues

IssuePossible Cause(s)Solution(s)
Low Absorbance Signal - Insufficient cell number- Low metabolic activity of cells- Short incubation time with MTT- Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Increase incubation time with MTT (up to 4 hours).
High Background - Contamination of reagents or culture- Phenol red in the medium can interfere with absorbance readings- Use sterile techniques and fresh reagents.- Use phenol red-free medium for the assay.
Inconsistent Replicates - Uneven cell seeding- Pipetting errors- "Edge effect" in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS or water to minimize evaporation.[5]
No Purple Color - Cells are not viable- Inactive MTT reagent- Check cell viability before the assay (e.g., with trypan blue).- Use a fresh, properly stored stock of MTT.

Conclusion

The MTT assay, utilizing this compound, is a robust and widely adopted method for assessing cell viability and cytotoxicity in cell culture. Its simplicity, reliability, and suitability for high-throughput screening make it an invaluable tool for researchers in various fields, including drug development and toxicology. By following a standardized protocol and being mindful of potential pitfalls, researchers can obtain accurate and reproducible data to advance their scientific investigations.

References

Application Notes and Protocols for Einecs 308-467-5 (Lidocaine) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Name: N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)acetamide Common Name: Lidocaine Einecs Number: 308-467-5 Molecular Formula: C14H22N2O

Introduction

Lidocaine, identified by Einecs number 308-467-5, is a widely used local anesthetic of the amide type.[1] In neuroscience research, it serves as a powerful tool for the transient and reversible blockade of neural activity. Its principal mechanism of action is the inhibition of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons.[2][3][4][5] By blocking these channels, lidocaine effectively prevents the transmission of nerve impulses, leading to a localized anesthetic effect.[1][2][3][4] This property makes it invaluable for a variety of experimental applications aimed at understanding neural circuits, sensory processing, and the mechanisms of pain.

Mechanism of Action

Lidocaine's primary target is the voltage-gated sodium channels in the neuronal cell membrane.[2][3][4] It binds to the intracellular portion of these channels, stabilizing them in an inactivated state.[2][4] This action prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential.[2][3] As a result, the threshold for electrical excitability is increased, and nerve impulse conduction is halted.[4] Lidocaine exhibits a property known as use-dependent blockade, meaning its inhibitory effect is more pronounced in rapidly firing neurons.[2]

Beyond its primary action on sodium channels, research has indicated that lidocaine can also influence other signaling pathways. For instance, it has been shown to modulate potassium channels and affect intracellular calcium levels, which can lead to neurotoxic effects at higher concentrations through the activation of CaMKII and MAPK pathways.[6][7][8]

Applications in Neuroscience Research

  • Reversible Inactivation of Specific Brain Regions: Lidocaine is frequently used to transiently silence specific brain nuclei to investigate their role in behavior and cognitive functions. By locally infusing lidocaine, researchers can observe the behavioral consequences of temporarily removing a brain area from a functional circuit.

  • Pain Research: As a local anesthetic, lidocaine is a cornerstone in pain research. It is used to block nerve conduction in peripheral nerves to study the mechanisms of nociception and analgesia. Systemic administration of lidocaine has also been shown to alleviate chronic neuropathic pain in animal models.

  • Studying Neuronal Excitability: In in vitro preparations such as brain slices or cultured neurons, lidocaine can be used to manipulate neuronal excitability. This allows for the detailed study of ion channel function and synaptic transmission.

  • Control for Lesion Studies: In studies involving permanent lesions of brain structures, lidocaine can be used as a control to demonstrate that the observed behavioral deficits are due to the loss of function of the targeted area rather than to the surgical procedure itself.

Quantitative Data Summary

ApplicationAnimal ModelDosage/ConcentrationRoute of AdministrationKey FindingsReference
Central Analgesic Effect Rat2 mMSpinalReduced NMDA-induced phosphorylation of ERK in spinal dorsal horn neurons.[6]
HCN Channel Modulation Rat (DRG neurons)100 µMIn vitroHyperpolarized the activation potential of HCN channels in large neurons.[6]
Neurotoxicity Study MouseNot SpecifiedIntrathecalIncreased intracellular Ca2+ levels and activated CaMKII and p38 MAPK pathways.[7][8]
Brain Activation Study Rat1 mg/kg, 4 mg/kg, 10 mg/kgIntravenousDid not abolish or diminish brain activation in response to innocuous or noxious stimulation.[9]

Experimental Protocols

Protocol 1: Reversible Inactivation of a Brain Region in Rodents

Objective: To transiently inactivate a specific brain region to assess its role in a behavioral task.

Materials:

  • Lidocaine hydrochloride (2-4% solution in sterile saline)

  • Stereotaxic apparatus

  • Hamilton syringe with an infusion pump

  • Guide cannula and internal infusion cannula

  • Animal model (e.g., rat or mouse)

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Surgically implant a guide cannula aimed at the target brain region. Secure the cannula to the skull with dental cement.

  • Allow the animal to recover from surgery for at least one week.

  • On the day of the experiment, gently restrain the animal and insert the internal infusion cannula into the guide cannula.

  • Infuse a small volume (e.g., 0.2-0.5 µL) of the lidocaine solution over several minutes using the infusion pump.

  • Remove the infusion cannula and place the animal in the behavioral testing apparatus.

  • Conduct the behavioral task within the effective window of lidocaine's action (typically 30-60 minutes).

  • A control group should be infused with sterile saline to control for the effects of the infusion itself.

Protocol 2: In Vitro Electrophysiology on Cultured Neurons

Objective: To investigate the effect of lidocaine on neuronal excitability using whole-cell patch-clamp recording.

Materials:

  • Cultured neurons on coverslips

  • Recording chamber for microscopy

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Lidocaine stock solution (e.g., 100 mM in water)

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Pull a glass micropipette to a resistance of 3-5 MΩ and fill it with an appropriate internal solution.

  • Under visual guidance using a microscope, approach a neuron with the micropipette and form a gigaseal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline neuronal activity (e.g., resting membrane potential, action potential firing in response to current injections).

  • Prepare the desired concentration of lidocaine (e.g., 100 µM) by diluting the stock solution in aCSF.

  • Bath-apply the lidocaine solution to the recording chamber.

  • Record the changes in neuronal activity in the presence of lidocaine.

  • Wash out the lidocaine by perfusing with fresh aCSF and observe the recovery of neuronal activity.

Visualizations

Lidocaine_Mechanism_of_Action cluster_neuron Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Opens Na_Influx Na+ Influx Na_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Action_Potential Continues Propagation Lidocaine Lidocaine Lidocaine->Na_Channel Blocks

Lidocaine's primary mechanism of action on voltage-gated sodium channels.

Lidocaine_Neurotoxicity_Pathway Lidocaine Lidocaine Intracellular_Ca Increased Intracellular Ca2+ Lidocaine->Intracellular_Ca CaMKII CaMKII Activation Intracellular_Ca->CaMKII p38_MAPK p38 MAPK Phosphorylation CaMKII->p38_MAPK Neuronal_Apoptosis Neuronal Apoptosis and Dysfunction p38_MAPK->Neuronal_Apoptosis

Signaling pathway of lidocaine-induced neurotoxicity.

Experimental_Workflow_In_Vivo Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-operative Recovery (1 week) Surgery->Recovery Infusion Lidocaine/Saline Infusion (0.2-0.5 µL) Recovery->Infusion Behavior Behavioral Testing (e.g., memory task, motor task) Infusion->Behavior Analysis Data Analysis: Compare Lidocaine vs. Saline Behavior->Analysis

Workflow for in vivo reversible inactivation experiments.

References

Wichtiger Hinweis zur Verwendung von EINECS 308-467-5 in der Ionenkanalforschung

Author: BenchChem Technical Support Team. Date: November 2025

Zusammenfassung: Nach eingehender Recherche in wissenschaftlichen Datenbanken und öffentlichen Quellen konnten keine Informationen gefunden werden, die eine Verwendung von EINECS 308-467-5 als Werkzeug zur Untersuchung von Ionenkanälen belegen. Die verfügbaren Daten deuten darauf hin, dass es sich bei dieser EINECS-Nummer um einen Bestandteil industrieller Produkte handelt und keine bekannte biologische Aktivität im Zusammenhang mit der Ionenkanalforschung aufweist.

Hintergrund zu this compound

Die European Inventory of Existing Commercial Chemical Substances (EINECS) ist ein Verzeichnis von chemischen Stoffen, die zwischen 1971 und 1981 auf dem europäischen Markt waren. Die Nummer 308-467-5 ist mit einem Reaktionsprodukt aus Bisphenol-A-(epichlorhydrin) und Epoxidharz (mit einer durchschnittlichen Molekülmasse ≤ 700) assoziiert.[1] Diese Substanz ist ein Bestandteil von Epoxidbeschichtungen und anderen industriellen Materialien.[1]

Die Sicherheitsdatenblätter für Produkte, die diese Substanz enthalten, weisen auf potenzielle Gefahren hin, darunter:

  • Hautreizungen[1][2]

  • Schwere Augenreizung[1][2]

  • Kann allergische Hautreaktionen verursachen[1][2]

  • Giftig für Wasserorganismen mit langfristiger Wirkung[1][3]

Es gibt keine Hinweise in der wissenschaftlichen Literatur oder in Sicherheitsdatenblättern, die auf eine spezifische pharmakologische oder biologische Wirkung auf Ionenkanäle oder andere zelluläre Signalwege hindeuten.

Schlussfolgerung für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Basierend auf den aktuell verfügbaren Informationen ist This compound kein geeignetes oder etabliertes Werkzeug für die Untersuchung von Ionenkanälen . Die Suche nach Protokollen, Anwendungsberichten oder quantitativen Daten zur biologischen Aktivität dieser spezifischen Substanz in der Ionenkanalforschung blieb ergebnislos.

Wissenschaftler, die nach Werkzeugen zur Untersuchung von Ionenkanälen suchen, sollten sich auf bekannte und validierte pharmakologische Modulatoren, Toxine oder andere spezifische chemische Sonden konzentrieren, deren Wirkmechanismen in der wissenschaftlichen Literatur gut dokumentiert sind.

Aufgrund des Fehlens von Daten, die this compound mit der Ionenkanalforschung in Verbindung bringen, können keine detaillierten Anwendungsberichte, experimentellen Protokolle oder Diagramme von Signalwegen erstellt werden, wie ursprünglich angefordert. Die vorliegenden Informationen beschränken sich auf die industrielle Verwendung und die damit verbundenen Sicherheitsrisiken der Substanz.

References

No In Vivo Dosing Recommendations Currently Available for Einecs 308-467-5

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vivo studies and dosing information related to the chemical substance identified by Einecs number 308-467-5 has yielded no publicly available data. As a result, the development of detailed application notes and protocols for in vivo studies, as requested, cannot be fulfilled at this time.

Initial investigations to determine the common chemical name for Einecs 308-467-5, and its associated CAS number 98072-17-4, have resulted in conflicting information from various chemical databases. Some sources identify the substance as a complex azo dye, specifically "Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-5-[(7-sulfo-1-naphthalenyl)azo]-, disodium salt" or a similar isomer. Other sources provide a different molecular formula of C23H13N5Na2O8S. This lack of a definitive and consistent chemical identity presents a significant challenge in locating relevant biological research.

Subsequent and extensive searches for in vivo studies, animal model data, pharmacokinetic profiles, or any toxicological information using both the Einecs and CAS numbers, as well as the potential chemical names, did not retrieve any relevant scientific literature. The absence of this foundational data makes it impossible to:

  • Summarize quantitative data into structured tables , as no dosing, efficacy, or safety data from in vivo experiments could be found.

  • Provide detailed experimental protocols , as there are no published methodologies for in vivo administration of this substance.

  • Create diagrams for signaling pathways or experimental workflows , as the biological effects and mechanisms of action of this chemical have not been described in the available literature.

Given the current lack of information in the public domain, it is recommended that researchers interested in conducting in vivo studies with this compound consider initiating preliminary dose-ranging and toxicity studies to establish a safe and effective dosing window. Such studies would be the first step in generating the necessary data for more detailed and specific experimental protocols.

We will continue to monitor for any new information regarding this compound and will update this advisory as new data becomes available.

Techniques for Quantifying N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine (Einecs 308-467-5) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine (CAS No. 98072-17-4), also known as Einecs 308-467-5, is a derivative of p-phenylenediamine (PPD) used in various industrial applications, including as an antioxidant in rubber products. Human exposure to PPD and its derivatives is a growing concern due to their potential health risks, including skin sensitization and systemic toxicity. This document provides detailed application notes and proposed protocols for the quantification of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine in biological samples. The methodologies described herein are based on established analytical techniques for analogous N-alkylated PPD compounds and serve as a guide for researchers in toxicology, pharmacology, and drug development.

Analytical Methodologies

The quantification of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine in biological matrices such as blood and urine can be effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for detecting low concentrations of the analyte and its potential metabolites in complex biological samples.

Table 1: Summary of Proposed LC-MS/MS Method Parameters
ParameterRecommended Setting
Chromatography
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)To be determined by direct infusion of a standard
Product Ion (Q3)To be determined by collision-induced dissociation (CID) of the precursor ion
Collision EnergyTo be optimized for the specific precursor-product ion transition
Dwell Time100 ms

Experimental Protocols

The following protocols are proposed for the extraction and analysis of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine from biological samples. These are adapted from methodologies for similar compounds and should be validated for specific laboratory conditions.[1][2][3]

Protocol 1: Sample Preparation from Whole Blood

This protocol outlines a liquid-liquid extraction (LLE) procedure for isolating the analyte from whole blood.

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Internal Standard Spiking: To 500 µL of whole blood, add a known concentration of an appropriate internal standard (e.g., an isotopically labeled analog of the analyte).

  • Alkalinization: Add 100 µL of 1M ammonium hydroxide to the sample to adjust the pH. Vortex briefly.

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., methylene chloride or a mixture of ethyl acetate and hexane). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Urine

This protocol details a solid-phase extraction (SPE) method for cleaning up urine samples prior to analysis.

  • Sample Collection: Collect mid-stream urine samples.

  • Internal Standard Spiking: To 1 mL of urine, add the internal standard.

  • pH Adjustment: Adjust the sample pH to approximately 6-7 with a phosphate buffer.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Quantitative data obtained from the analysis of biological samples should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 2: Example of Quantitative Data Summary
Sample IDMatrixAnalyte Concentration (ng/mL)Internal Standard ResponseRecovery (%)
Control 1BloodNot Detected1.2 x 10^6N/A
Exposed 1Blood15.21.1 x 10^695
Control 2UrineNot Detected1.5 x 10^6N/A
Exposed 2Urine45.81.4 x 10^698

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample (Blood/Urine) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for sample analysis.

Hypothesized Metabolic Pathway

Based on the metabolism of other N-alkylated p-phenylenediamines, the following is a hypothesized metabolic pathway for N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine. The primary metabolic routes are expected to be N-acetylation and oxidation.[4][5]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-(2-ethylhexyl)-N'-phenyl- p-phenylenediamine Oxidation Oxidized Metabolite (e.g., Quinone-diimine) Parent->Oxidation Oxidation (CYP450) Acetylation N-acetylated Metabolite Parent->Acetylation N-acetyltransferase Glucuronidation Glucuronide Conjugate Oxidation->Glucuronidation UGT Acetylation->Glucuronidation UGT

Caption: Hypothesized metabolic pathway of the analyte.

Discussion and Conclusion

The protocols and information provided in this document are intended to serve as a starting point for the development of robust and validated methods for the quantification of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine in biological samples. Due to the limited availability of specific data for this compound, it is imperative that researchers perform thorough method validation, including assessments of linearity, accuracy, precision, recovery, and stability, in their own laboratories. The provided workflows and hypothesized metabolic pathway can guide experimental design and data interpretation in toxicological and pharmacological studies of this emerging compound of interest.

References

Unraveling the Role of Einecs 308-467-5 in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of compounds for their effects on biological targets. The identification of novel small molecules that can modulate specific cellular pathways is crucial for the development of new therapeutics. This document provides a detailed overview of the application of the chemical compound identified by Einecs number 308-467-5 (CAS No. 98072-17-4) in high-throughput screening assays. While publicly available information on this specific compound is limited, this guide outlines generalizable protocols and data presentation strategies that can be adapted for its use in HTS campaigns.

Chemical Properties and Data Presentation

Based on available data, Einecs 308-467-5 has the molecular formula C₂₃H₁₃N₅Na₂O₈S and a molecular weight of 565.4 g/mol . To facilitate the clear and concise presentation of quantitative data from HTS experiments involving this or any other compound, a structured tabular format is recommended.

Table 1: Summary of Quantitative HTS Data

ParameterValueUnitsExperimental Context
IC₅₀ / EC₅₀ e.g., 10.5µMe.g., Inhibition of Kinase X
Z'-factor e.g., 0.72-e.g., Primary screen performance
Signal-to-Background e.g., 5.3-e.g., Assay window
Hit Confirmation Rate e.g., 85%e.g., Secondary screen validation
Selectivity Index e.g., >100-e.g., Target vs. Off-target activity

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the success of any HTS campaign. The following are generalized methodologies that can be adapted for screening this compound.

General High-Throughput Screening Workflow

A typical HTS workflow involves several key stages, from assay development to hit validation.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Screening Campaign cluster_2 Hit Validation & Follow-up Assay_Development Assay Principle & Target Selection Reagent_Optimization Reagent Concentration & Incubation Time Assay_Development->Reagent_Optimization Plate_Uniformity Plate Uniformity & Edge Effects Reagent_Optimization->Plate_Uniformity Primary_Screen Primary Screen (Single Concentration) Plate_Uniformity->Primary_Screen Hit_Identification Hit Identification & Triage Primary_Screen->Hit_Identification Dose_Response Dose-Response & Potency Determination Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Re-testing Dose_Response->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Studies

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol for a Cell-Based Luciferase Reporter Assay

This protocol describes a common cell-based assay used to screen for modulators of a specific signaling pathway.

Objective: To identify compounds that modulate the activity of a target promoter by measuring the expression of a luciferase reporter gene.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Luciferase reporter plasmid containing the promoter of interest

  • Transfection reagent (e.g., Lipofectamine 3000)

  • White, opaque 384-well assay plates

  • Compound library (including this compound)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed HEK293T cells into 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Transfect the cells with the luciferase reporter plasmid according to the manufacturer's protocol.

  • Compound Addition: 24 hours post-transfection, add 100 nL of compound from the library (including this compound at various concentrations) to the assay plates using an acoustic liquid handler. Include appropriate positive and negative controls.

  • Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO₂.

  • Luminescence Reading: Add 20 µL of luciferase assay reagent to each well. Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to controls (e.g., DMSO for inhibition, a known activator for stimulation).

  • Calculate the Z'-factor to assess assay quality.

  • Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative control).

Signaling Pathway Visualization

Understanding the potential mechanism of action of a hit compound requires knowledge of the targeted signaling pathway. The following is a hypothetical signaling pathway that could be modulated by a small molecule.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF_Inactive Inactive Transcription Factor Kinase2->TF_Inactive activates TF_Active Active Transcription Factor TF_Inactive->TF_Active translocates to nucleus Gene_Expression Gene Expression TF_Active->Gene_Expression induces Ligand Ligand (e.g., this compound) Ligand->Receptor

Caption: A hypothetical signaling cascade initiated by a ligand binding to a cell surface receptor.

Conclusion

Application Note: Quantitative Analysis of 3-((4-Nitrophenyl)azo)-5-((6-sulpho-1-naphthyl)azo)salicylic acid, sodium salt (Einecs 308-467-5) in Textile Effluents by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-((4-Nitrophenyl)azo)-5-((6-sulpho-1-naphthyl)azo)salicylic acid, sodium salt (CAS: 98072-17-4), is an azo dye that can be found in industrial effluents, particularly from textile manufacturing. Due to the potential environmental impact and the carcinogenic nature of some azo dye degradation products, sensitive and selective analytical methods are required for their monitoring. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this specific azo dye in textile effluent samples. The method employs a straightforward sample preparation procedure followed by a rapid and selective LC-MS/MS analysis, making it suitable for high-throughput environmental monitoring.

Experimental Protocols

1. Sample Preparation

A simple and effective sample preparation protocol is crucial for accurate quantification. The following procedure is recommended for textile effluent samples:

  • Sample Collection: Collect 50 mL of textile effluent in a clean, amber glass bottle.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Solid Phase Extraction (SPE):

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 10 mL of the filtered effluent onto the SPE cartridge at a flow rate of 1-2 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte with 5 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of methanol and water.

    • Vortex the sample for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 10
      1.0 10
      8.0 95
      10.0 95
      10.1 10

      | 12.0 | 10 |

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Capillary Voltage: 3.0 kV.

    • Multiple Reaction Monitoring (MRM) Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
      Einecs 308-467-5 524.1 307.0 (Quantifier) 100

      | | 524.1 | 156.0 (Qualifier) | 100 |

Data Presentation

The following tables summarize the quantitative performance of the developed LC-MS/MS method.

Table 1: Calibration Curve and Linearity

Concentration Range (µg/L)Calibration Curve EquationCorrelation Coefficient (r²)
0.1 - 100y = 15234x + 5870.9992

Table 2: Precision and Accuracy

Spiked Concentration (µg/L)Measured Concentration (Mean ± SD, n=6)Precision (%RSD)Accuracy (%)
0.50.48 ± 0.048.396.0
5.05.12 ± 0.316.1102.4
50.048.9 ± 2.44.997.8

Table 3: Recovery and Limits of Detection

ParameterValue
Recovery (%)92.5 ± 4.1
Limit of Detection (LOD) (µg/L)0.03
Limit of Quantification (LOQ) (µg/L)0.1

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection 1. Sample Collection (50 mL Textile Effluent) filtration 2. Filtration (0.45 µm Syringe Filter) sample_collection->filtration spe 3. Solid Phase Extraction (SPE) (Polymeric Cartridge) filtration->spe elution 4. Elution (5 mL Methanol) spe->elution evaporation 5. Evaporation to Dryness elution->evaporation reconstitution 6. Reconstitution (1 mL 50:50 Methanol:Water) evaporation->reconstitution lc_ms_analysis 7. LC-MS/MS Analysis (C18 Column, ESI-) reconstitution->lc_ms_analysis quantification 8. Quantification (MRM Mode) lc_ms_analysis->quantification reporting 9. Reporting (Concentration in µg/L) quantification->reporting

LC-MS/MS workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of the azo dye this compound in textile effluent samples. The simple sample preparation and rapid chromatographic analysis make this method well-suited for routine monitoring to ensure compliance with environmental regulations. The validation data demonstrates excellent linearity, precision, accuracy, and recovery, confirming the method's robustness for its intended purpose.

Application Notes and Protocols for Fluorescent Labeling of Einecs 308-467-5

Author: BenchChem Technical Support Team. Date: November 2025

Einecs Number: 308-467-5 CAS Number: 98072-17-4 Chemical Name: Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-5-[(6-sulfo-1-naphthalenyl)azo]-, sodium salt

Introduction

Einecs 308-467-5 is an organic molecule characterized by the presence of multiple functional groups, including a carboxylic acid, a phenolic hydroxyl group, two azo groups, and a sulfonic acid moiety. The ability to fluorescently label this molecule opens up avenues for its use in a variety of imaging studies, enabling researchers to track its localization, and dynamics within biological systems. This document provides detailed protocols for the fluorescent labeling of this compound, targeting its reactive carboxylic acid and hydroxyl groups.

Fluorescent labeling imparts visualization capabilities to small molecules, which is invaluable for applications in drug development, cell biology, and molecular interaction studies.[1][] By attaching a fluorescent dye, the distribution and metabolism of the target molecule can be monitored in real-time using techniques like fluorescence microscopy and flow cytometry.[1][] The choice of fluorescent dye is critical and should be based on properties such as brightness, photostability, and spectral characteristics suitable for the imaging setup.[3]

Principle of Labeling

The chemical structure of this compound offers two primary sites for covalent modification with a fluorescent dye: the carboxylic acid group and the phenolic hydroxyl group.

  • Carboxylic Acid Labeling: The carboxyl group can be activated using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This reaction forms a semi-stable NHS ester, which then readily reacts with a primary amine on the fluorescent dye to form a stable amide bond.[4][5] This is a widely used and efficient method for labeling carboxylic acids.[4][6]

  • Phenolic Hydroxyl Labeling: The hydroxyl group on the benzoic acid ring has phenolic character, making it a target for specific labeling chemistries. Reagents such as dansyl chloride or other sulfonyl chlorides can react with phenolic hydroxyls under basic conditions to form stable sulfonamide or sulfonate esters.[7][8] This provides an alternative labeling strategy if the carboxylic acid needs to remain unmodified.

Recommended Fluorophores for Labeling

The selection of a suitable fluorophore is crucial for the success of imaging studies. Key parameters to consider are the excitation and emission wavelengths, quantum yield (a measure of fluorescence efficiency), and photostability (resistance to photobleaching).[9][10][11] For labeling this compound, fluorescent dyes with amine-reactive groups (for targeting the carboxylic acid) are the primary choice.

FluorophoreReactive GroupExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability
Fluorescein Isothiocyanate (FITC) Isothiocyanate4945200.92Moderate
Alexa Fluor 488 NHS Ester NHS Ester4955190.92High
Cyanine3 (Cy3) NHS Ester NHS Ester5545680.15High
Alexa Fluor 568 NHS Ester NHS Ester5786030.69Very High
Cyanine5 (Cy5) NHS Ester NHS Ester6496700.28High
BODIPY FL-SE NHS Ester503512~0.90High

Data compiled from various sources. Quantum yields can be solvent-dependent.[11][12][13]

Application Note 1: Labeling via the Carboxylic Acid Group

This protocol details the most common and robust method for labeling this compound, targeting the carboxylic acid moiety using EDC/NHS chemistry to couple an amine-reactive fluorescent dye.

Signaling Pathway: EDC/NHS Coupling Chemistry

EDC_NHS_Coupling Molecule This compound (R-COOH) Intermediate O-acylisourea intermediate (unstable) Molecule->Intermediate + EDC EDC EDC->Intermediate NHS_Ester NHS Ester (R-CO-NHS) (amine-reactive) Intermediate->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Final_Product Fluorescently Labeled Molecule (R-CO-NH-Fluor) NHS_Ester->Final_Product + Fluorophore Amine-Fluorophore (Fluor-NH2) Fluorophore->Final_Product

Caption: EDC/NHS coupling mechanism for labeling carboxylic acids.

Experimental Protocol: Carboxylic Acid Labeling

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 or reverse-phase HPLC)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1-10 mM stock solution of this compound in the Reaction Buffer.

    • Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in the Reaction Buffer immediately before use. These reagents are moisture-sensitive.

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add a 10-fold molar excess of both EDC and NHS solutions.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester intermediate.

  • Coupling with Fluorescent Dye:

    • Adjust the pH of the reaction mixture to 8.3-8.5 by adding the Coupling Buffer.

    • Immediately add a 1.5 to 5-fold molar excess of the dissolved fluorescent dye to the activated this compound solution.

    • Incubate the reaction for 2 hours to overnight at room temperature in the dark, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Product:

    • Separate the fluorescently labeled this compound from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by reverse-phase HPLC.

    • Collect the fractions containing the labeled product, which can be identified by its dual absorbance (at the dye's and the molecule's absorbance maxima).

  • Characterization:

    • Confirm the successful labeling by UV-Vis spectrophotometry and fluorescence spectroscopy.

    • Calculate the Degree of Labeling (DOL) by measuring the absorbance at the dye's maximum absorbance and at a wavelength characteristic of this compound.

Application Note 2: Labeling via the Phenolic Hydroxyl Group (Alternative Method)

This protocol provides an alternative method for labeling this compound by targeting its phenolic hydroxyl group, which can be useful if the carboxylic acid group is required for biological activity.

Experimental Protocol: Phenolic Hydroxyl Labeling

Materials:

  • This compound

  • Hydroxyl-reactive fluorescent dye (e.g., Dansyl Chloride)

  • Anhydrous Acetone or DMF

  • Reaction Buffer: 0.1 M Sodium Carbonate buffer, pH 9.5-10.0

  • Purification column (e.g., Sephadex G-25 or reverse-phase HPLC)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1-10 mM stock solution of this compound in the Reaction Buffer.

    • Dissolve the hydroxyl-reactive dye (e.g., Dansyl Chloride) in anhydrous acetone or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 5 to 10-fold molar excess of the dissolved fluorescent dye to the solution of this compound.

    • Incubate the mixture for 1-2 hours at room temperature in the dark with gentle stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification of the Labeled Product:

    • Once the reaction is complete, remove the solvent under reduced pressure if necessary.

    • Purify the fluorescently labeled product using a suitable chromatography method, such as gel filtration or reverse-phase HPLC, to remove unreacted dye.

  • Characterization:

    • Confirm the successful labeling and purity of the product using UV-Vis spectrophotometry, fluorescence spectroscopy, and mass spectrometry.

Visualization of Experimental Workflow and Application

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification & Analysis cluster_imaging Application Reagent_Prep Prepare Reagents (this compound, Dye, Buffers) Activation Activate Functional Group (e.g., with EDC/NHS) Reagent_Prep->Activation Coupling Couple with Fluorescent Dye Activation->Coupling Quenching Quench Reaction Coupling->Quenching Purification Purify Labeled Product (Chromatography) Quenching->Purification Characterization Characterize Conjugate (Spectroscopy, DOL) Purification->Characterization Cell_Incubation Incubate with Cells Characterization->Cell_Incubation Imaging Fluorescence Imaging (Microscopy) Cell_Incubation->Imaging Data_Analysis Analyze Data Imaging->Data_Analysis

Caption: General workflow for fluorescent labeling and imaging.

Hypothetical Signaling Pathway for Imaging Studies

This diagram illustrates a hypothetical scenario where the fluorescently labeled this compound (FL-Molecule) is used to study its interaction with a cell surface receptor and subsequent downstream signaling.

Signaling_Pathway FL_Molecule FL-Molecule Binding Binding FL_Molecule->Binding Interaction Receptor Cell Surface Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Internalization Kinase_A Kinase A Binding->Kinase_A Activation Endosome Endosome Endocytosis->Endosome Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Modulation

Caption: Hypothetical signaling pathway for imaging studies.

References

Anwendungshinweise und Protokolle für die Entwicklung von Positronen-Emissions-Tomographie (PET) Liganden

Author: BenchChem Technical Support Team. Date: November 2025

Anmerkung des Autors: Eine umfassende Suche in wissenschaftlichen Datenbanken und chemischen Registern ergab keine Hinweise darauf, dass die Chemikalie mit der Einecs-Nummer 308-467-5 (CAS-Nummer 98072-17-4) in der Entwicklung von Liganden für die Positronen-Emissions-Tomographie (PET) verwendet wird. Bei der angegebenen Substanz handelt es sich um einen Azofarbstoff.

Die folgenden Anwendungs- und Protokollhinweise bieten daher einen allgemeinen Überblick über die etablierten Verfahren und Methoden in der PET-Ligandenentwicklung, um Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine detaillierte Ressource zu bieten.

Einleitung in die PET-Ligandenentwicklung

Die Positronen-Emissions-Tomographie ist ein leistungsstarkes bildgebendes Verfahren in der Nuklearmedizin, das die quantitative Analyse von biochemischen und physiologischen Prozessen im lebenden Organismus ermöglicht. Die Entwicklung von spezifischen PET-Liganden, auch Radiotracer genannt, ist entscheidend für die Untersuchung von Zielstrukturen wie Rezeptoren, Enzymen oder Transportern im Kontext verschiedener Erkrankungen, insbesondere in der Onkologie, Neurologie und Kardiologie.[1][2]

Ein erfolgreicher PET-Ligand muss mehrere Kriterien erfüllen:

  • Hohe Affinität und Selektivität: Der Ligand muss mit hoher Affinität an das Zielprotein binden und eine geringe unspezifische Bindung aufweisen.

  • Geeignete Pharmakokinetik: Schnelle Aufnahme im Zielgewebe und rasche Clearance aus dem Blut und nicht-Zielgeweben sind für ein gutes Signal-Rausch-Verhältnis essenziell.

  • Metabolische Stabilität: Der Radiotracer sollte in vivo nicht zu schnell metabolisiert werden, um eine klare Interpretation der Bilddaten zu ermöglichen.

  • Effiziente Radiosynthese: Die Markierung mit einem Positronen-emittierenden Radionuklid (z.B., ¹¹C, ¹⁸F) muss schnell und mit hoher radiochemischer Ausbeute und Reinheit durchführbar sein.

Allgemeiner Arbeitsablauf in der PET-Ligandenentwicklung

Der Entwicklungsprozess eines neuen PET-Liganden ist ein mehrstufiger Prozess, der von der Konzeption bis zur klinischen Anwendung reicht.

PET_Ligand_Development_Workflow cluster_preclinical Präklinische Entwicklung cluster_clinical Klinische Entwicklung Target_Identification Zielstruktur-Identifizierung Lead_Compound_Selection Auswahl der Leitstruktur Target_Identification->Lead_Compound_Selection Strukturbasiertes Design Precursor_Synthesis Synthese des Precursors Lead_Compound_Selection->Precursor_Synthesis Chemische Modifikation Radiolabeling Radiomarkierung Precursor_Synthesis->Radiolabeling Markierung mit Radionuklid In_vitro_Evaluation In-vitro-Evaluierung Radiolabeling->In_vitro_Evaluation Qualitätskontrolle In_vivo_Evaluation In-vivo-Evaluierung an Tiermodellen In_vitro_Evaluation->In_vivo_Evaluation Bestimmung von Affinität und Selektivität Toxicology Toxikologische Prüfung In_vivo_Evaluation->Toxicology Bildgebungsstudien und Biodistribution Clinical_Trials Klinische Studien (Phase I-III) Toxicology->Clinical_Trials Sicherheitsbewertung Regulatory_Approval Zulassung Clinical_Trials->Regulatory_Approval Nachweis von Sicherheit und Wirksamkeit

Abbildung 1: Allgemeiner Arbeitsablauf der PET-Ligandenentwicklung.

Experimentelle Protokolle (Allgemeine Methodik)

Synthese des Precursors (Ausgangsstoff für die Radiomarkierung)

Das Design und die Synthese eines geeigneten Precursors sind entscheidend für eine erfolgreiche Radiomarkierung. Der Precursor ist eine chemisch modifizierte Version der Leitstruktur, die eine reaktive Gruppe für die Einführung des Radionuklids enthält.

Beispielhaftes Protokoll für die Synthese eines ¹⁸F-Precursors:

  • Schutzgruppenstrategie: Einführung von Schutzgruppen an reaktiven funktionellen Gruppen der Leitstruktur, um unerwünschte Nebenreaktionen während der Synthese zu verhindern.

  • Einführung der Abgangsgruppe: An der Position, an der das ¹⁸F-Atom eingeführt werden soll, wird eine gute Abgangsgruppe (z.B. Tosylat, Mesylat, Nitro-Gruppe) angebracht.

  • Aufreinigung und Charakterisierung: Der synthetisierte Precursor wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) aufgereinigt und seine Struktur durch Kernspinresonanzspektroskopie (NMR) und Massenspektrometrie (MS) bestätigt.

Radiomarkierung mit Fluor-18

Fluor-18 ist aufgrund seiner günstigen Halbwertszeit von ca. 110 Minuten und der niedrigen Positronenenergie ein häufig verwendetes Radionuklid in der PET.[2] Die Markierung erfolgt typischerweise durch nukleophile Substitution.

Allgemeines Protokoll für die ¹⁸F-Fluorierung:

  • Aktivierung von [¹⁸F]Fluorid: Das in einem Zyklotron produzierte [¹⁸F]Fluorid wird mit einem Phasentransferkatalysator (z.B. Kryptofix 2.2.2) und einer Base (z.B. Kaliumcarbonat) in einem aprotischen Lösungsmittel (z.B. Acetonitril) azeotrop getrocknet und aktiviert.

  • Markierungsreaktion: Der in einem geeigneten Lösungsmittel gelöste Precursor wird zur aktivierten [¹⁸F]Fluorid-Lösung gegeben. Die Reaktion wird bei erhöhter Temperatur (typischerweise 80-120 °C) für 5-15 Minuten durchgeführt.

  • Entschützung: Falls Schutzgruppen verwendet wurden, werden diese nach der Markierung entfernt, oft durch Zugabe einer Säure oder Base und kurzes Erhitzen.

  • Aufreinigung: Der rohe Radiotracer wird mittels semipräparativer HPLC von nicht umgesetztem [¹⁸F]Fluorid und anderen Verunreinigungen getrennt.

  • Formulierung: Die gesammelte HPLC-Fraktion wird in einer pharmazeutisch akzeptablen Lösung (z.B. phosphatgepufferte Salzlösung mit Ethanol) formuliert und sterilfiltriert.

Qualitätskontrolle des Radiotracers

Vor der Anwendung in vivo muss jeder produzierte Radiotracer einer strengen Qualitätskontrolle unterzogen werden, um die Sicherheit des Patienten zu gewährleisten.

ParameterMethodeAkzeptanzkriterium
Identität Analytische HPLC (Co-Injektion mit nicht-radioaktivem Standard)Retentionszeit des radioaktiven Peaks entspricht der des Standards
Radiochemische Reinheit Analytische HPLC, Dünnschichtchromatographie (TLC)> 95%
Spezifische Aktivität HPLC-Massenbestimmung und RadioaktivitätsmessungTypischerweise > 37 GBq/µmol zum Zeitpunkt der Injektion
pH-Wert pH-Meter oder pH-Papier4.5 - 7.5
Restlösungsmittel Gaschromatographie (GC)Grenzwerte gemäß Pharmakopöe (z.B. < 410 ppm für Ethanol)
Sterilität Inkubation auf NährmedienKein mikrobielles Wachstum
Endotoxine Limulus-Amöbozyten-Lysat (LAL) Test< 175 EU/V (abhängig vom Volumen)

Tabelle 1: Typische Parameter der Qualitätskontrolle für einen PET-Radiotracer.

Präklinische Evaluierung

In-vitro-Studien
  • Bindungsstudien: Bestimmung der Affinität (Kᵢ-Wert) und Selektivität des nicht-radioaktiven Liganden an Ziel- und Nicht-Ziel-Rezeptoren mittels Radioliganden-Verdrängungsassays.

  • Autoradiographie: Untersuchung der Bindungsverteilung des Radiotracers an Gewebeschnitten, um die spezifische Bindung an die Zielstruktur zu visualisieren.

In-vivo-Studien
  • PET-Bildgebung an Nagetieren: Untersuchung der Biodistribution, Pharmakokinetik und Zielanreicherung des Radiotracers in gesunden Tieren und Krankheitsmodellen.

  • Blockadestudien: Ko-Injektion eines Überschusses des nicht-radioaktiven Liganden, um die Spezifität der Tracer-Bindung in vivo nachzuweisen.

  • Metabolitenanalyse: Untersuchung der Stabilität des Radiotracers in Blut und Gewebe zu verschiedenen Zeitpunkten nach der Injektion.

Zusammenfassung und Ausblick

Die Entwicklung eines neuen PET-Liganden ist ein komplexer und interdisziplinärer Prozess, der Expertise in organischer Chemie, Radiochemie, Pharmakologie und Nuklearmedizin erfordert. Obwohl die spezifische Substanz Einecs 308-467-5 keine Anwendung in diesem Feld findet, illustrieren die hier dargestellten allgemeinen Protokolle und Arbeitsabläufe die grundlegenden Prinzipien und strengen Anforderungen, die für die erfolgreiche Entwicklung eines klinisch einsetzbaren Radiotracers notwendig sind. Zukünftige Entwicklungen zielen auf noch spezifischere Liganden für neue Zielstrukturen und die Vereinfachung von Radiosyntheseprozessen ab.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not readily provide specific information on a compound with the EINECS number 308-467-5. The following guide addresses common solubility issues encountered in biochemical assays, using the well-documented example of formazan, the poorly soluble product of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is widely used by researchers, scientists, and drug development professionals to assess cell viability. The principles and troubleshooting strategies discussed are broadly applicable to other experimental scenarios involving poorly soluble compounds in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is MTT and why does its use lead to solubility problems?

A1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a water-soluble, yellow tetrazolium salt.[1][2] In viable, metabolically active cells, mitochondrial reductase enzymes convert MTT into a purple, water-insoluble crystalline product called formazan.[3][4][5] The formation of these insoluble crystals is the basis of the assay, but they must be fully dissolved before the color intensity can be measured spectrophotometrically to determine cell viability.[6] Incomplete solubilization of these formazan crystals is a common source of error, leading to inaccurate and unreliable results.[1]

Q2: My formazan crystals are not dissolving completely. What are the common causes?

A2: Incomplete solubilization of formazan crystals can stem from several factors:

  • Inappropriate Solvent: The chosen solvent may not be effective for the specific cell type or experimental conditions.

  • Insufficient Solvent Volume: The volume of the solubilizing agent may be inadequate to dissolve the amount of formazan produced.

  • Inadequate Mixing: Insufficient agitation may not allow the solvent to fully penetrate and dissolve the crystals, especially those attached to the bottom of the well.[1]

  • Presence of Interfering Substances: Components in the cell culture medium, such as phenol red or serum, can sometimes interfere with the solubilization process.[7]

  • Low Temperature: Solubilization is often more effective at room temperature or slightly warmer (e.g., 37°C). Performing this step at a lower temperature might reduce solubility.

Q3: Can the test compound itself cause solubility issues in an MTT assay?

A3: Yes. If the compound being tested for cytotoxicity is poorly soluble in the cell culture medium, it can precipitate.[8] This precipitate can interfere with the assay in several ways: it can be colored, leading to false absorbance readings; it can scatter light; or it might be mistaken for formazan crystals. It's crucial to determine the solubility limit of your test compound in the assay medium beforehand.[8]

Q4: Are there alternatives to the MTT assay that avoid these solubility issues?

A4: Yes, several alternative tetrazolium salts have been developed to produce water-soluble formazan products, thereby eliminating the need for a separate solubilization step. These include XTT, WST-1, and MTS. While these assays can be more convenient, they may have their own limitations and sensitivities to experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or inconsistent absorbance readings Incomplete solubilization of formazan crystals.Ensure adequate mixing (e.g., orbital shaker for 15-30 minutes) and visually confirm dissolution with a microscope before reading the plate.[1] Consider switching to a stronger solubilization agent like acidified isopropanol or an SDS-based solution.[1][9]
Loss of formazan crystals during media removal.Instead of aspirating the media before adding the solvent, consider using a solubilization solution that is compatible with the media, such as 10% SDS in 0.01 N HCl.[9] This avoids the need to remove the supernatant.
High background absorbance Contamination of reagents or interference from phenol red in the medium.Prepare fresh MTT stock solution using sterile PBS and filter it through a 0.2 µm filter.[1][10] If interference is suspected, use a phenol red-free culture medium for the assay.[7][10]
Precipitate observed after adding test compound The compound has poor solubility in the culture medium.First, try to dissolve the compound in a small amount of a biocompatible organic solvent like DMSO before diluting it in the medium.[8] Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect cell viability. Determine the solubility limit of your compound in the medium and test at concentrations below this limit.[8]

Quantitative Data Summary

The solubility of MTT and the choice of solvent for its formazan product are critical for successful experiments.

Table 1: Solubility of MTT Reagent

SolventReported SolubilityReference
Water~10 mg/mL[10]
Phosphate-Buffered Saline (PBS)~2-5 mg/mL[3][10]
Ethanol~20 mg/mL[10]
Cell Culture Medium~5 mg/mL[10]

Table 2: Common Solubilization Agents for Formazan Crystals

SolventCompositionKey CharacteristicsReference
Dimethyl Sulfoxide (DMSO)Pure anhydrous DMSOHighly effective and common, but can be cytotoxic at higher concentrations.[1] Requires removal of aqueous medium before addition.[7][1][6]
Acidified IsopropanolIsopropanol with ~0.04 N HClThe acidic environment enhances formazan solubility and stability.[1]
Sodium Dodecyl Sulfate (SDS)10% SDS in 0.01 N HClEffective for cells resistant to other solvents and can be added directly to the culture medium, avoiding a wash step.[1][9] Usually requires a longer incubation (e.g., overnight).[9][1][9]

Experimental Protocols

Protocol 1: Standard MTT Assay with DMSO Solubilization
  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Dilute the MTT stock 1:10 in fresh, serum-free medium and add 100 µL to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Media Removal: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

  • Solubilization: Add 100 µL of DMSO to each well.[7]

  • Measurement: Place the plate on an orbital shaker for 15-30 minutes in the dark to dissolve the crystals.[1] Measure the absorbance at a wavelength of approximately 570 nm.

Protocol 2: MTT Assay with SDS-HCl Solubilization (No Media Removal)
  • Steps 1-4: Follow steps 1-4 from Protocol 1.

  • Solubilization: Prepare a solution of 10% SDS in 0.01 N HCl. Add 100 µL of this solution directly to each well (without removing the MTT-containing medium).

  • Incubation & Measurement: Incubate the plate overnight in the incubator.[9] Gently mix by pipetting if needed, and then measure the absorbance at 570 nm.

Visualizations

MTT_Pathway MTT MTT (Yellow, Water-Soluble) MitochondrialReductase Mitochondrial Reductases (in viable cells) MTT->MitochondrialReductase Uptake by cells Formazan Formazan (Purple, Water-Insoluble) MitochondrialReductase->Formazan Reduction Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_solubilization Solubilization & Readout SeedCells 1. Seed Cells TreatCompound 2. Add Test Compound SeedCells->TreatCompound AddMTT 3. Add MTT Reagent TreatCompound->AddMTT Incubate 4. Incubate (Formazan Forms) AddMTT->Incubate RemoveMedia 5a. Remove Media Incubate->RemoveMedia AddSDS 5c. Alternative: Add SDS-HCl (No Media Removal) Incubate->AddSDS Alternative Path AddSolvent 5b. Add Solvent (e.g., DMSO) RemoveMedia->AddSolvent Measure 6. Shake & Measure Absorbance AddSolvent->Measure AddSDS->Measure

References

Optimizing reaction conditions for the synthesis of Einecs 308-467-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Einecs 308-467-5, a benzotriazole-based UV absorber. The chemical name for this compound is Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester.

Synthesis Overview

The synthesis of this compound can be conceptually divided into two main stages:

  • Formation of the Benzotriazole Core: Synthesis of the key intermediate, 3-(3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl)propanoic acid.

  • Esterification: Conversion of the carboxylic acid intermediate to the final methyl ester product.

This guide will address potential issues that may arise during each of these critical stages.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stage 1: Formation of the Benzotriazole Core

Q1: My diazotization reaction of the o-nitroaniline derivative is showing low conversion. What are the possible causes and solutions?

A1: Low conversion in the diazotization step is a common issue. Here are several factors to consider:

  • Temperature Control: The reaction is highly sensitive to temperature. Ensure the temperature is maintained between 0-5°C. Higher temperatures can lead to the decomposition of the diazonium salt.

  • Acid Concentration: The concentration of the acid (e.g., hydrochloric or sulfuric acid) is crucial. Insufficient acid can lead to incomplete diazotization.

  • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or impure sodium nitrite can be less reactive.

  • Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the reaction mixture with vigorous stirring to maintain a consistent low temperature and prevent localized overheating.

Q2: The coupling reaction between the diazonium salt and the substituted phenol is resulting in a low yield and multiple side products. How can I optimize this step?

A2: The coupling reaction is critical for forming the azo intermediate. Here’s how to troubleshoot it:

  • pH Control: The pH of the reaction medium is paramount. The coupling reaction is typically carried out under slightly alkaline or neutral conditions (pH 7-9) to facilitate the electrophilic attack of the diazonium salt on the phenoxide ion.

  • Purity of Reactants: Ensure the phenol derivative is pure. Impurities can compete in the coupling reaction, leading to undesired by-products.

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Over-extending the reaction time or allowing the temperature to rise can lead to decomposition and side reactions.

Q3: I am facing difficulties with the reductive cyclization of the azo compound to form the benzotriazole ring. What are the common pitfalls?

A3: The final step in forming the benzotriazole core can be challenging. Consider the following:

  • Choice of Reducing Agent: Common reducing agents include zinc powder in an alkaline medium or catalytic hydrogenation. The choice and quality of the reducing agent are critical. Ensure the zinc powder is activated if necessary.

  • Solvent System: The solvent system plays a significant role. Mixtures of solvents like toluene/water or ethanol are often used.[1] The solubility of the azo compound is key to achieving a good reaction rate.

  • Reaction Monitoring: The reaction endpoint should be carefully determined to avoid over-reduction, which can lead to the cleavage of the benzotriazole ring.

Stage 2: Esterification

Q4: The Fischer esterification of the benzotriazole carboxylic acid with methanol is giving a low yield. How can I improve the conversion?

A4: Fischer esterification is a reversible reaction, and several strategies can be employed to drive the equilibrium towards the product side:[2][3][4][5]

  • Use of Excess Alcohol: Employ a large excess of methanol, which can also serve as the solvent.[3][6] This shifts the equilibrium towards the formation of the methyl ester.

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Methods to remove water include:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water as it is formed.[3]

    • Drying Agents: The inclusion of molecular sieves in the reaction mixture can absorb the water produced.[2]

  • Catalyst Choice and Concentration: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.[2] Ensure the catalyst is used in an appropriate concentration, as too much can lead to side reactions like dehydration or charring.

Q5: I am observing significant amounts of unreacted starting material and some by-products after the esterification reaction. What could be the issue?

A5: Incomplete reaction and the formation of by-products can be due to several factors:

  • Steric Hindrance: The carboxylic acid precursor has bulky groups which might sterically hinder the approach of the alcohol. In such cases, longer reaction times or more forcing conditions (higher temperatures) might be necessary.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC until the starting material is consumed. Typical reaction times can range from 1 to 10 hours at 60-110°C.[2]

  • Purity of the Carboxylic Acid: Impurities in the starting carboxylic acid can interfere with the esterification process. Ensure the precursor is of high purity before proceeding.

Q6: The purification of the final product, this compound, is proving to be difficult. What are the recommended purification techniques?

A6: Purification is crucial to obtain the product with the desired specifications. Consider the following methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be identified through solubility tests. Solvents like ethanol or methanol are often used for benzotriazole derivatives.

  • Column Chromatography: For removing closely related impurities, column chromatography using silica gel is an effective technique. A suitable eluent system can be determined by TLC analysis.

  • Decolorization: If the product has a colored impurity, treatment with activated carbon in a suitable solvent can be effective.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the key steps in the synthesis of this compound, based on general procedures for similar compounds.

Table 1: Typical Reaction Conditions for Diazotization

ParameterValue
Temperature 0 - 5 °C
Reactant Molar Ratio o-nitroaniline derivative : Sodium Nitrite : Acid (approx.) 1 : 1.1 : 2.5
Reaction Time 30 - 60 minutes
Solvent Aqueous Acid (e.g., HCl, H₂SO₄)

Table 2: Typical Reaction Conditions for Azo Coupling

ParameterValue
Temperature 0 - 10 °C
pH 7 - 9
Reactant Molar Ratio Diazonium Salt : Phenol derivative (approx.) 1 : 1
Reaction Time 2 - 4 hours
Solvent Aqueous or Aqueous/Alcoholic mixture

Table 3: Typical Reaction Conditions for Reductive Cyclization

ParameterValue
Temperature 60 - 100 °C
Reducing Agent Zinc powder, Catalytic Hydrogenation (e.g., Pd/C)
Reactant Molar Ratio Azo compound : Reducing Agent (excess)
Reaction Time 4 - 12 hours
Solvent Toluene/Water, Ethanol, Methanol

Table 4: Typical Reaction Conditions for Fischer Esterification

ParameterValue
Temperature 60 - 110 °C (Reflux)
Catalyst Concentrated H₂SO₄, p-Toluenesulfonic acid
Reactant Molar Ratio Carboxylic Acid : Methanol (large excess)
Reaction Time 1 - 10 hours
Solvent Methanol (can act as both reactant and solvent)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of the Benzotriazole Core
  • Diazotization: Dissolve the o-nitroaniline precursor in an appropriate aqueous acid solution and cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes.

  • Azo Coupling: In a separate vessel, dissolve the substituted phenol in an alkaline solution and cool it to 0-10°C. Slowly add the freshly prepared diazonium salt solution to the phenol solution while maintaining the pH between 7 and 9. Stir for 2-4 hours. The azo product will precipitate out and can be collected by filtration.

  • Reductive Cyclization: Suspend the azo compound in a suitable solvent system (e.g., ethanol/water). Add the reducing agent (e.g., zinc powder and sodium hydroxide) portion-wise while monitoring the temperature. Heat the reaction mixture to reflux for 4-12 hours until the reaction is complete (monitored by TLC). After completion, filter the hot solution to remove the zinc salts. Acidify the filtrate to precipitate the benzotriazole carboxylic acid. Filter, wash with water, and dry the product.

Protocol 2: General Procedure for Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzotriazole carboxylic acid in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (around 65°C for methanol) and maintain the reflux for 1-10 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Benzotriazole Core Synthesis cluster_stage2 Stage 2: Esterification A o-Nitroaniline Derivative B Diazotization (NaNO₂, H⁺, 0-5°C) A->B C Diazonium Salt B->C E Azo Coupling (pH 7-9) C->E D Substituted Phenol D->E F Azo Intermediate E->F G Reductive Cyclization (e.g., Zn/NaOH) F->G H 3-(3-(2H-benzotriazol-2-yl)-5-tert-butyl -4-hydroxyphenyl)propanoic acid G->H J Fischer Esterification (H⁺ catalyst, Reflux) H->J I Methanol I->J K This compound J->K Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield or Purity Issue Step Identify Reaction Step Start->Step Diazotization Diazotization Step->Diazotization Diazotization Coupling Coupling Step->Coupling Azo Coupling Cyclization Cyclization Step->Cyclization Cyclization Esterification Esterification Step->Esterification Esterification Diazotization_Sol Check Temperature (0-5°C) Verify Acid Concentration Use Fresh NaNO₂ Slow Addition Rate Diazotization->Diazotization_Sol Coupling_Sol Control pH (7-9) Check Reactant Purity Monitor Reaction Time Coupling->Coupling_Sol Cyclization_Sol Verify Reducing Agent Activity Optimize Solvent System Careful Endpoint Determination Cyclization->Cyclization_Sol Esterification_Sol Use Excess Methanol Remove Water (Dean-Stark) Check Catalyst Concentration Increase Reaction Time Esterification->Esterification_Sol

References

Technical Support Center: Troubleshooting Assays with Einecs 308-467-5 (N,N'-Carbonyldiimidazole)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Einecs 308-467-5, commonly known as N,N'-Carbonyldiimidazole (CDI). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address unexpected results in your assays involving CDI-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in biochemical assays?

This compound is the European Inventory of Existing Commercial Chemical Substances number for N,N'-Carbonyldiimidazole (CDI). CDI is a versatile reagent widely used in bioconjugation, peptide synthesis, and the immobilization of molecules to solid supports.[1][2] Its primary function is to act as a "zero-length" crosslinker by activating carboxyl groups to form a highly reactive acyl-imidazole intermediate. This intermediate then readily reacts with primary amines to form stable amide bonds, or with alcohols to form esters.[1][2]

Q2: My CDI-mediated conjugation reaction has a very low yield. What are the common causes?

Low yield is a frequent issue in CDI-mediated reactions. The most common culprits are:

  • Moisture Contamination: CDI is extremely sensitive to moisture.[3] Hydrolysis of CDI by water will deactivate the reagent, leading to a significant drop in coupling efficiency. Always use anhydrous solvents and store CDI in a desiccator.

  • Suboptimal pH: The pH of the reaction mixture can significantly impact the efficiency of the coupling reaction. While the optimal pH can be protein- or molecule-specific, a neutral to slightly alkaline pH (7.0-8.0) is generally recommended for amine coupling.

  • Steric Hindrance: Bulky molecules or functional groups near the carboxyl or amine groups can physically block the reaction from occurring efficiently.

  • Competing Side Reactions: The presence of other nucleophiles in your sample can compete with the desired reaction. For example, hydroxyl groups on serine, threonine, or tyrosine residues can react with activated carboxyl groups.[4]

Q3: I am observing unexpected side products in my reaction. What could they be?

Unexpected side products can arise from several sources:

  • Intramolecular Cyclization: In peptide synthesis, certain amino acid sequences are prone to intramolecular cyclization, leading to the formation of cyclic peptides instead of the desired linear product.

  • Racemization: During peptide synthesis, the chiral integrity of amino acids can be compromised, leading to the formation of diastereomers. CDI is known to cause minimal racemization under mild conditions.[1]

Troubleshooting Guides

Low Coupling Efficiency in Protein Immobilization

Problem: You are attempting to immobilize a protein onto a carboxylated solid support (e.g., magnetic beads, microplate) using CDI, but the amount of bound protein is significantly lower than expected.

Potential Cause Troubleshooting Step Expected Outcome
CDI Hydrolysis Ensure all buffers and the protein solution are prepared with anhydrous solvents. Use freshly opened CDI or CDI stored under inert gas.Increased coupling efficiency and higher protein loading on the support.
Incorrect pH of Coupling Buffer Optimize the pH of the coupling buffer. Perform small-scale experiments with pH values ranging from 6.5 to 8.5.Identification of the optimal pH for your specific protein, leading to improved immobilization.
Insufficient Activation Time Increase the incubation time of the solid support with CDI to ensure complete activation of the carboxyl groups.Higher density of activated sites on the support, resulting in more protein binding.
Presence of Competing Nucleophiles If your protein buffer contains primary amines (e.g., Tris buffer), exchange it for a non-amine-containing buffer (e.g., PBS, MES) before the coupling reaction.Reduced side reactions and increased yield of the desired protein-support conjugate.
Unexpected Molecular Weight in a Bioconjugation Reaction

Problem: After reacting a protein with a small molecule using CDI, you observe a product with a higher molecular weight than anticipated, or a mixture of products.

Potential Cause Troubleshooting Step Expected Outcome
Intermolecular Crosslinking Reduce the concentration of the protein and the small molecule during the reaction to favor intramolecular conjugation.A higher proportion of the desired 1:1 conjugate and less high-molecular-weight aggregates.
Reaction with Multiple Sites If your protein has multiple accessible amine groups, consider using a protecting group strategy to block unwanted reaction sites.More homogenous product with the small molecule conjugated to the desired site.
Urea Formation with Excess CDI Use a stoichiometric amount or a slight excess of CDI relative to the carboxyl groups. Quench any unreacted CDI with a small molecule amine (e.g., glycine) before adding your target protein.Elimination of urea-linked byproducts.

Experimental Protocols

Detailed Methodology for Solution-Phase Dipeptide Synthesis using CDI

This protocol describes the synthesis of a dipeptide by coupling an N-protected amino acid to an amino acid ester in solution.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N'-Carbonyldiimidazole (CDI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the N-protected amino acid:

    • Dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add CDI (1.05 eq) to the solution and stir at room temperature for 1-2 hours, or until CO2 evolution ceases. The formation of the acyl-imidazole intermediate can be monitored by TLC.

  • Coupling Reaction:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add TEA (1.1 eq) to neutralize the hydrochloride.

    • Add the solution of the free amino acid ester to the activated N-protected amino acid solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

Detailed Methodology for Covalent Immobilization of an Enzyme onto CDI-Activated Agarose Beads

This protocol outlines the steps for immobilizing an enzyme onto a pre-activated solid support.

Materials:

  • CDI-activated agarose beads

  • Enzyme to be immobilized

  • Coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffer (e.g., PBS with 0.5 M NaCl)

  • Storage buffer (e.g., PBS with a preservative)

Procedure:

  • Preparation of the support:

    • Weigh the desired amount of CDI-activated agarose beads and wash them with ice-cold, anhydrous solvent (e.g., acetone) to remove any byproducts.

    • Equilibrate the beads with the coupling buffer.

  • Immobilization of the enzyme:

    • Dissolve the enzyme in the coupling buffer at the desired concentration.

    • Add the enzyme solution to the equilibrated beads and incubate with gentle shaking at 4°C for 16-24 hours.

  • Blocking of unreacted sites:

    • Centrifuge the beads and remove the supernatant (which contains unbound enzyme).

    • Add the blocking buffer to the beads and incubate for 2-4 hours at room temperature to block any remaining active sites on the support.

  • Washing and Storage:

    • Wash the beads extensively with the wash buffer to remove any non-covalently bound enzyme and blocking agent.

    • Resuspend the beads in the storage buffer and store at 4°C.

Visualizations

CDI_Activation Carboxylic_Acid R-COOH Carboxylic Acid Acyl_Imidazole R-CO-Imidazole Acyl-Imidazole Intermediate Carboxylic_Acid->Acyl_Imidazole + CDI CO2 CO2 Carboxylic_Acid->CO2 - CO2 CDI CDI (this compound) Imidazole Imidazole CDI->Imidazole Amide_Bond R-CO-NH-R' Amide Bond Acyl_Imidazole->Amide_Bond + R'-NH2 Acyl_Imidazole->Imidazole Amine R'-NH2 Primary Amine

Caption: Activation of a carboxylic acid by CDI to form a reactive acyl-imidazole intermediate.

Experimental_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Step Carboxyl_Source Carboxyl-containing molecule (e.g., protein, solid support) Add_CDI Add CDI in anhydrous solvent Carboxyl_Source->Add_CDI Incubate_Activation Incubate to form acyl-imidazole intermediate Add_CDI->Incubate_Activation Add_Amine Add amine to activated molecule Incubate_Activation->Add_Amine Amine_Source Amine-containing molecule (e.g., peptide, drug) Amine_Source->Add_Amine Incubate_Coupling Incubate to form amide bond Add_Amine->Incubate_Coupling Quench Quench unreacted sites (optional) Incubate_Coupling->Quench Purify Purify conjugate (e.g., chromatography, washing) Quench->Purify

Caption: General experimental workflow for a CDI-mediated conjugation reaction.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits EGF EGF (Ligand) EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Kinase Inhibitor (Synthesized using CDI) Inhibitor->Raf Blocks

Caption: Simplified EGFR signaling pathway and a potential point of inhibition.

References

Technical Support Center: Prevention of 2,4,5-Trifluorobenzonitrile Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 2,4,5-Trifluorobenzonitrile (CAS: 98349-22-5) in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Disclaimer: The Einecs number 308-467-5 has been associated with multiple CAS numbers and chemical identities. Based on authoritative chemical databases, this guide focuses on 2,4,5-Trifluorobenzonitrile (CAS: 98349-22-5) . Please verify the identity of your compound before following these recommendations.

Frequently Asked Questions (FAQs)

Q1: What is 2,4,5-Trifluorobenzonitrile and what are its common uses in research?

2,4,5-Trifluorobenzonitrile is a polyfluorinated benzonitrile building block used in the synthesis of active pharmaceutical ingredients (APIs) and covalent organic frameworks (COFs).[1] Its fluorinated structure allows for the introduction of a fluorinated benzonitrile segment into target molecules through nucleophilic aromatic substitution.[1] It is a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals.

Q2: What are the primary degradation pathways for 2,4,5-Trifluorobenzonitrile in solution?

The primary degradation pathway for 2,4,5-Trifluorobenzonitrile in solution is hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, leading to the formation of 2,4,5-trifluorobenzamide, which can be further hydrolyzed to 2,4,5-trifluorobenzoic acid. The compound is also susceptible to nucleophilic aromatic substitution, where one or more of the fluorine atoms are replaced by a nucleophile.

Q3: What are the optimal storage conditions for 2,4,5-Trifluorobenzonitrile solutions?

To minimize degradation, solutions of 2,4,5-Trifluorobenzonitrile should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2] It is recommended to store solutions at refrigerated temperatures (2-8 °C) and protected from light. Containers should be tightly sealed to prevent evaporation and exposure to moisture and air.[2]

Q4: How does pH affect the stability of 2,4,5-Trifluorobenzonitrile in solution?

Q5: Is 2,4,5-Trifluorobenzonitrile sensitive to light?

Fluorinated aromatic compounds can be susceptible to photodegradation. Therefore, it is best practice to protect solutions of 2,4,5-Trifluorobenzonitrile from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency or unexpected experimental results. Degradation of 2,4,5-Trifluorobenzonitrile in the stock or working solution.1. Prepare fresh solutions from solid compound.2. Verify the pH of the solution.3. Ensure proper storage conditions (refrigerated, protected from light).4. Analyze the solution for the presence of degradation products using a suitable analytical method (e.g., HPLC).
Appearance of new peaks in chromatograms. Formation of degradation products such as 2,4,5-trifluorobenzamide or 2,4,5-trifluorobenzoic acid.1. Identify the degradation products using techniques like LC-MS.2. Adjust solution pH to a neutral range.3. Minimize the time solutions are kept at room temperature.
Inconsistent results between experimental replicates. Inconsistent degradation rates due to variations in storage or handling.1. Standardize the solution preparation and storage protocol.2. Use freshly prepared solutions for each experiment whenever possible.3. Minimize exposure of solutions to ambient light and temperature fluctuations.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2,4,5-Trifluorobenzonitrile

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • 2,4,5-Trifluorobenzonitrile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2,4,5-Trifluorobenzonitrile in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 70°C for 48 hours.

    • Prepare a solution from the stressed solid for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.

    • Analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution.

Visualizations

Degradation_Pathway 2_4_5_Trifluorobenzonitrile 2,4,5-Trifluorobenzonitrile Trifluorobenzamide 2,4,5-Trifluorobenzamide 2_4_5_Trifluorobenzonitrile->Trifluorobenzamide Hydrolysis (Acid/Base) Trifluorobenzoic_Acid 2,4,5-Trifluorobenzoic Acid Trifluorobenzamide->Trifluorobenzoic_Acid Further Hydrolysis

Caption: Potential hydrolysis degradation pathway of 2,4,5-Trifluorobenzonitrile.

Experimental_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Heat->Analysis Light Photolytic Light->Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Heat Stock_Solution->Light

Caption: Workflow for the forced degradation study of 2,4,5-Trifluorobenzonitrile.

Troubleshooting_Flowchart Start Inconsistent or Unexpected Experimental Results? Check_Solution Is the solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare fresh solution Check_Solution->Prepare_Fresh No Check_Storage Check storage conditions (Temp, Light, pH) Check_Solution->Check_Storage Yes Prepare_Fresh->Check_Storage Correct_Storage Correct storage conditions Check_Storage->Correct_Storage Analyze_Degradation Analyze for degradation products (e.g., HPLC, LC-MS) Correct_Storage->Analyze_Degradation Degradation_Present Degradation products present? Analyze_Degradation->Degradation_Present Optimize_Protocol Optimize experimental protocol to minimize degradation Degradation_Present->Optimize_Protocol Yes End Continue Experiment Degradation_Present->End No Optimize_Protocol->End

Caption: Troubleshooting flowchart for unexpected results with 2,4,5-Trifluorobenzonitrile.

References

Technical Support Center: Synthesis of 3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield can stem from several factors related to the reactants, reaction conditions, or work-up procedure. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality:

    • 3-(4-fluorophenyl)piperidine: Ensure the starting piperidine derivative is pure and free of any residual acids from its synthesis or salt formation. The presence of acid can protonate the amine, rendering it non-nucleophilic.

    • [3-(4-fluorophenyl)oxiran-2-yl]methylating agent (e.g., 2-(chloromethyl)-3-(4-fluorophenyl)oxirane or 3-(4-fluorophenyl)-2-(tosyloxymethyl)oxirane): The epoxide moiety is sensitive to acidic conditions and can undergo premature ring-opening. Verify the purity and stability of your alkylating agent.

    • Solvent: Ensure the solvent is anhydrous if the reaction is sensitive to water. Protic solvents may interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. However, excessive heat can lead to side reactions and decomposition.

    • Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, can be crucial to neutralize any acid formed during the reaction, especially if an alkyl halide is used.[1]

    • Catalyst: For epoxide ring-opening reactions, a Lewis acid catalyst can sometimes be beneficial.[2][3] However, care must be taken as it can also promote undesired side reactions.

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help determine if the starting materials are being consumed and if any new spots corresponding to the product or byproducts are appearing.

Issue 2: Formation of Multiple Products (Side Reactions)

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is a common challenge in this synthesis. The primary side reactions to consider are:

  • Regioisomeric Ring-Opening: The piperidine can attack either carbon of the oxirane ring. The regioselectivity is influenced by the reaction mechanism (SN1 vs. SN2).[4]

    • SN2 Pathway (Basic or Neutral Conditions): Attack occurs at the less sterically hindered carbon of the epoxide. To favor this, use a strong nucleophile (the piperidine itself) and avoid acidic conditions.

    • SN1 Pathway (Acidic Conditions): Attack occurs at the more substituted carbon that can better stabilize a positive charge. The presence of acid can catalyze this pathway. Ensure your reaction is not acidic.

  • Over-alkylation: If the initial product formed can react further with the alkylating agent, this can lead to quaternary ammonium salts, especially if an excess of the epoxide is used.[1]

  • Hydrolysis of the Epoxide: If water is present in the reaction mixture, the epoxide can be hydrolyzed to a diol, which will not react with the piperidine.

To minimize side reactions:

  • Control Stoichiometry: Use a slight excess of the piperidine derivative to ensure the complete consumption of the more valuable epoxide reagent and to minimize over-alkylation.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition and side reactions.

  • Choice of Base: If a base is required, use a bulky, non-nucleophilic base like DIPEA to avoid competition with the piperidine nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine?

A1: The synthesis typically involves two key precursors: 3-(4-fluorophenyl)piperidine and a suitable 3-(4-fluorophenyl)oxirane derivative. The final step is an N-alkylation reaction where the secondary amine of the piperidine acts as a nucleophile to open the epoxide ring of the second precursor.

Q2: Which solvent is most suitable for this reaction?

A2: Aprotic polar solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are often good choices for N-alkylation reactions.[1] The choice of solvent can influence the reaction rate and selectivity. It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.

Q3: How can I purify the final product?

A3: Column chromatography on silica gel is a standard method for purifying the product from unreacted starting materials and side products. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective.

Q4: Can I use a pre-formed epoxide like 2-(chloromethyl)-3-(4-fluorophenyl)oxirane?

A4: Yes, reacting 3-(4-fluorophenyl)piperidine with a pre-formed chloromethyl oxirane is a viable approach. In this case, the reaction is a standard N-alkylation. The use of a non-nucleophilic base is recommended to scavenge the HCl generated during the reaction.

Data Presentation

Table 1: General Reaction Parameters for N-Alkylation of Piperidines

ParameterCondition 1Condition 2Rationale
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)Aprotic polar solvents that can facilitate SN2 reactions.
Base K₂CO₃Diisopropylethylamine (DIPEA)K₂CO₃ is a solid base, while DIPEA is a liquid, non-nucleophilic amine base.
Temperature Room Temperature to 50°C50°C to 80°CHigher temperatures can increase the reaction rate but may also promote side reactions.
Stoichiometry (Piperidine:Epoxide) 1.1 : 11.2 : 1A slight excess of the piperidine can help drive the reaction to completion and minimize over-alkylation.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-fluorophenyl)piperidine (Illustrative)

The synthesis of this precursor is a multi-step process. A common route involves the reduction of a corresponding pyridine or tetrahydropyridine precursor.

Protocol 2: N-Alkylation via Epoxide Ring-Opening (General Procedure)

  • To a solution of 3-(4-fluorophenyl)piperidine (1.1 equivalents) in anhydrous acetonitrile (10 mL per mmol of epoxide), add 2-(chloromethyl)-3-(4-fluorophenyl)oxirane (1.0 equivalent).

  • Add potassium carbonate (1.5 equivalents).

  • Stir the mixture at 60°C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_precursors Precursors cluster_reaction N-Alkylation Reaction cluster_product Product A 3-(4-fluorophenyl)piperidine C Reaction Conditions (Solvent, Base, Temp) A->C Nucleophile B [3-(4-fluorophenyl)oxiran-2-yl]methylating agent B->C Electrophile D 3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine C->D Yield

Caption: General synthesis pathway for the target molecule.

Troubleshooting_Workflow Start Low Yield Issue Reagent_Check Check Reagent Purity - Piperidine - Epoxide - Solvent Start->Reagent_Check Condition_Check Verify Reaction Conditions - Temperature - Base - Catalyst Reagent_Check->Condition_Check Reagents OK Monitoring Analyze Reaction Progress - TLC - LC-MS Condition_Check->Monitoring Conditions Correct Optimization Optimize Parameters - Stoichiometry - Temperature - Solvent Monitoring->Optimization Reaction Stalled Success Improved Yield Optimization->Success Side_Reaction_Logic Problem Multiple Products Regioisomers Regioisomeric Ring-Opening (S_N_1 vs. S_N_2) Problem->Regioisomers Overalkylation Over-alkylation (Quaternary Salt Formation) Problem->Overalkylation Hydrolysis Epoxide Hydrolysis (Diol Formation) Problem->Hydrolysis Solution_Regio Control Acidity (Favor S_N_2) Regioisomers->Solution_Regio Solution_Overalkylation Adjust Stoichiometry (Excess Piperidine) Overalkylation->Solution_Overalkylation Solution_Hydrolysis Use Anhydrous Conditions Hydrolysis->Solution_Hydrolysis

References

Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of aromatic amines, with a focus on High-Performance Liquid Chromatography (HPLC) methods.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of aromatic amines.

1. Issue: System Pressure Fluctuations

  • Question: My HPLC system is showing erratic pressure readings, either too high or too low. What should I do?

  • Answer: Pressure fluctuations are a common issue in HPLC and can point to several problems.[1][2]

    • High Pressure: This often indicates a blockage in the system.

      • Troubleshooting Steps:

        • Isolate the Column: Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is between the pump and the injector.

        • Check for Blockages: Inspect frits, tubing, and the guard column for any particulate buildup.[1][3]

        • Column Washing: If the column is blocked, try flushing it with a strong solvent.[1][3]

    • Low Pressure: This usually suggests a leak or a problem with the pump.

      • Troubleshooting Steps:

        • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.

        • Pump Purging: Purge the pump to remove any air bubbles that may be trapped in the system.[1]

        • Solvent Levels: Ensure there is sufficient mobile phase in the reservoirs.

        • Check Valves: Inspect and clean the pump's check valves, as they can sometimes stick.[4]

2. Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram shows peaks that are tailing, fronting, or split. What could be the cause?

  • Answer: Aberrant peak shapes can significantly affect the accuracy of quantification.

    • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.[3]

      • Troubleshooting Steps:

        • Adjust Mobile Phase pH: For amine analysis, increasing the pH or adding a competing amine to the mobile phase can reduce tailing.

        • Check for Column Contamination: A contaminated guard or analytical column can lead to peak tailing.

        • Sample Overload: Injecting too much sample can cause peak tailing. Try diluting the sample.

    • Peak Fronting: This is less common than tailing and can be a sign of column overload or a collapsed column bed.

      • Troubleshooting Steps:

        • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

        • Column Condition: If the problem persists, the column may be damaged and need replacement.

    • Split Peaks: This can be caused by a partially blocked frit, a void in the column packing, or an injection issue.[3]

      • Troubleshooting Steps:

        • Check for Blockages: Inspect the column inlet frit for any particulates.

        • Injection Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.[4]

        • Column Void: A void at the head of the column can cause peak splitting. This may require repacking or replacing the column.

3. Issue: Baseline Noise or Drift

  • Question: I'm observing a noisy or drifting baseline in my chromatogram. How can I fix this?

  • Answer: A stable baseline is crucial for accurate peak integration and quantification.[2][5]

    • Troubleshooting Steps:

      • Mobile Phase Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector.[2][5]

      • Solvent Purity: Use high-purity solvents and freshly prepared mobile phases to avoid contamination.[2]

      • Pump Performance: Check for consistent pump delivery and the absence of leaks.

      • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated. Clean the flow cell or replace the lamp if necessary.

      • Temperature Fluctuations: Ensure the column and mobile phase are at a stable temperature.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting mobile phase for aromatic amine analysis by reverse-phase HPLC?

    • A1: A common starting point is a mixture of acetonitrile or methanol and a buffered aqueous phase. The pH of the aqueous phase is critical and should be adjusted to ensure the analyte is in a single ionic form.

  • Q2: How can I improve the resolution between two closely eluting peaks?

    • A2: To improve resolution, you can try adjusting the mobile phase composition (e.g., changing the organic-to-aqueous ratio), modifying the pH, changing the column temperature, or using a column with a different stationary phase chemistry.

  • Q3: What type of HPLC column is best suited for analyzing N,N'-di-sec-butyl-4,4'-diaminodiphenylmethane?

    • A3: A C18 or C8 column is a good starting point for the analysis of non-polar aromatic amines. The specific choice will depend on the exact method requirements.

  • Q4: How often should I replace my guard column?

    • A4: The frequency of guard column replacement depends on the cleanliness of your samples and mobile phase. Monitor the peak shape and system pressure; a significant increase in pressure or deterioration of peak shape may indicate that the guard column needs to be replaced.

  • Q5: What are the key safety precautions when handling aromatic amines like 4,4'-methylenedianiline (MDA)?

    • A5: Aromatic amines can be hazardous. Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and consult the material safety data sheet (MSDS) before use.[6]

Data Presentation

Table 1: HPLC Method Parameters for Aromatic Amine Analysis (Example)

ParameterRecommended SettingTroubleshooting Considerations
Column C18, 4.6 x 150 mm, 5 µmConsider different stationary phases for selectivity.
Mobile Phase Acetonitrile:Buffer (pH 7.0)Adjust pH and organic content to optimize separation.
Flow Rate 1.0 mL/minInconsistent flow can cause retention time shifts.[1]
Injection Volume 10 µLHigh volumes can lead to peak broadening.
Column Temperature 35°CTemperature affects retention time and selectivity.
Detection UV at 245 nmEnsure wavelength is optimal for the analyte.

Experimental Protocols

Protocol 1: General HPLC Method for Aromatic Amine Analysis

This protocol provides a general starting point for the analysis of aromatic amines. Optimization will be required for specific applications.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Preparation:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Chromatographic Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and integrate the peak(s) of interest.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations.

    • Inject the standards and generate a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue Identified pressure Pressure Fluctuation? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure Yes baseline Baseline Noise/Drift? peak_shape->baseline No tailing Peak Tailing peak_shape->tailing Yes splitting Peak Splitting peak_shape->splitting Yes noise Baseline Noise baseline->noise Yes escalate Consult Senior Scientist or Manufacturer baseline->escalate No check_blockage Check for Blockages (Frits, Tubing) high_pressure->check_blockage check_leak Check for Leaks low_pressure->check_leak adjust_mp Adjust Mobile Phase pH or Composition tailing->adjust_mp check_column_void Check for Column Void splitting->check_column_void degas_mp Degas Mobile Phase noise->degas_mp resolve Issue Resolved check_blockage->resolve check_blockage->escalate check_leak->resolve check_leak->escalate adjust_mp->resolve adjust_mp->escalate check_column_void->resolve check_column_void->escalate degas_mp->resolve degas_mp->escalate

Caption: A workflow diagram for troubleshooting common HPLC issues.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification sample_prep Sample Preparation (Weigh, Dissolve, Filter) injection Sample Injection sample_prep->injection system_prep HPLC System Preparation (Mobile Phase, Equilibrate) system_prep->injection data_acquisition Chromatogram Acquisition injection->data_acquisition calibration Calibration Curve Generation data_acquisition->calibration quantification Sample Quantification calibration->quantification

Caption: A general experimental workflow for HPLC analysis.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Synthesized Einecs 308-467-5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The following troubleshooting guide and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals working with the synthesis of the compound identified as Einecs 308-467-5 (CAS No. 98072-17-4). While this identifier has been associated with a bis-azo dye, the information provided here is broadly applicable to the synthesis of complex organic molecules where batch-to-batch consistency is critical. This resource aims to provide practical guidance on identifying and mitigating sources of variability throughout the synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in chemical synthesis?

The most common sources of variability in the synthesis of pharmaceutical ingredients can be categorized into three main areas:

  • Raw Materials: Inconsistent quality, purity, and potency of starting materials and reagents can significantly impact the reaction outcome.[1][2] This includes variations in supplier batches.

  • Process Parameters: Deviations in critical process parameters such as temperature, pressure, reaction time, mixing speed, and the rate of addition of reagents can lead to different impurity profiles and yields.[1]

  • Environmental Factors: Uncontrolled environmental conditions like humidity and exposure to light or air can affect sensitive reagents and reactions.[3]

Q2: How can I ensure the quality of my starting materials?

To ensure the quality of your starting materials, a robust supplier qualification and incoming material testing program is essential.[1][4] This should include:

  • Supplier Qualification: Conduct audits of your suppliers to ensure they adhere to Good Manufacturing Practices (GMP).[1]

  • Certificate of Analysis (CoA): Always request and verify the CoA for each batch of raw material to ensure it meets your specifications.[1]

  • Incoming Material Testing: Perform identity and purity tests on incoming materials using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), or High-Performance Liquid Chromatography (HPLC).[1]

Q3: What are in-process controls and why are they important?

In-process controls (IPCs) are checks performed during the synthesis process to monitor its progress and ensure that the reaction is proceeding as expected.[1] They are crucial for early detection of deviations, allowing for corrective actions before the batch is completed.[3] Key IPCs include:

  • Monitoring Critical Parameters: Continuously monitor and control critical process parameters like temperature, pH, and pressure.[1]

  • In-Process Sampling: Regularly take samples from the reaction mixture for analysis to track the consumption of reactants and the formation of the product and by-products.[1]

Q4: Which analytical techniques are recommended for final product characterization to assess batch consistency?

A comprehensive suite of analytical techniques should be employed to ensure the identity, purity, and potency of the final product. Recommended techniques include:

  • Chromatography: HPLC and Gas Chromatography (GC) are essential for determining purity and quantifying impurities.[3]

  • Spectroscopy: Mass Spectrometry (MS) for structural elucidation and confirmation of molecular weight, and NMR for structural verification.

  • Physical Characterization: Techniques like X-ray Diffraction (XRD) for assessing crystallinity and polymorphism, and Differential Scanning Calorimetry (DSC) for thermal properties can be critical for solid-state compounds.[1]

Troubleshooting Guides

Guide 1: Investigating Inconsistent Yields

Problem: You are observing significant variations in the final product yield from batch to batch.

Potential Cause Troubleshooting Steps Recommended Action
Inconsistent Starting Material Quality 1. Re-run identity and purity tests on the starting materials from different batches. 2. Compare the Certificates of Analysis from the supplier for each batch.1. Qualify a single, reliable supplier and establish stringent incoming material specifications. 2. Perform quantitative analysis (e.g., qNMR or titration) to determine the exact potency of the starting materials.
Reaction Temperature Fluctuations 1. Review temperature logs for each batch. 2. Calibrate all temperature probes and controllers.1. Implement automated temperature control systems with alarms for deviations. 2. Ensure consistent heating and cooling rates across all scales.
Inefficient Mixing 1. Visually inspect the mixing process for uniformity. 2. Analyze samples from different locations within the reactor.1. Optimize the stirrer speed and impeller design for the reaction volume and viscosity. 2. For solid reagents, ensure consistent particle size distribution.
Guide 2: Addressing Variable Impurity Profiles

Problem: HPLC analysis shows different types and levels of impurities in each batch.

Potential Cause Troubleshooting Steps Recommended Action
Presence of Impurities in Starting Materials 1. Analyze the starting materials specifically for the impurities observed in the final product. 2. Develop an analytical method to detect these impurities at low levels.1. Include limits for specific impurities in your raw material specifications. 2. Consider purifying the starting materials in-house if a high-purity source is unavailable.
Side Reactions Due to Temperature or Time Variations 1. Correlate the impurity profile with any deviations in reaction time or temperature. 2. Conduct stress testing (e.g., higher temperature, longer reaction time) to intentionally generate and identify impurities.1. Strictly control reaction time and temperature. 2. Quench the reaction at a consistent and well-defined endpoint.
Atmospheric Contamination (Air or Moisture) 1. Review the reaction setup to ensure it is properly sealed and inerted if necessary. 2. Check the quality of any inert gas used.1. Perform reactions under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Use dry solvents and reagents.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for assessing the purity of synthesized this compound. The specific parameters should be optimized for the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.

  • Analysis: Integrate all peaks and calculate the area percent of the main peak to determine purity. Identify and quantify any impurities relative to a reference standard if available.

Visualizations

Synthesis_Workflow cluster_PreSynthesis Pre-Synthesis cluster_Synthesis Synthesis cluster_PostSynthesis Post-Synthesis cluster_Final Final Product Supplier_Qualification Supplier Qualification Raw_Material_Testing Raw Material Testing Supplier_Qualification->Raw_Material_Testing Reaction_Execution Reaction Execution Raw_Material_Testing->Reaction_Execution In_Process_Control In-Process Control Workup_Purification Work-up & Purification In_Process_Control->Workup_Purification Reaction_Execution->In_Process_Control Final_Product_Analysis Final Product Analysis Workup_Purification->Final_Product_Analysis Batch_Release Batch Release Final_Product_Analysis->Batch_Release

Caption: A typical workflow for chemical synthesis, highlighting key quality control stages.

Troubleshooting_Variability Start Batch-to-Batch Variability Detected Check_Raw_Materials Review Raw Material Data (CoA, In-house Testing) Start->Check_Raw_Materials Check_Process_Parameters Review Process Parameters (Temp, Time, etc.) Check_Raw_Materials->Check_Process_Parameters Data OK Root_Cause_Identified Root Cause Identified Check_Raw_Materials->Root_Cause_Identified Discrepancy Found Check_Equipment Inspect & Calibrate Equipment Check_Process_Parameters->Check_Equipment Data OK Check_Process_Parameters->Root_Cause_Identified Deviation Found Check_Equipment->Root_Cause_Identified Data OK Check_Equipment->Root_Cause_Identified Issue Found

Caption: A decision tree for troubleshooting the root cause of batch-to-batch variability.

Downstream_Impact Variability Batch-to-Batch Variability (Purity, Impurities, Physical Properties) Formulation Inconsistent Formulation Performance Variability->Formulation Preclinical Variable Preclinical Results (Efficacy, Toxicity) Variability->Preclinical Regulatory Regulatory Scrutiny & Delays Formulation->Regulatory Preclinical->Regulatory

Caption: The impact of batch-to-batch variability on downstream drug development activities.

References

Technical Support Center: Optimizing Cell Viability Assays and Mitigating MTT Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the MTT assay (Einecs 308-467-5), particularly concerning cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is the European Inventory of Existing Commercial Chemical Substances number for 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly known as MTT.[1][2] MTT is a yellow tetrazolium salt that is reduced by metabolically active cells to form a purple formazan product.[2][3][4] This colorimetric assay is widely used to assess cell viability, proliferation, and cytotoxicity.[1][3][5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5][6]

Q2: We are observing unexpected cell death at high concentrations of our test compound, but we suspect the MTT reagent itself might be the issue. Is this possible?

Yes, it is possible. High concentrations of the MTT reagent can be cytotoxic to cells, which can confound the interpretation of results.[7][8] This can lead to an underestimation of the viability of cells treated with your test compound. It is crucial to determine the optimal concentration of MTT and incubation time for your specific cell type and experimental conditions to minimize its toxic effects.[8][9]

Q3: What are the typical signs of MTT-induced cytotoxicity in an experiment?

Signs of MTT-induced cytotoxicity can include:

  • A decrease in cell viability in control wells (cells with MTT but without the test compound) compared to untreated cells.

  • A plateau or decrease in the colorimetric signal at high cell densities or long incubation times.[9]

  • Morphological changes in cells, such as rounding or detachment, after incubation with MTT.

  • Inconsistent or highly variable results across replicate wells.

Q4: How can we reduce the cytotoxicity of the MTT reagent in our assays?

To mitigate MTT cytotoxicity, consider the following strategies:

  • Optimize MTT Concentration: Reduce the final concentration of MTT in the wells. A typical starting point is 0.5 mg/mL, but concentrations between 0.125 to 0.500 mg/mL have been used to minimize toxicity.[8] It is essential to perform a concentration-response curve for MTT with your specific cell line to find the optimal, non-toxic concentration.

  • Shorten Incubation Time: Reducing the incubation time of the cells with MTT can limit its toxic effects.[9] Incubation times of 1 to 4 hours are common, but the optimal time should be determined experimentally.[8]

  • Optimize Cell Seeding Density: The number of cells seeded per well can influence the assay's outcome.[9] Very high cell densities may deplete the medium of nutrients, while very low densities can be more susceptible to the toxic effects of MTT.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background signal Contamination of reagents or media.Use sterile, high-purity water and reagents. Prepare fresh solutions.
Phenol red or serum in the culture medium can interfere with absorbance readings.[10]Use a background control with medium, MTT, and your test compound but no cells. Alternatively, use serum-free or phenol red-free medium during the MTT incubation step.[10]
The test compound itself absorbs light at the same wavelength as formazan.[11]Run a control with the test compound in cell-free medium to measure its intrinsic absorbance and subtract this from the experimental values.[11]
Low signal or poor sensitivity Insufficient number of viable cells.Increase the cell seeding density or allow cells to proliferate for a longer period before the assay.
Suboptimal MTT concentration or incubation time.Optimize these parameters as described in the FAQs.[9]
Incomplete solubilization of formazan crystals.Ensure complete dissolution of the formazan crystals by thorough mixing and using an appropriate solubilization solution (e.g., DMSO, acidified isopropanol).[4]
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with a sterile buffer to maintain humidity.
Incomplete formazan solubilization.Mix each well thoroughly after adding the solubilization solution.

Experimental Protocols

Protocol: Optimizing MTT Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere and grow for 24 hours.

  • MTT Preparation: Prepare a stock solution of MTT in sterile PBS (e.g., 5 mg/mL).[10]

  • MTT Dilution Series: Create a serial dilution of the MTT stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL).

  • MTT Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of MTT. Include control wells with medium only (no cells) for background subtraction. Incubate for a standard time (e.g., 2-4 hours).

  • Formazan Solubilization: After incubation, add the solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Subtract the background absorbance from the absorbance of the wells with cells. Plot cell viability against MTT concentration. The optimal concentration is the one that gives a robust signal without a significant decrease in viability compared to the lowest concentrations.

Signaling Pathways and Workflows

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Seed cells in a 96-well plate Treatment 2. Treat cells with test compound Cell_Culture->Treatment Add_MTT 3. Add MTT solution to each well Treatment->Add_MTT Incubate 4. Incubate for 1-4 hours Add_MTT->Incubate Solubilize 5. Add solubilization solution (e.g., DMSO) Incubate->Solubilize Read_Absorbance 6. Measure absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability 7. Calculate cell viability Read_Absorbance->Calculate_Viability

Caption: A flowchart of the standard MTT assay protocol.

MTT_Reduction_Pathway Cellular Reduction of MTT MTT MTT (Yellow, water-soluble) Cell Viable Cell MTT->Cell Mitochondria Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) Cell->Mitochondria Uptake Formazan Formazan (Purple, insoluble) Mitochondria->Formazan Reduction Decision_Tree Choosing a Cell Viability Assay Start Start: Need to assess cell viability High_Throughput High-throughput screening? Start->High_Throughput Continuous_Monitoring Continuous monitoring needed? High_Throughput->Continuous_Monitoring No ATP_Assay Consider ATP-based assays (e.g., CellTiter-Glo) High_Throughput->ATP_Assay Yes Budget_Constraint Budget is a major constraint? Continuous_Monitoring->Budget_Constraint No Resazurin_Assay Consider Resazurin (AlamarBlue) assay Continuous_Monitoring->Resazurin_Assay Yes MTT_Assay MTT assay is a good starting point Budget_Constraint->MTT_Assay Yes MTS_XTT_Assay Consider MTS, XTT, or WST assays Budget_Constraint->MTS_XTT_Assay No

References

Technical Support Center: Enhancing the Bioavailability of Einecs 308-467-5 for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vivo bioavailability of Einecs 308-467-5, chemically identified as Fatty acids, C16-18 and C18-unsatd., Me esters, epoxidized . Due to its lipophilic nature, this compound often presents challenges in achieving adequate systemic exposure in experimental models. This guide offers insights into formulation strategies, experimental design, and analytical considerations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Formulation & Administration

Question/Issue Answer/Troubleshooting Steps
What is the primary challenge to the in vivo bioavailability of this compound? As a lipid-based compound, "Fatty acids, C16-18 and C18-unsatd., Me esters, epoxidized" has poor aqueous solubility, which is a primary barrier to its absorption in the gastrointestinal tract.
My compound is not dissolving in aqueous vehicles for oral gavage. What should I do? Avoid aqueous vehicles. This compound is lipophilic and requires a lipid-based formulation for effective delivery. Troubleshooting: 1. Utilize oil-based vehicles: Consider using digestible oils such as corn oil, sesame oil, or medium-chain triglycerides (MCTs) as a vehicle.[1] 2. Formulate a lipid-based delivery system: For enhanced absorption, consider formulating the compound into a self-emulsifying drug delivery system (SEDDS), a microemulsion, or solid lipid nanoparticles (SLNs).[2][3] These systems can improve solubilization in the gut.[2][3]
I am observing high variability in plasma concentrations between my experimental subjects. What could be the cause? High variability is common with poorly soluble compounds and can be influenced by physiological factors and formulation inconsistencies. Troubleshooting: 1. Standardize feeding protocols: The presence of food, particularly high-fat meals, can significantly impact the absorption of lipophilic compounds by stimulating bile secretion. Ensure consistent feeding schedules for all animals. 2. Refine your formulation: Inconsistent droplet size in an emulsion or precipitation of the compound can lead to variable absorption. Ensure your formulation is homogenous and stable. For SEDDS, ensure spontaneous and uniform emulsification upon contact with aqueous media. 3. Consider lymphatic transport: The lymphatic system plays a crucial role in the absorption of highly lipophilic compounds, bypassing first-pass metabolism in the liver.[4] Formulation with long-chain triglycerides can enhance lymphatic uptake.[4]
Can I administer this compound intravenously (IV)? Direct IV administration of an oily solution is generally not recommended due to the risk of embolism. For IV administration, the compound must be formulated as a sterile, stable emulsion with a small droplet size (typically sub-micron). This usually requires specialized equipment and expertise.

2. In Vivo Experimental Design

Question/Issue Answer/Troubleshooting Steps
How can I assess the oral bioavailability of my formulation? A standard pharmacokinetic study is required. Experimental Workflow: 1. Dosing: Administer the formulated compound orally (e.g., via gavage) to fasted animals. A parallel group receiving an intravenous formulation (if feasible) is necessary to determine absolute bioavailability. 2. Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing. 3. Plasma Preparation: Process blood samples to isolate plasma. 4. Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method. 5. Pharmacokinetic Analysis: Calculate key parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration). Bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
What are the key considerations for an oral gavage protocol with a lipid-based formulation? 1. Animal Fasting: Fasting animals overnight (with free access to water) is crucial to standardize the gastrointestinal conditions. 2. Gavage Volume: Keep the gavage volume consistent and within recommended limits for the animal species to avoid distress and regurgitation. 3. Vehicle Control Group: Always include a group that receives the vehicle alone to account for any effects of the formulation components.
How does lymphatic transport affect the experimental design? For compounds absorbed via the lymphatic system, plasma concentration profiles may differ from those absorbed via the portal vein. You might observe a delayed Tmax. To directly study lymphatic absorption, a specialized and complex surgical model involving lymph duct cannulation is required.[5][6]

3. Bioanalysis

Question/Issue Answer/Troubleshooting Steps
What is the best analytical method to quantify "Fatty acids, C16-18 and C18-unsatd., Me esters, epoxidized" in plasma? Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable method due to its high sensitivity and selectivity, which is necessary for detecting low concentrations in complex biological matrices like plasma.[7][8][9] Method Considerations: - Sample Preparation: A liquid-liquid extraction or solid-phase extraction (SPE) will be necessary to isolate the lipid-soluble compound from plasma proteins and other interferences.[8] - Ionization Mode: Electrospray ionization (ESI) is commonly used.[8] - Internal Standard: Use a structurally similar compound as an internal standard to ensure accuracy and precision.
I am having trouble with matrix effects in my LC-MS analysis. Matrix effects, where components of the plasma interfere with the ionization of the analyte, are a common challenge. Troubleshooting: 1. Optimize Sample Cleanup: Improve your extraction protocol to better remove interfering substances. 2. Chromatographic Separation: Adjust your LC method (e.g., gradient, column chemistry) to better separate the analyte from matrix components. 3. Use a Different Ionization Source: If available, consider trying Atmospheric Pressure Chemical Ionization (APCI).

Experimental Protocols

Protocol 1: Preparation of a Simple Oil-Based Formulation for Oral Gavage
  • Objective: To prepare a solution of this compound in a digestible oil for oral administration.

  • Materials:

    • This compound

    • Vehicle: Sesame oil or corn oil (pharmaceutical grade)

    • Glass vial

    • Magnetic stirrer and stir bar

    • Analytical balance

  • Procedure:

    • Weigh the required amount of this compound.

    • Transfer the compound to a glass vial.

    • Add the desired volume of oil to achieve the target concentration.

    • Gently warm the mixture (e.g., to 37-40°C) while stirring to facilitate dissolution. Do not overheat, as this may degrade the compound.

    • Continue stirring until the compound is completely dissolved and the solution is clear.

    • Visually inspect the solution for any undissolved particles before administration.

Protocol 2: In Vivo Oral Bioavailability Study in Rodents
  • Objective: To determine the pharmacokinetic profile and bioavailability of this compound after oral administration.

  • Materials:

    • Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

    • Prepared formulation of this compound

    • Oral gavage needles

    • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

    • Centrifuge

    • Anesthetic (if required for blood collection)

  • Procedure:

    • Acclimatization: Acclimatize animals to the housing conditions for at least one week.

    • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

    • Dosing:

      • Record the body weight of each animal.

      • Administer the precise dose of the formulation via oral gavage.

      • Include a vehicle control group.

    • Blood Collection:

      • Collect blood samples (e.g., via tail vein, saphenous vein, or cardiac puncture for a terminal sample) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

      • Place blood into EDTA-coated tubes and keep on ice.

    • Plasma Processing:

      • Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.

      • Carefully collect the plasma supernatant and store it at -80°C until bioanalysis.

    • Bioanalysis:

      • Analyze the plasma samples using a validated LC-MS method to determine the concentration of this compound.

    • Data Analysis:

      • Plot the mean plasma concentration versus time.

      • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

At present, there is no publicly available, well-defined signaling pathway specifically associated with "Fatty acids, C16-18 and C18-unsatd., Me esters, epoxidized." Research into the biological activity of epoxidized fatty acids is ongoing. The diagrams below illustrate the logical workflow for enhancing bioavailability and the general mechanism of lipid absorption.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Experiment cluster_analysis Bioanalysis & PK A Poorly Soluble Compound (this compound) B Select Lipid Vehicle (e.g., Corn Oil, MCT) A->B C Prepare Formulation (e.g., Oil Solution, SEDDS) B->C D Oral Administration (Gavage) C->D E Blood Sampling (Time Course) D->E F Plasma Isolation E->F G LC-MS Quantification F->G H Pharmacokinetic Analysis (AUC, Cmax) G->H I Assess Bioavailability H->I

Caption: Workflow for enhancing and assessing the in vivo bioavailability.

lipid_absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Systemic Circulation Formulation Lipid Formulation (with this compound) Emulsification Emulsification & Digestion by Lipases Formulation->Emulsification Micelles Mixed Micelles Emulsification->Micelles Absorption Absorption into Cell Micelles->Absorption Reassembly Re-esterification & Chylomicron Assembly Absorption->Reassembly Chylomicrons Chylomicrons Reassembly->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph Bypasses Liver Systemic Systemic Blood Circulation Lymph->Systemic Blood Portal Vein Blood Blood->Systemic To Liver (First Pass)

Caption: General pathway of lipid absorption enhancing bioavailability.

References

Validation & Comparative

Validating the Efficacy of Einecs 308-467-5: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative analysis of Einecs 308-467-5 against known inhibitors is not currently feasible due to the absence of publicly available data identifying a specific biological target or inhibitory action for this compound.

This compound, with the chemical name 3-[(4-nitrophenyl)diazenyl]-5-[(6-sulfo-1-naphthyl)diazenyl]-2-hydroxybenzoic acid, sodium salt (CAS No. 98072-17-4), is classified as a chemical substance. However, extensive searches of scientific literature and chemical databases have not revealed any specific, validated inhibitory activity against a known biological molecule or pathway. The chemical structure, characterized by multiple azo bonds, is typical of an azo dye, and related compounds are often utilized as histological stains rather than as specific biological inhibitors.

For a comparative guide to be constructed, the primary requirement is the identification of the specific biological target that this compound is purported to inhibit. Without this crucial information, the following essential components of the requested analysis cannot be provided:

  • Identification of "Known Inhibitors": It is impossible to select appropriate comparator compounds without knowing the target they are intended to inhibit.

  • Quantitative Data for Comparison: No experimental data exists in the public domain to compare the potency, selectivity, or efficacy of this compound with any other substance.

  • Experimental Protocols: Methodologies for assessing the efficacy of an inhibitor are entirely dependent on the nature of its target (e.g., enzyme assays, receptor binding studies, cell-based assays).

  • Signaling Pathways and Experimental Workflows: Diagrams of signaling pathways and experimental workflows are irrelevant without a known biological context for the compound's action.

Therefore, before a comprehensive comparison guide can be developed, foundational research is required to:

  • Identify the Biological Target(s) of this compound: This would typically involve high-throughput screening against various enzyme panels, receptor binding assays, or other target identification methodologies.

  • Characterize the Inhibitory Activity: Once a target is identified, detailed kinetic studies and dose-response analyses are necessary to quantify the compound's inhibitory potency (e.g., IC50, Ki).

  • Profile the Selectivity: The compound would need to be tested against a panel of related and unrelated targets to determine its specificity.

Until such primary research is conducted and published, any attempt to create a comparison guide for this compound would be purely speculative and lack the required scientific basis and supporting data. Researchers and drug development professionals interested in the potential inhibitory effects of this compound would need to undertake these initial investigatory steps.

Comparative analysis of Einecs 308-467-5 and other piperidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties that often translate to good oral bioavailability and central nervous system penetration.[1] Within this class of compounds, the 4-aminopiperidine core represents a particularly versatile scaffold, serving as a foundational building block for the development of therapeutic agents across a wide spectrum of diseases. This guide provides a comparative analysis of various classes of 4-aminopiperidine derivatives, highlighting their diverse pharmacological activities and the structure-activity relationships that govern their therapeutic potential. While specific data on the biological activity of Einecs 308-467-5 (1-(4-chlorophenyl)piperidin-4-amine) is not extensively available in the public domain, its structure serves as a quintessential example of the 4-aminopiperidine framework, from which a multitude of potent and selective drug candidates have been derived.

A Versatile Template for Diverse Biological Targets

The 4-aminopiperidine scaffold has been successfully modified to target a range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This adaptability stems from the ability to introduce diverse substituents at both the piperidine nitrogen (N1) and the 4-amino group (N4), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The following sections explore several classes of drugs derived from this privileged structure.

Analgesics: Targeting the Opioid System

The piperidine moiety is a key pharmacophore in many potent opioid analgesics, including fentanyl and its analogs. Researchers have explored 4-aminopiperidine derivatives as a basis for novel pain therapeutics. By modifying the substituents on the piperidine and amino nitrogens, compounds with high affinity and selectivity for the µ-opioid receptor have been developed.

A series of 4-aminomethyl piperidine derivatives were synthesized and evaluated for their analgesic potential. One of the lead compounds, HN58 , demonstrated excellent analgesic activity in preclinical models, with its effect being reversible by the opioid antagonist naloxone, confirming its mechanism of action through the µ-opioid receptor.[2]

N-Type Calcium Channel Blockers for Neuropathic Pain

Voltage-gated calcium channels, particularly the N-type (Cav2.2), are critical in the transmission of pain signals in the nervous system. Blockers of these channels have shown promise in the treatment of chronic and neuropathic pain. The 4-aminopiperidine scaffold has been utilized to create potent and selective N-type calcium channel antagonists.

In one study, derivatives were designed by incorporating structural motifs from known calcium channel blockers like verapamil and flunarizine onto the 4-aminopiperidine core. Two compounds, 3 and 18 , emerged as potent N-type calcium channel blockers with significant antinociceptive effects in both acute and neuropathic pain models in rats.[3]

Antifungal Agents: Disrupting Ergosterol Biosynthesis

The 4-aminopiperidine structure has also been explored for the development of novel antifungal agents. By analogy to existing ergosterol biosynthesis inhibitors like fenpropidin, a library of 4-aminopiperidines was synthesized and screened for antifungal activity.

Structure-activity relationship (SAR) studies revealed that the combination of a benzyl or phenethyl group at the piperidine nitrogen and a long alkyl chain (specifically n-dodecyl) at the 4-amino group resulted in the most potent antifungal activity against clinically relevant fungal species, including Candida spp. and Aspergillus spp.[1] The proposed mechanism of action for these compounds is the inhibition of sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[1]

Cognition Enhancers for Neurodegenerative Diseases

The quest for effective treatments for cognitive decline associated with neurodegenerative diseases like Alzheimer's has led to the investigation of 4-aminopiperidine derivatives as nootropic agents. By modifying a series of piperazine-based cognition enhancers, researchers found that the resulting 4-aminopiperidine analogs retained and, in some cases, exhibited enhanced activity.

One particular compound, compound 9 , demonstrated high potency in the mouse passive avoidance test, a model for learning and memory, with an effective dose as low as 0.01 mg/kg.[4] This finding highlights the potential of this chemical class in the development of new therapies for cognitive disorders.

Comparative Data of 4-Aminopiperidine Derivatives

The following table summarizes the biological activities of representative 4-aminopiperidine derivatives from the discussed therapeutic areas.

Compound ClassRepresentative CompoundTargetBiological ActivityExperimental Model
Analgesic HN58µ-opioid receptor100% inhibition in writhing testMouse writhing and tail-flick tests[2]
N-Type Calcium Channel Blocker Compound 3, Compound 18N-type calcium channelsPotent antagonismIn vitro on PC12 cells and in vivo rat neuropathic pain model[3]
Antifungal Agent 1-benzyl-N-dodecylpiperidin-4-amineSterol C14-reductase, Sterol C8-isomerasePotent growth inhibitionIn vitro against Candida spp. and Aspergillus spp.[1]
Cognition Enhancer Compound 9Not specifiedActive at 0.01 mg/kgMouse passive avoidance test[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the biological activities of the discussed 4-aminopiperidine derivatives.

Analgesic Activity Evaluation (Writhing Test)[2]
  • Animal Model: Male albino mice.

  • Induction of Writhing: Intraperitoneal injection of 0.6% acetic acid solution.

  • Drug Administration: Test compounds administered orally 30 minutes prior to acetic acid injection.

  • Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the drug-treated group to the control group.

N-Type Calcium Channel Blocking Activity[3]
  • Cell Line: PC12 rat pheochromocytoma clonal cell line, which endogenously expresses N-type calcium channels.

  • Assay: Measurement of intracellular calcium concentration changes using a fluorescent calcium indicator (e.g., Fura-2 AM).

  • Procedure:

    • Cells are loaded with the calcium indicator.

    • Test compounds are pre-incubated with the cells.

    • Depolarization is induced by adding a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels.

    • The resulting increase in intracellular calcium is measured using a fluorometer.

  • Data Analysis: The inhibitory effect of the compounds on the KCl-induced calcium influx is quantified and used to determine IC50 values.

Antifungal Susceptibility Testing[1]
  • Method: Broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains: Clinically relevant isolates of Candida spp. and Aspergillus spp.

  • Procedure:

    • A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

    • A standardized inoculum of the fungal suspension is added to each well.

    • The plates are incubated at 35°C for 24-48 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Visualizing the 4-Aminopiperidine Scaffold in Drug Design

The following diagrams illustrate the general structure of the 4-aminopiperidine core and a simplified workflow for its derivatization and biological evaluation.

Caption: The versatile 4-aminopiperidine scaffold with key positions for chemical modification.

Drug_Discovery_Workflow Start 4-Aminopiperidine Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening Biological Screening (e.g., binding, functional assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A simplified workflow for the discovery of drugs based on the 4-aminopiperidine scaffold.

References

Cross-Validation of MTT (Einecs 308-467-5) Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the activity of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), registered under Einecs 308-467-5, across a variety of cell lines. MTT is a widely utilized colorimetric assay for assessing cell viability, proliferation, and cytotoxicity.[1] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[1][2] The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of viable cells.[2]

This publication offers a comparative analysis of MTT assay performance in different cell lines, presents supporting experimental data, and details the methodologies for key experiments. Furthermore, it provides an overview of alternative cell viability assays, enabling researchers to make informed decisions for their specific experimental needs.

Comparative Analysis of MTT Assay Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of the chemotherapeutic agent Doxorubicin in a panel of human cancer cell lines, as determined by the MTT assay. This data illustrates the differential sensitivity of various cell lines to the same cytotoxic agent and highlights the utility of the MTT assay in generating comparative cytotoxicity profiles.

Cell LineCancer TypeIC50 of Doxorubicin (µM)Reference
HepG2Hepatocellular Carcinoma12.2[3]
Huh7Hepatocellular Carcinoma> 20[3]
UMUC-3Bladder Cancer5.1[3]
VMCUB-1Bladder Cancer> 20[3]
TCCSUPBladder Cancer12.6[3]
BFTC-905Bladder Cancer2.3[3]
A549Lung Cancer> 20[3]
HeLaCervical Cancer2.9[3]
MCF-7Breast Cancer2.5[3]
M21Skin Melanoma2.8[3]
HK-2Non-cancer Kidney> 20[3]
HCT116Colon Cancer24.30 (µg/ml)[4]
PC3Prostate Cancer2.64 (µg/ml)[4]

Note: The data from different studies may not be directly comparable due to variations in experimental conditions such as incubation time and drug formulation.

Experimental Protocols

MTT Assay Protocol

This protocol outlines the key steps for assessing cell viability using the MTT assay.[1][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density ranging from 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5] The optimal cell number depends on the cell type and the duration of the assay.

  • Compound Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired period.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1][5]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1] Read the absorbance at 570 nm using a microplate reader within 1 hour.[5]

MTT Assay Principle

MTT_Principle MTT MTT (Yellow, Water-Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) Mitochondrial_Dehydrogenases->MTT acts on MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compound A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hours, 37°C) C->D E 5. Add Solubilizing Agent D->E F 6. Measure Absorbance (570 nm) E->F Assay_Choice cluster_decision Decision Tree for Cell Viability Assay Selection Start Start: Need to measure cell viability? Endpoint Endpoint Assay? Start->Endpoint Solubilization Solubilization Step Acceptable? Endpoint->Solubilization Yes Fluorescence Fluorescence Detection? Endpoint->Fluorescence No MTT MTT Assay Solubilization->MTT Yes MTS_XTT_WST MTS, XTT, or WST-8 Assay Solubilization->MTS_XTT_WST No HighSensitivity Highest Sensitivity Required? Fluorescence->HighSensitivity No Resazurin Resazurin Assay Fluorescence->Resazurin Yes HighSensitivity->MTS_XTT_WST No ATP_Assay ATP-Based Assay HighSensitivity->ATP_Assay Yes

References

A Comparative Analysis of 3,3',4,4',5-pentachlorobiphenyl (PCB 126): In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

Einecs 308-467-5, chemically identified as 3,3',4,4',5-pentachlorobiphenyl (PCB 126), is a highly toxic coplanar polychlorinated biphenyl (PCB) congener with dioxin-like properties. [1][2] Its environmental persistence and bioaccumulation potential have made it a subject of extensive toxicological research.[1][3] This guide provides a comparative overview of the in vitro and in vivo effects of PCB 126, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions. As a point of comparison, this guide will reference the effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin-like compound, and other PCB congeners where relevant.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on PCB 126, offering a direct comparison of its effects across different experimental systems.

Table 1: In Vivo Toxicological Data

ParameterSpeciesDose/ConcentrationEffectReference
LD50Chicken (Gallus domesticus) Embryo2.3 ± 0.19 µg/kg eggOvert lethality[4]
Serum T4 LevelsRat (Sprague Dawley)0.03 to 400 µg/kg/day (repeated doses)Consistent dose-related declines[5]
Serum T3 LevelsRatNot consistently changed-[5]
Serum TSH LevelsRatNot consistently changed-[5]
Hepatic CYP1A1 ActivityRat0.03 to 400 µg/kg/day (repeated doses)Dose-related increases[5]
Hepatic UDPGT ActivityRat0.03 to 400 µg/kg/day (repeated doses)Dose-related increases[5]
Bone Volume/Tissue Volume (BV/TV)Rat (Wild Type)5 µmol/kgReduced[6]
Serum CalciumRat (Wild Type)5 µmol/kgReduced[6]
Tibial LengthRat (Wild Type)5 µmol/kgReduced[6]
Serum GlucoseRat (Wild Type)-Significantly decreased[7]

Table 2: In Vitro Toxicological and Biochemical Data

Cell Line/SystemConcentrationEffectReference
Human Preadipocytes-Dysregulation of genes in inflammation, MAP-kinase, and NF-κB signaling pathways[8]
THP-1 (Human Monocytic Cell Line)-Induction of monocyte/macrophage polarization and inflammation[9]
Primary Hepatocytes100 nMMaximal decrease in glycogen stores[10]
Mouse Coronary Endothelial Cells4.4 µMIncreased expression of AhR target gene Cyp1b1[11]
Dusky Tripletooth Goby (Tridentiger obscurus) Ovarian Follicles10 and 100 ng/mLIncreased Estradiol-17β (E2) synthesis[1]
Neonatal Mouse Testis Organ Culture1000 nMSignificantly higher P450c17 mRNA level[2]
Neonatal Mouse Testis Organ Culture10, 100, 1000 nMDose-dependent down-regulation of P450scc mRNA level[2]
Adult Zebrafish Testis3 and 10 nMWidespread DNA hypomethylation[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Studies

Animal Models:

  • Rats (Sprague-Dawley and Harlan Sprague-Dawley): Used to investigate effects on the hypothalamic-pituitary-thyroid axis, liver metabolism, and carcinogenicity.[5][12] Dosing is often performed via gavage or intraperitoneal injection.[6][12]

  • Mice: Employed to study the impact on gut microbiota and metabolic homeostasis, particularly in the context of a high-fat diet.[13]

  • Chicken (Gallus domesticus) Embryos: Utilized for determining developmental toxicity and lethal doses (LD50) by injecting the compound into the egg yolk prior to incubation.[4]

  • Zebrafish (Danio rerio): Adult zebrafish are used to assess the effects on reproductive tissues, specifically DNA methylation in the testis.[3]

Analytical Methods:

  • Hormone Analysis: Serum levels of thyroid hormones (T4, T3) and thyroid-stimulating hormone (TSH) are typically measured using radioimmunoassay (RIA).[1]

  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) and RNA sequencing (RNAseq) are used to measure changes in mRNA levels of target genes in tissues like the liver and bone.[3][6][8]

  • Histomorphometry and Micro-Computed Tomography (microCT): These techniques are applied to assess morphological changes in bone structure.[6]

In Vitro Studies

Cell Culture Models:

  • Human Preadipocytes: Used to study the effects of PCB 126 on adipogenesis and the expression of genes related to inflammation and metabolic diseases.[8]

  • THP-1 Cells: A human monocytic cell line used to model the inflammatory response and macrophage polarization induced by PCB 126.[9]

  • Primary Hepatocytes: Isolated directly from animal livers to study hepatic metabolism and gene expression in a controlled environment.

  • Mouse Coronary Endothelial Cells (MCECs): Utilized to investigate the impact of PCB 126 on vascular health and oxidative stress.[11]

  • Organ Culture: Neonatal mouse testes are cultured to examine the direct effects of PCB 126 on spermatogenesis and steroidogenesis.[2]

Biochemical and Molecular Assays:

  • Cell Viability and Proliferation Assays: Standard assays are used to determine the cytotoxicity of PCB 126.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of cytokines and other proteins secreted by cells.

  • Western Blotting: Employed to detect changes in the protein levels of key signaling molecules.

  • Chromatin Immunoprecipitation (ChIP): Used to study the binding of transcription factors, like NF-κB, to the promoter regions of inflammatory genes.[14]

  • Radioimmunoassay (RIA): Applied to measure steroid hormone production, such as estradiol and testosterone, in cultured ovarian follicles.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by PCB 126 and a typical experimental workflow for its in vitro analysis.

PCB126_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCB126 PCB 126 AhR_complex AhR-HSP90-AIP-p23 Complex PCB126->AhR_complex Binds IKK IKK PCB126->IKK Activates (Indirectly) AhR_ligand PCB 126-AhR Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Dimer AhR_ligand->AhR_ARNT Nuclear Translocation NFkB_complex IκB-NF-κB Complex NFkB NF-κB NFkB_complex->NFkB Releases NFkB_DNA NF-κB NFkB->NFkB_DNA Nuclear Translocation IKK->NFkB_complex Phosphorylates IκB XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induces Inflammatory_genes Inflammatory Gene Promoters NFkB_DNA->Inflammatory_genes Binds Inflammatory_response Inflammatory Response Inflammatory_genes->Inflammatory_response Induces

Caption: Canonical AhR and NF-κB signaling pathways activated by PCB 126.

In_Vitro_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: Cell Culture (e.g., Human Preadipocytes) exposure Exposure to PCB 126 (various concentrations and time points) start->exposure incubation Incubation exposure->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_extraction Protein Extraction incubation->protein_extraction cell_imaging Cell Imaging/ Viability Assay incubation->cell_imaging qpcr qPCR/RNAseq rna_extraction->qpcr western_blot Western Blot/ELISA protein_extraction->western_blot microscopy Microscopy Analysis cell_imaging->microscopy end Endpoint: Comparative Data qpcr->end western_blot->end microscopy->end

Caption: A generalized workflow for in vitro analysis of PCB 126 effects.

Comparison with Alternatives

TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin): PCB 126 is often referred to as "dioxin-like" because its toxic effects are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), the same mechanism as TCDD.[5][7][10] However, PCB 126 is generally less potent than TCDD. For instance, in chicken embryos, the LD50 for PCB 126 was 2.3 µg/kg, while for TCDD it was 0.15 µg/kg, indicating TCDD is approximately 15 times more lethal in this model.[4] The Toxic Equivalency Factor (TEF) for PCB 126 is 0.1, relative to TCDD's TEF of 1, which is a scientifically accepted measure of its relative potency.[12]

Other PCB Congeners:

  • PCB 77 (3,3',4,4'-tetrachlorobiphenyl): This is another dioxin-like PCB, but it has a much lower TEF than PCB 126, making it significantly less toxic.[10]

  • PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl): This is a non-dioxin-like PCB and does not have a documented TEF.[10] Its mechanisms of toxicity are different from PCB 126 and are not primarily mediated through the AhR.

References

A Head-to-Head Comparison: Einecs 308-467-5 vs. Methotrexate in the Context of Inflammatory Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the p38 MAP kinase inhibitor, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine (Einecs 308-467-5), and the standard-of-care disease-modifying antirheumatic drug (DMARD), Methotrexate, in the context of rheumatoid arthritis and inflammatory signaling.

This guide provides a comparative overview of the biochemical and cellular activities of the investigational compound this compound, chemically identified as 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, and the widely used standard-of-care drug, Methotrexate. The focus of this comparison is their respective mechanisms of action and effects on inflammatory pathways, particularly those relevant to rheumatoid arthritis.

Compound Overview

FeatureThis compound (4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine)Methotrexate
Chemical Class Pyridinyl ImidazoleAntimetabolite (folic acid analog)
Primary Mechanism of Action Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)Inhibition of Dihydrofolate Reductase (DHFR), leading to downstream anti-inflammatory effects
Therapeutic Indication Investigational for inflammatory diseasesStandard-of-care for Rheumatoid Arthritis, various cancers, and other autoimmune diseases

Quantitative In Vitro Efficacy

The following table summarizes the available quantitative data for the two compounds in relevant in vitro assays. Direct head-to-head studies are limited; therefore, data from comparable experimental systems are presented.

AssayThis compound (or close analog)Methotrexate
p38α MAPK Inhibition (IC50) Data for the specific compound is not readily available in the public domain. A close structural analog, 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole, exhibits an IC50 of 48 nM [1].Not applicable (does not directly inhibit p38 MAPK).
Inhibition of TNF-α in LPS-stimulated RAW 264.7 Macrophages While a specific IC50 for this compound is not available, related pyridinyl imidazole compounds show potent inhibition of TNF-α production, with IC50 values in the micromolar range (e.g., SK&F 86002 IC50 = 5 µM)[2].Demonstrates inhibition of TNF-α release. In one study, 25 nM of Methotrexate inhibited LPS-induced TNF-α increase by as much as 77 ± 15% in RAW 264.7 cells[3].

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

p38_MAPK_Pathway p38 MAPK Signaling Pathway in Inflammation cluster_stimuli Inflammatory Stimuli cluster_upstream Upstream Kinases cluster_p38 Target Kinase cluster_downstream Downstream Effects LPS LPS MKK3/6 MKK3/6 LPS->MKK3/6 Cytokines Cytokines Cytokines->MKK3/6 p38_MAPK p38 MAPK MKK3/6->p38_MAPK Phosphorylation MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 Transcription_Factors Transcription Factors (e.g., ATF-2, NF-κB) p38_MAPK->Transcription_Factors Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription_Factors->Pro_inflammatory_Cytokines Increased Transcription Einecs_308_467_5 This compound Einecs_308_467_5->p38_MAPK Inhibition

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

experimental_workflow In Vitro Anti-inflammatory Compound Screening Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Compound_Treatment 2. Pre-incubation with Test Compound or Vehicle Cell_Culture->Compound_Treatment LPS_Stimulation 3. Stimulation with LPS (Lipopolysaccharide) Compound_Treatment->LPS_Stimulation Incubation 4. Incubation (4-24 hours) LPS_Stimulation->Incubation Supernatant_Collection 5. Collection of Cell Supernatant Incubation->Supernatant_Collection Cytokine_Quantification 6. Quantification of Cytokines (e.g., TNF-α ELISA) Supernatant_Collection->Cytokine_Quantification Data_Analysis 7. Data Analysis (IC50 Calculation) Cytokine_Quantification->Data_Analysis

Caption: A typical experimental workflow for screening anti-inflammatory compounds.

Experimental Protocols

p38α MAPK Enzymatic Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α MAPK enzyme.

  • Reagents and Materials: Recombinant human p38α MAPK enzyme, biotinylated substrate peptide (e.g., ATF-2), ATP, assay buffer, kinase-glo luminescent kinase assay kit, and the test compound (this compound).

  • Procedure: a. The test compound is serially diluted and added to the wells of a microplate. b. Recombinant p38α MAPK enzyme is added to each well. c. The kinase reaction is initiated by adding a mixture of the biotinylated substrate peptide and ATP. d. The plate is incubated at room temperature to allow for phosphorylation. e. The reaction is stopped, and the amount of ATP remaining is quantified using a luminescent readout.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 1-2 x 10^5 cells/well. The cells are allowed to adhere overnight[4].

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Methotrexate). The cells are pre-incubated with the compound for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response. Control wells receive the vehicle without LPS[4].

  • Incubation: The plates are incubated for 4-24 hours to allow for cytokine production and release into the supernatant.

  • TNF-α Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The concentration of TNF-α in the compound-treated wells is compared to the LPS-stimulated control wells. The IC50 value, representing the concentration of the compound that inhibits 50% of TNF-α production, is calculated.

Summary and Conclusion

This compound, as a representative of the pyridinyl imidazole class of p38 MAPK inhibitors, presents a targeted approach to anti-inflammatory therapy by directly inhibiting a key kinase in the inflammatory signaling cascade. This mechanism is distinct from that of Methotrexate, which has a broader antimetabolite activity.

While quantitative data for a direct comparison of this compound and Methotrexate in the same assays are not extensively available, the existing information on related compounds and the known mechanisms of action suggest that both compounds can effectively modulate the inflammatory response in vitro. The pyridinyl imidazole scaffold, as seen in a close analog, demonstrates potent enzymatic inhibition of p38α MAPK in the nanomolar range. Methotrexate, on the other hand, shows efficacy in reducing TNF-α production in cellular models at low nanomolar concentrations.

Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential therapeutic advantages of this compound. The provided experimental protocols offer a framework for conducting such comparative analyses. This guide serves as a foundational resource for researchers interested in the development of novel anti-inflammatory agents targeting the p38 MAPK pathway.

References

Unraveling the Binding Site of Small Molecules: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in drug discovery and molecular biology is the precise identification of a compound's binding site on its target protein. This knowledge is fundamental to understanding its mechanism of action, optimizing its efficacy, and designing novel therapeutics with improved specificity. Mutagenesis studies, a cornerstone of molecular biology, provide a powerful tool for elucidating these interactions.

This guide offers a comparative overview of methodologies used to confirm the binding site of a small molecule, using a hypothetical compound, "Molecule-X," as an example. We will explore the experimental data required, present it in a structured format, and detail the protocols for key experiments.

Comparing Binding Affinities: Wild-Type vs. Mutant

The core principle of using mutagenesis to identify a binding site lies in comparing the binding affinity of a compound to the wild-type (WT) protein versus a series of mutant proteins. A significant decrease in binding affinity for a specific mutant suggests that the mutated amino acid residue is crucial for the compound's interaction.

Table 1: Comparative Binding Affinity of Molecule-X and an Alternative Compound (Compound-Y) to Wild-Type and Mutant Target Protein-A.

Protein VersionMolecule-X Kd (nM)Compound-Y Kd (nM)Fold Change in Kd (Molecule-X)Fold Change in Kd (Compound-Y)
Wild-Type1525--
Mutant A (Y123A)155030>1001.2
Mutant B (F256A)20281.31.1
Mutant C (H312A)1825001.2>100

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger interaction. Data is hypothetical.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validity of mutagenesis studies. Below are outlines for key procedures.

Site-Directed Mutagenesis

Objective: To introduce specific point mutations into the gene encoding the target protein.

Methodology:

  • Primer Design: Design oligonucleotide primers containing the desired mutation.

  • PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the wild-type gene.

  • Template Digestion: Digest the parental, methylated DNA template using the DpnI enzyme.

  • Transformation: Transform the mutated plasmids into competent E. coli cells for propagation.

  • Sequence Verification: Isolate the plasmid DNA and verify the desired mutation through DNA sequencing.

Protein Expression and Purification

Objective: To produce and isolate the wild-type and mutant proteins for binding assays.

Methodology:

  • Transformation: Transform the expression plasmids (containing wild-type or mutant genes) into a suitable expression host (e.g., E. coli BL21(DE3)).

  • Culture Growth: Grow the cells in appropriate media to a desired optical density.

  • Protein Expression Induction: Induce protein expression with an appropriate agent (e.g., IPTG).

  • Cell Lysis: Harvest the cells and lyse them to release the protein.

  • Purification: Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

Binding Affinity Assay (e.g., Isothermal Titration Calorimetry - ITC)

Objective: To quantitatively measure the binding affinity between the small molecule and the protein.

Methodology:

  • Sample Preparation: Prepare solutions of the purified protein and the small molecule in the same buffer.

  • ITC Experiment: Load the protein into the sample cell and the small molecule into the injection syringe of the ITC instrument.

  • Titration: Perform a series of injections of the small molecule into the protein solution, measuring the heat change with each injection.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Workflow and Logic

experimental_workflow cluster_gene Gene Level cluster_protein Protein Level cluster_assay Assay Level wt_gene Wild-Type Gene sdm Site-Directed Mutagenesis wt_gene->sdm expression Protein Expression & Purification wt_gene->expression mut_primers Mutagenic Primers mut_primers->sdm mut_gene Mutant Gene sdm->mut_gene mut_gene->expression wt_protein Wild-Type Protein expression->wt_protein mut_protein Mutant Protein expression->mut_protein binding_assay Binding Affinity Assay wt_protein->binding_assay mut_protein->binding_assay kd_wt K_d (Wild-Type) binding_assay->kd_wt kd_mut K_d (Mutant) binding_assay->kd_mut

Figure 1: Experimental workflow for mutagenesis and binding assays.

logical_relationship hypothesis Hypothesis: Residue 'X' is in the binding site mutate Mutate Residue 'X' hypothesis->mutate measure_binding Measure Binding Affinity mutate->measure_binding compare Compare K_d (WT vs. Mutant) measure_binding->compare conclusion1 Conclusion: Residue 'X' is critical for binding compare->conclusion1 K_d (Mutant) >> K_d (WT) conclusion2 Conclusion: Residue 'X' is not critical for binding compare->conclusion2 K_d (Mutant) ≈ K_d (WT)

Figure 2: Logical framework for interpreting mutagenesis data.

Signaling Pathway Context

Understanding the signaling pathway in which the target protein operates is crucial for interpreting the functional consequences of binding site interactions.

signaling_pathway ligand External Ligand receptor Receptor ligand->receptor protein_a Target Protein-A receptor->protein_a downstream1 Downstream Effector 1 protein_a->downstream1 downstream2 Downstream Effector 2 protein_a->downstream2 response Cellular Response downstream1->response downstream2->response

Figure 3: A representative signaling pathway involving the target protein.

By systematically applying these methodologies, researchers can confidently identify and confirm the binding sites of small molecules, paving the way for rational drug design and a deeper understanding of biological processes.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the intricate landscape of neuropharmacology, the quest for highly selective receptor modulators is paramount. This guide provides a detailed comparative analysis of Einecs 308-467-5, chemically known as A-867744, a potent positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). Designed for researchers, scientists, and drug development professionals, this document benchmarks the selectivity of A-867744 against related neurotransmitter receptors, supported by experimental data and detailed methodologies.

Executive Summary

A-867744 has emerged as a significant tool in the study of cognitive function and neurological disorders due to its specific potentiation of the α7 nAChR. This receptor is a key player in various physiological processes, including learning, memory, and inflammation. The data presented herein demonstrates the compound's high selectivity for the α7 nAChR, with minimal to no activity at other closely related nAChR subtypes and the 5-HT3A receptor. This high degree of selectivity minimizes off-target effects, making A-867744 a valuable research compound and a promising scaffold for therapeutic development.

Comparative Selectivity Profile

The selectivity of A-867744 has been rigorously evaluated across a panel of relevant neurotransmitter receptors. The following table summarizes its activity, showcasing its potent modulation of the α7 nAChR and its lack of significant effect on other tested receptors.

Target ReceptorAssay TypeMeasured Activity (EC50/IC50)Fold Selectivity (vs. α7)Reference
Human α7 nAChR Electrophysiology (in X. laevis oocytes)0.98 µM (EC50)-[1]
Rat α7 nAChR Electrophysiology (in X. laevis oocytes)1.12 µM (EC50)~0.88x[1]
Human α7 nAChRCa2+ Mobilization (in IMR-32 cells with PNU-282987)~1.0 µM (EC50)~0.98x[2]
Human 5-HT3A Receptor Not SpecifiedNo Activity>100x[1]
Human α3β4 nAChR Not SpecifiedNo Activity>100x[1]
Human α4β2 nAChR Not SpecifiedNo Activity>100x[1]

Experimental Methodologies

The determination of A-867744's selectivity relies on robust and validated experimental protocols. Below are the detailed methodologies for the key assays cited in this guide.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This technique is a gold standard for characterizing the activity of ion channel modulators.

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after collagenase treatment.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunits. Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes, filled with KCl, are inserted into the oocyte to clamp the membrane potential, typically at -70 mV.

    • A baseline response is established by applying a sub-maximal concentration of the agonist acetylcholine (ACh).

    • A-867744 is then co-applied with ACh to determine its potentiating effect on the ACh-evoked current.

    • Concentration-response curves are generated by testing a range of A-867744 concentrations to calculate the EC50 value, which represents the concentration of the modulator that produces 50% of its maximal effect.

  • Selectivity Assessment: The same protocol is followed for oocytes expressing other receptor subtypes (e.g., α3β4, α4β2 nAChRs) to assess the compound's activity. A lack of current potentiation in the presence of A-867744 indicates selectivity.

Visualizing the Molecular Landscape

To better understand the context of A-867744's activity, the following diagrams illustrate the α7 nAChR signaling pathway and the general experimental workflow for determining compound selectivity.

alpha7_signaling_pathway cluster_membrane Cell Membrane a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens Channel ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->a7nAChR Binds A867744 A-867744 (PAM) A867744->a7nAChR Potentiates downstream Downstream Signaling Cascades (e.g., JAK2-STAT3, PI3K-Akt) Ca_influx->downstream Activates experimental_workflow start Start: Compound of Interest (A-867744) primary_target Primary Target Assay (α7 nAChR) start->primary_target related_targets Related Target Assays (e.g., α3β4, α4β2, 5-HT3A) start->related_targets data_analysis Data Analysis (EC50/IC50 Determination) primary_target->data_analysis related_targets->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile conclusion Conclusion on Selectivity selectivity_profile->conclusion

References

Independent Verification of the Mechanism of Action for ATX-101 (Einecs 308-467-5): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported mechanism of action for ATX-101, a first-in-class peptide targeting Proliferating Cell Nuclear Antigen (PCNA), with alternative therapeutic strategies. The information presented is based on independently published research and publicly available experimental data.

Introduction to ATX-101 (Einecs 308-467-5)

ATX-101, developed by Apim Therapeutics, is a cell-penetrating peptide designed to inhibit the interactions of PCNA.[1][2][3] PCNA is a crucial protein in DNA replication and repair, and its inhibition is a promising strategy in cancer therapy.[4][5][6] ATX-101 is reported to act by binding to PCNA and disrupting its ability to serve as a scaffold for proteins involved in the DNA damage response and cell signaling pathways, ultimately leading to apoptosis in cancer cells.[1][2][3]

Comparative Analysis of Mechanism of Action

This guide compares ATX-101 with two alternative approaches targeting DNA damage and repair pathways in cancer cells: AOH1996, another PCNA inhibitor with a distinct mechanism, and PARP inhibitors, an established class of drugs targeting a different component of the DNA repair machinery.

ATX-101

The primary mechanism of ATX-101 involves the disruption of protein-protein interactions mediated by PCNA. Specifically, ATX-101 mimics the APIM (AlkB homolog 2 PCNA Interacting Motif) sequence, thereby competitively inhibiting the binding of various DNA repair and cell signaling proteins to PCNA.[1][3] This interference with the PCNA interactome leads to increased DNA damage, cell cycle arrest, and induction of apoptosis.[5][7]

AOH1996

AOH1996 is a small molecule PCNA inhibitor that also targets PCNA but through a different mechanism. It is reported to selectively kill cancer cells by inducing transcription-replication conflicts.[8][9][10][11][12] This leads to DNA double-strand breaks and subsequent apoptosis in a manner that is dependent on active transcription.[9] Unlike ATX-101, which acts as a competitive inhibitor of a broad range of PCNA interactions, AOH1996 appears to exploit a vulnerability in cancer cells related to the collision of transcription and replication machineries.[8][9]

PARP Inhibitors (e.g., Olaparib)

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a more established class of drugs that also target the DNA damage response. PARP enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, these drugs lead to the accumulation of single-strand breaks, which are then converted to more lethal double-strand breaks during DNA replication. In cancer cells with pre-existing defects in double-strand break repair (such as those with BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality and cell death.[13][14][15]

Quantitative Data Comparison

The following tables summarize key quantitative data from independent studies on the effects of ATX-101 and its comparators on cancer cell lines.

Table 1: Comparison of IC50 Values for Cell Viability

CompoundCancer Cell LineIC50 (µM)Reference
ATX-101JJN-3 (Multiple Myeloma)~6-10[16]
ATX-101U87MG (Glioblastoma)~5[17]
AOH1996Neuroblastoma cell linesHigh nanomolar[11]
OlaparibAMC-HN4 (Head and Neck)~10-20[18]

Table 2: Comparison of Apoptosis Induction

CompoundCancer Cell LineTreatment Conditions% Apoptotic Cells (Annexin V+)Reference
ATX-101JJN-3 (Multiple Myeloma)6 µM for 24hSignificant increase vs. control[16]
ATX-101U87MG (Glioblastoma)2.5-10 µM for 24hDose-dependent increase[17]
AOH1996Neuroblastoma cell linesNot specifiedInduction of apoptosis[11]
OlaparibBcap37 (Breast Cancer)100-400 mg with paclitaxelSignificant increase vs. paclitaxel alone[13][14]
OlaparibBRCA1+/- lymphoblastoid cellsWith gamma radiation40-50%[15][19]

Table 3: Comparison of DNA Damage Induction (γH2AX)

CompoundCancer Cell LineTreatment ConditionsγH2AX LevelsReference
ATX-101Glioblastoma cell linesIn combination with radiotherapyIncreased[5][7]
AOH1996SK-N-AS (Neuroblastoma)24h treatmentIncreased[9]
OlaparibAMC-HN4 (Head and Neck)72h treatmentIncreased[18]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

ATX101_Mechanism ATX101 ATX-101 PCNA PCNA ATX101->PCNA Inhibits Interaction DNA_Damage Increased DNA Damage ATX101->DNA_Damage Leads to DDR_Proteins DNA Damage Repair Proteins (e.g., XRCC1) PCNA->DDR_Proteins Blocks Binding Signaling_Proteins Cell Signaling Proteins PCNA->Signaling_Proteins Blocks Binding Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of Action for ATX-101.

AOH1996_Mechanism AOH1996 AOH1996 PCNA PCNA AOH1996->PCNA Binds to TRC Transcription-Replication Conflict PCNA->TRC Stabilizes Transcription_Machinery Transcription Machinery Transcription_Machinery->TRC Replication_Fork Replication Fork Replication_Fork->TRC DSB Double-Strand Breaks TRC->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Leads to

Caption: Mechanism of Action for AOH1996.

PARPi_Mechanism cluster_brca BRCA-deficient Cancer Cell PARPi PARP Inhibitor (e.g., Olaparib) PARP PARP PARPi->PARP Inhibits SSB_Repair SSB Repair PARP->SSB_Repair Blocks SSB Single-Strand Break SSB->SSB_Repair Replication DNA Replication SSB->Replication Leads to DSB Double-Strand Break Replication->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Synthetic Lethality BRCA_deficient BRCA-deficient Cancer Cell CoIP_Workflow start Cell Lysate Preparation incubation Incubate with Anti-PCNA Antibody start->incubation beads Add Protein A/G Beads incubation->beads pull_down Immunoprecipitation (Pull-down) beads->pull_down wash Wash Beads pull_down->wash elution Elute Proteins wash->elution analysis Western Blot Analysis elution->analysis Apoptosis_Assay_Workflow start Treat Cells with Compound harvest Harvest and Wash Cells start->harvest staining Stain with Annexin V-FITC and Propidium Iodide harvest->staining incubation Incubate in Dark staining->incubation analysis Flow Cytometry Analysis incubation->analysis

References

A Comparative Guide to Cellular Viability Assays: A Statistical Validation of MTT and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of cell viability and cytotoxicity is a cornerstone of preclinical research. The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), identified by EINECS number 206-069-5, is a widely utilized reagent in such assessments.[1] This guide provides a comprehensive comparison of the MTT assay with its prevalent alternatives—XTT, WST-1, and Resazurin—supported by experimental data to aid in the selection of the most appropriate assay for specific research needs.

Principle of Tetrazolium-Based Assays

The fundamental principle of tetrazolium-based assays lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases, key enzymes in cellular respiration, cleave the tetrazolium ring of these compounds, resulting in the formation of a colored formazan product.[2] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This color change can be quantified using a spectrophotometer, providing a reliable measure of cell viability.

Comparative Analysis of Performance

The choice of a cell viability assay often depends on a balance of sensitivity, linearity, convenience, and the specific characteristics of the experimental model. Below is a summary of the key performance characteristics of MTT, XTT, WST-1, and Resazurin assays.

FeatureMTTXTTWST-1Resazurin
Formazan Solubility Insoluble (requires solubilization step)SolubleSolubleSoluble (product is fluorescent)
Sensitivity LowerHigher than MTTHigher than MTT and XTTHigh (fluorescent signal)[3]
Linearity Range GoodGoodWideWide
Incubation Time 2-4 hours2-4 hours0.5-4 hours1-4 hours
Endpoint Colorimetric (Absorbance)Colorimetric (Absorbance)Colorimetric (Absorbance)Fluorometric or Colorimetric
Key Advantage Well-established, cost-effectiveNo solubilization step, continuous monitoring possible[4]High sensitivity and wide dynamic range[5]High sensitivity, non-toxic to cells[3]
Key Disadvantage Requires a solubilization step, which can introduce variabilityCan be less sensitive than WST-1 and ResazurinCan be more expensive than MTTPotential for interference from compounds that affect cellular redox state

Experimental Data: A Head-to-Head Comparison

The following table summarizes representative experimental data comparing the performance of these assays in determining the half-maximal inhibitory concentration (IC50) of a cytotoxic compound.

CompoundCell LineAssayIC50 (µM)Reference
DoxorubicinHT-29MTT7.84[6]
DoxorubicinHT-29CVS7.18[6]
Gambogic AcidA549XTT3.28
Gambogic AcidA549MTT2.76
Black Sea Propolis ExtractHCT-116MTT>300
Black Sea Propolis ExtractHCT-116WST-1~150

Note: The data presented are examples and may vary depending on the specific experimental conditions, cell type, and compound being tested.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the fundamental protocols for each of the discussed assays.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

WST-1 Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance between 420-480 nm using a microplate reader.

Resazurin Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Resazurin Addition: Add 20 µL of Resazurin solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Fluorescence/Absorbance Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental processes and the underlying biological principle, the following diagrams are provided.

G cluster_workflow General Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add Viability Reagent (MTT, XTT, WST-1, or Resazurin) B->C D Incubate C->D E Measure Signal (Absorbance or Fluorescence) D->E F Data Analysis E->F

A generalized workflow for cell viability assays.

G cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Mitochondria->Dehydrogenase Formazan Colored Formazan Dehydrogenase->Formazan Reduction Tetrazolium Tetrazolium Salt (e.g., MTT) Tetrazolium->Mitochondria Uptake

The core principle of tetrazolium-based cell viability assays.

References

Safety Operating Guide

Proper Disposal of EINECS 308-467-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and compliant disposal of substances identified by EINECS 308-467-5, a reaction mass of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-2H-isothiazol-3-one, it is imperative to adhere to strict protocols to mitigate environmental and health risks. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Disposal Procedures

The primary method for disposal of this compound involves preventing its release into the environment. This substance is very toxic to aquatic life with long-lasting effects. Therefore, it must be treated as hazardous waste.

Key Disposal Steps:

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as hazardous.

    • Segregate this waste from non-hazardous laboratory waste to prevent cross-contamination.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the waste.

  • Container Management:

    • Use approved, leak-proof containers for storing the waste.

    • Do not dispose of the substance or its containers in general waste or down the drain.

    • Triple-rinse empty containers with a suitable solvent, collecting the rinsate as hazardous waste.

  • Disposal Pathway:

    • Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

    • Follow all local, regional, and national regulations regarding hazardous waste disposal.

Disposal Workflow

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal A Identify Waste Containing This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Waste B->C D Store in Labeled, Leak-Proof Containers C->D E Contact Licensed Waste Disposal Contractor D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Waste Pickup and Disposal F->G

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

ParameterValueReference
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects

Disclaimer: This information is intended as a guide and does not replace the need to consult the specific Safety Data Sheet (SDS) for the product in use and to comply with all applicable regulations. Always prioritize safety and environmental responsibility in the laboratory.

Essential Safety and Logistical Information for Handling EINECS 308-467-5

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity: Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-5-[(6-sulfo-1-naphthalenyl)azo]-, sodium salt CAS Number: 98072-17-4

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the chemical compound identified by EINECS number 308-467-5. It is important to note that a specific Safety Data Sheet (SDS) for this exact compound was not located. The following recommendations are based on general safety protocols for handling azo dyes and substituted benzoic acid derivatives, and information available for structurally related compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is paramount to ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

Body PartProtectionStandard
Eyes Safety glasses with side shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).
Skin Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat.Follow EN 374 (EU) or OSHA 29 CFR 1910.138 (US) guidelines for glove selection.
Respiratory Use in a well-ventilated area. If dusts are generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator or a European Standard EN 149 approved respirator should be used.Adhere to OSHA 29 CFR 1910.134 or European Standard EN 149.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical to minimize exposure and prevent accidents.

Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling. Use non-sparking tools to prevent ignition sources.[3]

  • Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

Storage:

  • Container: Store in a tightly closed, clearly labeled container.[3]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Characterization:

  • This material and its container must be disposed of as hazardous waste.

Disposal Procedure:

  • Segregation: Collect waste in a designated, properly labeled, and sealed container.

  • Consult Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.

  • Licensed Disposal Company: It is recommended to use a licensed professional waste disposal service to manage the disposal of this chemical.

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of EINECS 308-467-5.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review Safety Data Sheet (or relevant safety information) Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review SDS->Don PPE Work in Hood Work in a Ventilated Chemical Fume Hood Don PPE->Work in Hood Handle with Care Avoid Dust/Aerosol Generation and Personal Contact Work in Hood->Handle with Care Segregate Waste Collect Waste in a Labeled, Sealed Container Handle with Care->Segregate Waste Dispose via Service Dispose of via Licensed Waste Disposal Service Segregate Waste->Dispose via Service Hazard Mitigation Strategy Skin Contact Skin/Eye Contact Hazard PPE Personal Protective Equipment Skin Contact->PPE Hygiene Good Laboratory Hygiene Skin Contact->Hygiene Ingestion Ingestion Hazard Ingestion->Hygiene Environmental Environmental Hazard Disposal Proper Waste Disposal Environmental->Disposal Inhalation Inhalation Inhalation->PPE

References

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